molecular formula C55H109N3O26 B8103806 Azido-PEG24-Boc

Azido-PEG24-Boc

Cat. No.: B8103806
M. Wt: 1228.5 g/mol
InChI Key: IIMYKGZCCVUIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG24-Boc is a useful research compound. Its molecular formula is C55H109N3O26 and its molecular weight is 1228.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H109N3O26/c1-55(2,3)84-54(59)4-6-60-8-10-62-12-14-64-16-18-66-20-22-68-24-26-70-28-30-72-32-34-74-36-38-76-40-42-78-44-46-80-48-50-82-52-53-83-51-49-81-47-45-79-43-41-77-39-37-75-35-33-73-31-29-71-27-25-69-23-21-67-19-17-65-15-13-63-11-9-61-7-5-57-58-56/h4-53H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMYKGZCCVUIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H109N3O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1228.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Azido-PEG24-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG24-Boc, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and therapeutic development. We will delve into its core structure, physicochemical properties, and detailed protocols for its application, enabling researchers to effectively integrate this versatile tool into their workflows.

Core Structure and Functionality

This compound, systematically known as tert-butyl (1-azido-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tetracosaoxatriheptacontan-73-yl)carbamate, is a discrete polyethylene glycol (dPEG®) linker. Its structure is characterized by three key components:

  • An Azide (N₃) Group: Located at one terminus, this functional group is a cornerstone of "click chemistry." It allows for highly efficient and specific covalent bond formation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The bioorthogonal nature of this reaction ensures that it proceeds with high fidelity in complex biological mixtures without cross-reacting with native functional groups.

  • A 24-Unit Polyethylene Glycol (PEG) Spacer: This hydrophilic chain, composed of 24 repeating ethylene glycol units, imparts favorable physicochemical properties to the conjugates. The PEG spacer enhances aqueous solubility, reduces aggregation, minimizes immunogenicity, and can improve the pharmacokinetic profile of attached biomolecules by increasing their hydrodynamic radius.

  • A Boc-Protected Amine (NH-Boc) Group: At the other terminus lies a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used, acid-labile protecting group that ensures the amine remains inert during the azide's conjugation reaction. It can be selectively and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine ready for subsequent conjugation to carboxylic acids, NHS esters, or other amine-reactive moieties.

This dual functionality allows for a sequential and controlled "orthogonal" conjugation strategy, making it an invaluable tool for constructing complex molecular architectures like Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanoparticles.

cluster_azide Azide Terminus cluster_peg PEG Spacer (n=24) cluster_boc Boc-Protected Amine Terminus N1 N N2 N N1->N2 N3 N N2->N3 peg_start O N3->peg_start CH₂CH₂ peg_end O peg_start->peg_end (CH₂CH₂O)₂₄ Boc_N N peg_end->Boc_N CH₂CH₂ Boc_H H Boc_N->Boc_H Boc_CO C=O Boc_N->Boc_CO Boc_O O Boc_CO->Boc_O Boc_tBu C(CH₃)₃ Boc_O->Boc_tBu

Figure 1. Structural components of this compound.

Quantitative Data

Precise physicochemical properties are essential for reproducible experimental design. The table below summarizes the key quantitative data for this compound, calculated based on its chemical structure.

PropertyValueSource/Method
Molecular Formula C₅₅H₁₁₀N₄O₂₆Calculation
Molecular Weight 1243.47 g/mol Calculation
Purity Typically >95%Supplier Data
Appearance White to off-white solid or viscous oilSupplier Data
Solubility Soluble in DCM, DMF, DMSO, WaterSupplier Data
Storage Conditions -20°C, desiccated, under inert atmosphereSupplier Data

Experimental Protocols

The utility of this compound lies in its capacity for sequential conjugation. The following protocols provide a detailed methodology for a two-step bioconjugation workflow.

Protocol 1: Boc Group Deprotection to Expose the Primary Amine

This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product (Azido-PEG24-Amine) will be more polar (lower Rf on TLC) and have a lower mass than the starting material.

  • Work-up (TFA Salt): Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate the residue with toluene (3x). The resulting product, Azido-PEG24-Amine TFA salt, can often be used directly in subsequent steps.

  • Work-up (Free Amine - Optional): To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until CO₂ evolution ceases. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the purified Azido-PEG24-Amine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of the linker to an alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule drug).

Materials:

  • Azido-PEG24-linker (from Protocol 1 or used directly)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 200 mM in water, must be prepared fresh )

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Procedure:

  • Reagent Preparation: Dissolve the Azido-PEG24-linker and the alkyne-functionalized molecule in the reaction buffer to their desired final concentrations.

  • Catalyst Premix: In a separate tube, prepare the copper catalyst solution. Add the CuSO₄ stock solution to the THPTA stock solution (a 1:2 to 1:5 molar ratio of Cu:Ligand is common) and mix gently. Let it stand for 2-3 minutes.

  • Reaction Initiation: Add the desired molar excess of the Azido-PEG24-linker to the solution of the alkyne-functionalized molecule. Add the premixed copper/ligand solution to this mixture.

  • Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using fluorescent molecules.

  • Purification: Upon completion, purify the resulting conjugate to remove excess linker, catalyst, and other reagents. For biomolecules, SEC is a common and effective method.

  • Characterization: Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Logical Workflow Visualization

The dual-reactive nature of this compound enables a powerful, sequential conjugation strategy. This workflow is essential for building precisely defined bioconjugates where one part of the construct is attached via the amine and the other via the azide.

start This compound (N₃-PEG-NHBoc) deprotection Boc Deprotection (TFA in DCM) start->deprotection Step 1a conjugation1 Amine Conjugation (e.g., with R¹-COOH) start->conjugation1 Step 1b intermediate Azido-PEG24-Amine (N₃-PEG-NH₂) deprotection->intermediate conjugation2 Click Chemistry (CuAAC) (e.g., with R²-Alkyne) intermediate->conjugation2 Step 2a product1 N₃-PEG-NH-R¹ conjugation1->product1 final_product R²-Triazole-PEG-NH-R¹ conjugation2->final_product product1->conjugation2 Step 2b product2 R²-Triazole-PEG-NHBoc

Figure 2. Orthogonal conjugation workflow using this compound.

In-Depth Technical Guide to Azido-PEG24-Boc: Properties, Solubility, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and key applications of Azido-PEG24-Boc, a heterobifunctional linker crucial in bioconjugation and drug development. This document details experimental protocols and workflows for its use in creating advanced biomolecular conjugates.

Core Chemical Properties

While "this compound" is a general descriptor, the most common representative of this class is t-Boc-N-amido-PEG24-Azide . This molecule incorporates a terminal azide group, a 24-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The long PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.

For closely related and well-characterized long-chain PEG linkers, such as t-Boc-N-amido-PEG24-acid, specific chemical data is available and provides a strong reference point for the properties of this compound variants.

Table 1: Chemical Properties of a Representative Long-Chain Boc-Protected PEG Linker

PropertyValue (for t-Boc-N-amido-PEG24-acid)Reference
Molecular Formula C₅₆H₁₁₁NO₂₈[1]
Molecular Weight 1246.5 g/mol [1]
CAS Number 187848-68-6[1]
Purity Typically ≥95%[1]
Physical State White solid or viscous oil
Storage -20°C, protected from light and moisture[1]

Solubility

The defining feature of PEGylated linkers is their enhanced solubility in aqueous and organic media. The hydrophilic nature of the 24-unit PEG chain in this compound significantly improves the solubility of hydrophobic molecules it is conjugated to.

Table 2: Solubility Profile of Azido-PEG-Boc Linkers

SolventSolubilityReference
Water Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dichloromethane (DCM) Soluble
Dimethylformamide (DMF) Soluble
Ethanol Soluble

Quantitative solubility data for specific this compound variants can vary between batches and suppliers. It is recommended to perform small-scale solubility tests for specific applications.

Experimental Protocols

The utility of this compound lies in its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. This involves two key reactions: the deprotection of the Boc group to reveal a primary amine, and the "click chemistry" reaction of the azide group.

Boc Deprotection Protocol

The Boc protecting group is readily removed under acidic conditions to yield a free primary amine, which can then be conjugated to carboxylic acids or activated esters.

Materials:

  • t-Boc-N-amido-PEG24-Azide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask with a magnetic stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the t-Boc-N-amido-PEG24-Azide in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of the PEG linker) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (creating a 50% TFA/DCM solution).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Precipitate the product as a TFA salt by adding cold diethyl ether to the resulting oil.

  • Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.

  • Dry the product under vacuum to obtain the amine-PEG24-Azide as a TFA salt.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The azide group of the linker can be efficiently conjugated to a terminal alkyne-containing molecule using a copper(I) catalyst to form a stable triazole linkage.

Materials:

  • Azido-PEG24-linker (with either a Boc-protected or deprotected amine, depending on the synthesis strategy)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for aqueous solutions) or Tris-(benzyltriazolylmethyl)amine (TBTA) (for organic solvents)

  • Sodium ascorbate

  • Appropriate buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO/tBuOH)

Procedure:

  • Prepare stock solutions of the azide-PEG linker, alkyne-molecule, CuSO₄, THPTA/TBTA, and sodium ascorbate in the appropriate solvent.

  • In a reaction vessel, combine the azide-PEG linker and the alkyne-functionalized molecule.

  • In a separate tube, pre-mix the CuSO₄ and THPTA/TBTA solutions.

  • Add the copper/ligand mixture to the azide/alkyne solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • The reaction progress can be monitored by LC-MS.

  • Upon completion, the resulting conjugate can be purified using appropriate chromatographic techniques, such as size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

For applications in living systems where the cytotoxicity of copper is a concern, a copper-free click chemistry approach can be employed using a strained alkyne, such as a dibenzocyclooctyne (DBCO).

Materials:

  • Azido-PEG24-linker

  • DBCO-functionalized molecule of interest

  • Appropriate buffer or cell culture medium

Procedure:

  • Dissolve the Azido-PEG24-linker and the DBCO-functionalized molecule in a compatible solvent or buffer.

  • Mix the reactants. The reaction proceeds without the need for a catalyst.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the specific DBCO reagent.

  • Monitor the reaction by LC-MS or other appropriate analytical techniques.

  • Purify the conjugate as required for the downstream application.

Applications in Drug Development

This compound and similar linkers are instrumental in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugate (ADC) Development Workflow

In ADC development, the linker connects a monoclonal antibody to a cytotoxic payload. The PEG component of the linker can improve the ADC's solubility and stability.

ADC_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis boc_deprotection Boc Deprotection of This compound amine_peg_azide Amine-PEG24-Azide boc_deprotection->amine_peg_azide TFA/DCM conjugate_payload Conjugate Payload to Linker amine_peg_azide->conjugate_payload payload_activation Payload Activation (e.g., with NHS ester) payload_activation->conjugate_payload click_reaction Click Chemistry (CuAAC or SPAAC) conjugate_payload->click_reaction Azide-Payload Linker antibody_modification Antibody Modification (e.g., with alkyne) antibody_modification->click_reaction Alkyne-Antibody adc_purification ADC Purification (e.g., SEC) click_reaction->adc_purification Crude ADC adc_characterization ADC Characterization (DAR, etc.) adc_purification->adc_characterization Purified ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Proteolysis Targeting Chimera (PROTAC) Development Workflow

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the efficacy of the PROTAC.

PROTAC_Workflow cluster_synthesis Synthetic Pathway cluster_testing Biological Evaluation start This compound deprotection Boc Deprotection start->deprotection TFA amine_linker H2N-PEG24-N3 deprotection->amine_linker e3_ligation Couple to E3 Ligase Ligand amine_linker->e3_ligation e3_linker E3 Ligand-Linker-N3 e3_ligation->e3_linker click_chem Click Chemistry with Alkyne-POI Ligand e3_linker->click_chem protac Final PROTAC click_chem->protac binding_assay Ternary Complex Formation Assay protac->binding_assay degradation_assay Target Protein Degradation Assay binding_assay->degradation_assay cellular_activity Cellular Potency and Selectivity degradation_assay->cellular_activity

General Workflow for PROTAC Synthesis and Evaluation

Signaling Pathways and Logical Relationships

The functional utility of this compound is best represented as a logical workflow for bioconjugation.

Bioconjugation_Logic cluster_pathways Reaction Pathways start This compound (Heterobifunctional Linker) deprotection Acidic Deprotection (e.g., TFA) start->deprotection click_chemistry Click Chemistry (CuAAC or SPAAC) start->click_chemistry path_boc Boc-Protected Amine Pathway path_azide Azide Pathway free_amine Free Amine (-NH2) deprotection->free_amine amine_reaction Amide Bond Formation (with -COOH or NHS-ester) free_amine->amine_reaction final_conjugate Bifunctional Conjugate amine_reaction->final_conjugate triazole Stable Triazole Linkage click_chemistry->triazole alkyne_partner Alkyne-Modified Molecule alkyne_partner->click_chemistry triazole->final_conjugate

Reaction Pathways for this compound

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG24-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG24-Boc, a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation and drug development. We will delve into the core functionalities of its constituent parts, its mechanism of action in the context of click chemistry, and provide detailed experimental protocols for its application.

Core Concepts: Understanding the this compound Linker

This compound is a molecule meticulously designed for advanced bioconjugation strategies, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure can be deconstructed into three key functional components:

  • Azide Group (-N₃): This functional group is the cornerstone of its "click chemistry" reactivity. Azides are exceptionally stable in biological systems, yet they readily and specifically react with alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes without a catalyst (SPAAC). This bioorthogonality ensures that the conjugation reaction is highly specific and avoids unwanted side reactions with biological molecules.[1]

  • Polyethylene Glycol (PEG) Linker (-PEG24-): The 24-unit polyethylene glycol spacer is a critical component that imparts favorable physicochemical properties to the resulting conjugate. The hydrophilic nature of the PEG chain enhances the solubility of often hydrophobic drug molecules in aqueous environments, which is crucial for their administration and bioavailability.[2][3] Furthermore, the PEG linker provides flexibility and spatial separation between the conjugated molecules, which can be essential for maintaining their biological activity.[4] It also contributes to a "stealth" effect, reducing immunogenicity and enzymatic degradation, thereby prolonging the circulation half-life of the conjugate.[2]

  • Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. In the context of this compound, it temporarily masks a primary amine, preventing it from participating in undesired reactions during synthesis or the initial conjugation steps. The Boc group can be selectively and efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation steps.

The likely chemical structure of a t-Boc-N-amido-PEG24-azide is depicted below.

CuAAC_Mechanism cluster_reactants Reactants Azido_PEG_Boc This compound Triazole Stable Triazole Linkage (1,4-disubstituted) Azido_PEG_Boc->Triazole Alkyne Alkyne-functionalized Molecule Alkyne->Triazole Cu_I Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Cu_I->Triazole Catalyzes SPAAC_Mechanism cluster_reactants Reactants Azido_PEG_Boc This compound Triazole Stable Triazole Linkage Azido_PEG_Boc->Triazole Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole Experimental_Workflow Start Start with this compound and DBCO-Molecule SPAAC Protocol 1: SPAAC Reaction (Room Temp, 4-24h) Start->SPAAC Purification1 Purification of Boc-protected Conjugate SPAAC->Purification1 Deprotection Protocol 2: Boc Deprotection (TFA/DCM) Purification1->Deprotection Purification2 Purification of Final Amine-functionalized Conjugate Deprotection->Purification2 End Final Product Purification2->End Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation H⁺ tBu_Cation tert-Butyl Cation (stable) Protonation->tBu_Cation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Isobutylene Isobutylene tBu_Cation->Isobutylene Free_Amine Free Primary Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

References

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG24-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG24-Boc, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. The document outlines a detailed, multi-step synthetic pathway, beginning with commercially available polyethylene glycol (PEG) derivatives, and provides robust protocols for the purification of the final product and key intermediates. Characterization methodologies are discussed, and quantitative data is presented in tabular format for clarity. Additionally, visual workflows for both synthesis and purification are provided using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a terminal azide group and a Boc-protected amine group, separated by a 24-unit PEG chain. This unique structure allows for orthogonal conjugation strategies. The azide functionality facilitates "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent linkage to alkyne- or strained cyclooctyne-modified molecules with high specificity and efficiency. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to carboxylic acids, activated esters, or other electrophilic groups.

The hydrophilic PEG spacer enhances the solubility and reduces the aggregation of the conjugated biomolecules, while also potentially improving their pharmacokinetic profiles. These properties make this compound a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other targeted therapeutics, as well as in the surface modification of nanoparticles and biomaterials.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available PEG derivatives. The following protocol outlines a plausible synthetic route.

Overall Synthesis Workflow

Synthesis_Workflow A HO-PEG24-OH (PEG24-diol) B Trt-O-PEG24-OH (Mono-tritylated PEG24) A->B Trityl chloride, Pyridine C Trt-O-PEG24-OMs (Mesylated PEG24) B->C MsCl, Et3N, DCM D Trt-O-PEG24-N3 (Azido-PEG24-Trityl) C->D NaN3, DMF E HO-PEG24-N3 (Azido-PEG24-alcohol) D->E Dilute acid (e.g., TFA) F MsO-PEG24-N3 (Mesylated Azido-PEG24) E->F MsCl, Et3N, DCM G H2N-PEG24-N3 (Amino-PEG24-azide) F->G Aq. Ammonia H Boc-HN-PEG24-N3 (this compound) G->H (Boc)2O, Et3N, DCM Purification_Workflow Crude Crude Product (from synthesis) Extraction Liquid-Liquid Extraction Crude->Extraction DCM/Water or Brine Column Silica Gel Chromatography Extraction->Column Eluent: DCM/MeOH or EtOAc/Hexanes SEC Size Exclusion Chromatography (optional) Column->SEC To remove oligomeric impurities Final Pure this compound (>95%) Column->Final If sufficiently pure SEC->Final

The Strategic Role of the Boc Protecting Group in Azido-PEG24-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the use of heterobifunctional linkers is paramount. These linkers provide a scaffold to connect distinct molecular entities with precision and control. Azido-PEG24-Boc is one such linker, engineered with three key components: a terminal azide group, a 24-unit polyethylene glycol (PEG) spacer, and a terminally protected amine in the form of a tert-butyloxycarbonyl (Boc) carbamate.

This technical guide provides an in-depth analysis of the core functions of each component of this compound, with a specific focus on the indispensable role of the Boc protecting group. Understanding the strategic importance of this acid-labile moiety is crucial for designing and executing robust, multi-step synthetic pathways for complex therapeutic and diagnostic agents.

Core Components of this compound

The functionality of this compound is derived from its tripartite structure. Each segment serves a distinct and vital purpose in a sequential chemical strategy.

Figure 1: Core functional components of the this compound linker.
The Azido Group: A Bioorthogonal Handle for "Click" Chemistry

The terminal azide (N₃) group is a highly reliable and specific functional group for "click" chemistry.[1] This class of reactions is characterized by high yields, mild reaction conditions, and exceptional specificity, meaning the azide group will react almost exclusively with its alkyne partner, even in complex chemical environments.[1][2] this compound is compatible with both major types of azide-alkyne cycloaddition:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts with strained cyclooctynes (e.g., DBCO, BCN) to form a triazole ring. This is particularly valuable for applications in living systems where copper toxicity is a concern.[1]

The PEG24 Spacer: Modulating Physicochemical Properties

The central component is a monodisperse polyethylene glycol (PEG) chain consisting of 24 ethylene oxide units. PEG linkers are widely incorporated in drug development for their numerous advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of conjugated molecules, which is often a challenge for hydrophobic drugs or ligands.

  • Improved Pharmacokinetics: PEGylation can increase a drug's hydrodynamic radius, reducing renal clearance and extending its circulation half-life.

  • Reduced Immunogenicity: The flexible PEG chain can shield the conjugated biomolecule from recognition by the immune system.

  • Steric Spacing: The long, flexible chain provides optimal spatial separation between the two conjugated partners (e.g., a warhead and a targeting ligand), allowing each to bind to its respective target with minimal steric hindrance.

The Pivotal Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis. Its function within the this compound linker is to act as a temporary "shield" for a primary amine, rendering it chemically inert under a wide range of conditions, particularly those used for click chemistry.

The strategic importance of the Boc group lies in its ability to enforce a specific order of reactions, a concept known as orthogonality . The Boc group is stable to the basic and nucleophilic conditions often used in synthesis and is completely unreactive during the azide-alkyne cycloaddition reaction. However, it is selectively and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA).

This acid-lability allows for a powerful two-step conjugation strategy:

  • Step 1 (Click Reaction): The azide terminus of this compound is conjugated to an alkyne-bearing molecule (e.g., a targeting ligand for a specific protein). The Boc-protected amine at the other end remains unaffected.

  • Step 2 (Boc Deprotection & Second Conjugation): The resulting conjugate is treated with acid to remove the Boc group, revealing a free primary amine. This newly available amine can then be coupled to a second molecule, often via amide bond formation with a carboxylic acid or its activated ester (e.g., an E3 ligase ligand for a PROTAC).

Figure 2: Sequential conjugation workflow enabled by the Boc protecting group.

Quantitative Data Summary

While a specific datasheet for this compound is not publicly available, the properties can be reliably inferred from structurally analogous commercially available linkers, such as t-Boc-N-Amido-PEG24-Acid and Azido-PEG24-Acid.

PropertyTypical Value / SpecificationReference / Note
Molecular Weight ~1245 g/mol Calculated based on PEG24, azide, and Boc-amine moieties.
PEG Chain Length 24 ethylene glycol unitsMonodisperse
Purity ≥95% (typically by HPLC or NMR)Standard for high-quality bioconjugation reagents.
Appearance White to off-white solid or viscous oilCommon for PEG derivatives of this molecular weight.
Solubility Soluble in dichloromethane (DCM), DMSO, DMF, and water.The PEG chain imparts significant aqueous solubility.
Storage Conditions -20°C, stored under an inert atmosphere (e.g., Argon)Recommended to prevent degradation of the azide and hydrolysis of the carbamate.

Experimental Protocols

The following protocols are generalized methodologies for the key transformations involving this compound. Optimization may be required for specific substrates and applications.

Protocol 1: Boc Deprotection of this compound

This procedure details the removal of the Boc group to yield Azido-PEG24-Amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M) in a round-bottom flask.

  • Acid Addition: To the stirred solution, add TFA dropwise. A common ratio is a 1:1 mixture of DCM and TFA (v/v), or 20-50% TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up (Quenching): Once the reaction is complete, carefully concentrate the mixture using a rotary evaporator to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution will cause bubbling.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Azido-PEG24-Amine product, which can be used in the next step without further purification or purified by chromatography if necessary.

cluster_0 Mechanism start R-NH-Boc step1 Protonation of Carbonyl Oxygen start->step1 + H+ (from TFA) step2 Loss of Stable tert-Butyl Cation step1->step2 Spontaneous step3 Decarboxylation of Carbamic Acid step2->step3 Forms Isobutylene + H+ step4 Formation of Ammonium Salt step3->step4 Releases CO2 end R-NH2 step4->end Neutralization (Work-up)

Figure 3: Logical workflow of the acid-catalyzed Boc deprotection mechanism.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This procedure describes the conjugation of the azide terminus of an Azido-PEG linker to a molecule containing a terminal alkyne.

Materials:

  • Azido-PEG24-linker (either Boc-protected or amine-deprotected) (1.0 eq)

  • Alkyne-functionalized molecule (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium ascorbate (0.1-0.2 eq), freshly prepared solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional, but recommended for biomolecules)

  • Solvent system (e.g., 1:1 t-BuOH/H₂O, DMSO, DMF)

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve the Azido-PEG24-linker and the alkyne-functionalized molecule in the chosen solvent system.

  • Deoxygenation (Optional): Bubble nitrogen or argon gas through the solution for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition: In a separate vial, prepare a premix of CuSO₄ and, if used, a ligand like THPTA. Add this solution to the main reaction mixture. A typical final copper concentration is between 50-250 µM.

  • Initiation: Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the cycloaddition.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Purification: Upon completion, the product can be purified using an appropriate method, such as preparative HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the conjugate. For many bioconjugations, the reaction is sufficiently clean to proceed to the next step with minimal purification.

cluster_0 CuAAC Catalytic Cycle start Cu(II) Salt (e.g., CuSO4) catalyst Cu(I) (Active Catalyst) start->catalyst Reduction (Sodium Ascorbate) intermediate1 Cu(I)-Acetylide Intermediate catalyst->intermediate1 + Alkyne alkyne Terminal Alkyne alkyne->intermediate1 azide Azide intermediate2 6-Membered Cu-Triazolide azide->intermediate2 intermediate1->intermediate2 + Azide intermediate2->catalyst Catalyst Regeneration product 1,4-Disubstituted Triazole Product intermediate2->product Protonolysis

Figure 4: Simplified signaling pathway of the CuAAC catalytic cycle.

Conclusion

The Boc protecting group in this compound is not merely an inert component but a cornerstone of its synthetic utility. By providing a robust, temporary shield for a reactive amine, it enables a controlled, sequential approach to the construction of complex bioconjugates. This chemical orthogonality—where one functional group can be reacted while the other remains dormant, to be activated later—is a fundamental principle that allows researchers to build sophisticated molecules like PROTACs with high precision and yield. The combination of a bioorthogonal azide handle, a solubilizing PEG spacer, and a strategically masked nucleophile makes this compound a powerful and versatile tool in the modern drug discovery arsenal.

References

The PEG24 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, the role of the linker is not merely as a passive connector but as a critical determinant of the conjugate's overall performance. Among the various linker technologies, polyethylene glycol (PEG) spacers have become indispensable tools for optimizing the properties of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive exploration of the PEG24 spacer, a discrete PEG linker comprising 24 ethylene glycol units. Its significant length, hydrophilicity, and flexibility offer a unique set of advantages for addressing key challenges in bioconjugate development, including solubility, stability, and pharmacokinetics. This guide will delve into the quantitative impact of the PEG24 spacer, provide detailed experimental protocols for its application, and visualize its role in key bioconjugation workflows.

Core Concepts: The Strategic Advantages of the PEG24 Spacer

The incorporation of a long-chain, discrete PEG spacer like PEG24 into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages are rooted in the fundamental physicochemical properties of the polyethylene glycol chain.

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic, which can lead to aggregation of the bioconjugate, particularly at higher drug-to-antibody ratios (DARs) in ADCs. The hydrophilic nature of the PEG24 spacer can counteract this hydrophobicity, improving the solubility and stability of the final conjugate.[1][2][3]

Improved Pharmacokinetics: The extended length of the PEG24 spacer can create a hydrophilic shield around the bioconjugate, increasing its hydrodynamic radius. This "shielding" effect can reduce renal clearance and recognition by the reticuloendothelial system, leading to a longer circulation half-life and increased overall drug exposure.[1][2]

Optimal Spacing and Reduced Steric Hindrance: The substantial length of the PEG24 spacer provides significant spatial separation between the conjugated molecules. In ADCs, this can prevent the payload from interfering with the antibody's binding to its target antigen. In PROTACs, the flexibility and length of the PEG24 linker can be crucial for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.

Enabling High Drug-to-Antibody Ratios (DARs): The solubilizing effect of the PEG24 spacer is particularly advantageous in the development of ADCs with high DARs. By mitigating the aggregation propensity of hydrophobic payloads, PEG24 can enable the attachment of a greater number of drug molecules per antibody without compromising the biophysical properties of the conjugate.

Quantitative Data on the Impact of PEG24 Spacers

The following tables summarize quantitative data from studies investigating the impact of PEG24 spacers on the properties of antibody-drug conjugates.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24 ~5

Data adapted from Burke et al., 2017. This study demonstrates that increasing the PEG linker length up to PEG8 significantly reduces the clearance of the ADC, with longer linkers like PEG24 maintaining this improved pharmacokinetic profile.

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8)Clearance
Linear (L-PEG24) High
Pendant (P-(PEG12)2)Low

Data adapted from a study on trastuzumab-DM1 conjugates. This table highlights that the architecture of the PEG linker can also influence clearance, with a pendant configuration of two PEG12 chains showing lower clearance than a linear PEG24 chain at a high drug-to-antibody ratio.

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24 ~10

Data adapted from Burke et al., 2017. In this particular study, the length of the PEG linker, including PEG24, did not significantly impact the in vitro potency of the anti-CD30 ADC.

Experimental Protocols

This section provides detailed, representative methodologies for key bioconjugation reactions that can be adapted for the use of PEG24 linkers. These protocols are based on established chemical principles and general procedures found in the literature. Optimization will be necessary for specific biomolecules and payloads.

Protocol 1: Amine-Reactive Conjugation using an NHS-Ester-PEG24-Linker

This protocol describes the conjugation of a PEG24 linker with a terminal N-hydroxysuccinimide (NHS) ester to a protein (e.g., an antibody) via reaction with primary amines (e.g., lysine residues).

Materials:

  • Antibody or protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4-8.0, amine-free)

  • NHS-Ester-PEG24-payload

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate the NHS-Ester-PEG24-payload vial to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS-Ester-PEG24-payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved NHS-Ester-PEG24-payload to the protein solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG-payload and other small molecules by SEC or dialysis against a suitable storage buffer.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation state of the conjugate by SEC.

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG24-Linker

This protocol outlines the conjugation of a PEG24 linker with a terminal maleimide group to a protein containing free thiols (e.g., from reduced cysteines).

Materials:

  • Thiol-containing protein in a désoxygénated, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG24-payload

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • (Optional) Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation (if necessary):

    • If the protein does not have free thiols, reduce interchain disulfides by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.

    • Remove the excess reducing agent by desalting or dialysis into the conjugation buffer.

  • Reagent Preparation:

    • Dissolve the Maleimide-PEG24-payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved Maleimide-PEG24-payload to the thiol-containing protein solution.

    • Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching (optional):

    • Add a quenching reagent like N-acetylcysteine in excess to cap any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate from unreacted reagents using SEC or dialysis.

  • Characterization:

    • Characterize the conjugate for DAR, purity, and aggregation as described in Protocol 1.

Protocol 3: Click Chemistry Conjugation using an Azide- or Alkyne-PEG24-Linker

This protocol provides a general procedure for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a PEG24 linker functionalized with either an azide or an alkyne to a biomolecule with the corresponding reactive partner.

Materials:

  • Biomolecule with an alkyne or azide functionality

  • Azide- or Alkyne-PEG24-payload

  • Copper(II) sulfate (CuSO₄)

  • Ligand (e.g., THPTA for aqueous solutions)

  • Reducing agent (e.g., sodium ascorbate)

  • Suitable buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).

    • Dissolve the Azide- or Alkyne-PEG24-payload and the biomolecule in the reaction buffer.

  • Catalyst Premix:

    • In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for a few minutes.

  • Conjugation Reaction:

    • To the solution containing the biomolecule and the PEG24-payload, add the premixed catalyst.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be optimized, but typical ranges are 0.1-1 mM copper, 0.5-5 mM ligand, and 1-10 mM sodium ascorbate.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification:

    • Purify the conjugate using SEC to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization:

    • Analyze the final conjugate for successful conjugation, purity, and other relevant parameters using techniques like mass spectrometry and chromatography.

Visualizations

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Ab Antibody Conjugation Conjugation Reaction (e.g., NHS, Maleimide, Click) Ab->Conjugation LinkerPayload PEG24-Linker-Payload LinkerPayload->Conjugation CrudeADC Crude ADC Conjugation->CrudeADC Purify Purification (e.g., SEC, Dialysis) CrudeADC->Purify PureADC Purified ADC Purify->PureADC DAR DAR Determination (UV-Vis, HIC, MS) PureADC->DAR Purity Purity & Aggregation (SEC) PureADC->Purity Identity Identity Confirmation (Mass Spectrometry) PureADC->Identity

Caption: Workflow for ADC synthesis, purification, and characterization.

General Mechanism of Action for a PROTAC

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (with PEG24 linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, highlighting ternary complex formation.

Logical Workflow for Selecting a PEG24 Spacer

PEG24_Selection_Workflow Start Bioconjugate Design Goal Hydrophobicity Is the payload/molecule highly hydrophobic? Start->Hydrophobicity PK Is extended circulation half-life required? Hydrophobicity->PK Yes EvaluateOther Evaluate shorter PEG spacers or other linker types Hydrophobicity->EvaluateOther No Spacing Is significant spatial separation between moieties needed? PK->Spacing Yes PK->EvaluateOther No HighDAR Is a high drug-to-antibody ratio (DAR) desired? Spacing->HighDAR Yes Spacing->EvaluateOther No ConsiderPEG24 Consider PEG24 Spacer HighDAR->ConsiderPEG24 Yes HighDAR->EvaluateOther No End Final Linker Selection ConsiderPEG24->End EvaluateOther->End

Caption: Decision workflow for considering a PEG24 spacer in bioconjugate design.

Conclusion

The PEG24 spacer represents a powerful tool in the bioconjugation toolbox, offering significant advantages in enhancing the solubility, stability, and pharmacokinetic properties of complex biotherapeutics. Its substantial length and hydrophilic nature are particularly beneficial for overcoming the challenges associated with hydrophobic payloads and for enabling the development of high-DAR ADCs. While the optimal linker for any given application must be determined empirically, the data and protocols presented in this guide provide a strong foundation for researchers and drug development professionals to make informed decisions about the strategic incorporation of the PEG24 spacer in their bioconjugate design. As the field of targeted therapeutics continues to evolve, the rational application of well-defined linkers like PEG24 will be paramount to the successful development of the next generation of life-saving medicines.

References

Azido-PEG24-Boc: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for Azido-PEG24-Boc, a bifunctional linker molecule increasingly utilized in bioconjugation, proteomics, and drug delivery systems. Due to the presence of an azide functional group, this compound requires careful handling to mitigate potential hazards. This document synthesizes established safety protocols for organic azides and applies them to the specific context of this compound, offering a framework for its safe use in research and development.

Compound Profile and Hazard Assessment

This compound is a polyethylene glycol (PEG)-based linker containing a terminal azide group and a Boc-protected amine. The azide group is a high-energy functional group that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[1][2] However, the stability of organic azides is generally inversely proportional to their nitrogen content relative to carbon.[3][4]

Molecular Formula: C₅₅H₁₀₉N₃O₂₆ Molecular Weight: 1228.46 g/mol [5]

To assess the potential hazard of this compound, two key empirical rules for the stability of organic azides are considered: the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".

Table 1: Stability Assessment of this compound

ParameterCalculation for this compoundGuideline for StabilityAssessment
Carbon to Nitrogen (C/N) Ratio (Number of C atoms) / (Number of N atoms) = 55 / 3 ≈ 18.3A C/N ratio greater than 3 suggests a lower risk of explosive decomposition.Low Risk
Rule of Six (Number of C atoms) / (Number of energetic groups) = 55 / 1 = 55At least six carbon atoms per energetic group (azide) are recommended for reasonable stability.Low Risk

Based on these assessments, this compound, with its high molecular weight and high carbon-to-nitrogen ratio, is considered to be a relatively stable organic azide. However, it is crucial to adhere to stringent safety protocols due to the inherent reactivity of the azide group.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are paramount when handling any chemical, especially those with potential hazards.

Table 2: Recommended PPE and Engineering Controls

Control MeasureSpecificationRationale
Primary Engineering Control Chemical Fume HoodTo prevent inhalation of any potential vapors or aerosols.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Hand Protection Nitrile glovesTo prevent skin contact. The azide ion is toxic and can be absorbed through the skin.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Additional Protection Blast shieldRecommended when working with new or unknown azide compounds, or when scaling up reactions.

Safe Handling and Storage Procedures

Adherence to proper handling and storage procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling
  • Avoid Incompatible Materials:

    • Acids: Contact with acids can form the highly toxic and explosive hydrazoic acid (HN₃).

    • Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can lead to the formation of highly shock-sensitive metal azides. Use plastic or ceramic spatulas for weighing and transfer.

    • Halogenated Solvents: Do not use chlorinated solvents such as dichloromethane or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.

    • Strong Oxidizing and Reducing Agents: Keep away from strong oxidizing and reducing agents.

  • Control of Environment:

    • Temperature: Avoid heating the compound unless as part of a carefully controlled reaction protocol. Organic azides can decompose upon heating.

    • Light: Store in a dark place, as light can provide the energy to initiate decomposition.

    • Physical Shock: Avoid friction, grinding, or any form of shock.

Storage
  • Temperature: Store in a cool, dark place. A recommended storage temperature is -20°C.

  • Container: Keep in a tightly sealed, clearly labeled container.

  • Segregation: Store away from incompatible materials, particularly acids and metals.

Experimental Protocols: General Guidelines

While specific experimental protocols will vary, the following general guidelines should be observed when using this compound.

General Workflow for a "Click" Reaction

The azide group of this compound is typically used in "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve this compound Dissolve this compound Combine Reactants Combine Reactants Dissolve this compound->Combine Reactants Dissolve Alkyne-containing molecule Dissolve Alkyne-containing molecule Dissolve Alkyne-containing molecule->Combine Reactants Prepare Catalyst Solution (e.g., CuSO4/Sodium Ascorbate) Prepare Catalyst Solution (e.g., CuSO4/Sodium Ascorbate) Add Catalyst Solution Add Catalyst Solution Prepare Catalyst Solution (e.g., CuSO4/Sodium Ascorbate)->Add Catalyst Solution Combine Reactants->Add Catalyst Solution Stir at Room Temperature Stir at Room Temperature Add Catalyst Solution->Stir at Room Temperature Quench Reaction (if necessary) Quench Reaction (if necessary) Stir at Room Temperature->Quench Reaction (if necessary) Extract Product Extract Product Quench Reaction (if necessary)->Extract Product Purify by Chromatography Purify by Chromatography Extract Product->Purify by Chromatography

Fig. 1: General workflow for a CuAAC "click" reaction.
Synthesis of Azide-Terminated PEGs

A general method for the synthesis of azide-terminated PEGs involves the reaction of a mesylated PEG with sodium azide.

Typical Procedure for the Synthesis of Azide PEG:

  • Dry mPEG-OMs is placed in a flask under a dry argon flow.

  • The mPEG-OMs is dissolved in ethanol.

  • Sodium azide (NaN₃) is added to the mixture.

  • The mixture is refluxed for 12 hours.

  • After cooling to room temperature, the solution is concentrated on a rotary evaporator.

  • The residue is dissolved in dichloromethane (CH₂Cl₂).

  • The organic solution is then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the azide-PEG product.

Spill and Waste Management

Proper management of spills and waste is crucial to prevent accidents and environmental contamination.

Spill Response

G Spill Occurs Spill Occurs Evacuate Immediate Area Evacuate Immediate Area Spill Occurs->Evacuate Immediate Area Alert Colleagues and Supervisor Alert Colleagues and Supervisor Evacuate Immediate Area->Alert Colleagues and Supervisor If Safe, Contain Spill If Safe, Contain Spill Alert Colleagues and Supervisor->If Safe, Contain Spill Absorb with Inert Material Absorb with Inert Material If Safe, Contain Spill->Absorb with Inert Material Collect in a Sealed Container Collect in a Sealed Container Absorb with Inert Material->Collect in a Sealed Container Decontaminate Area Decontaminate Area Collect in a Sealed Container->Decontaminate Area Dispose of as Hazardous Waste Dispose of as Hazardous Waste Decontaminate Area->Dispose of as Hazardous Waste

Fig. 2: Spill response workflow for this compound.
Waste Disposal

  • Dedicated Waste Container: All azide-containing waste should be collected in a dedicated, clearly labeled waste container.

  • Avoid Mixing: Do NOT mix azide waste with acidic waste to prevent the formation of hydrazoic acid.

  • Quenching: For larger quantities of residual azide, consider quenching the azide to a more stable amine using a reagent like triphenylphosphine before disposal.

  • Disposal Protocol: Dispose of all azide-containing waste through your institution's hazardous waste disposal program. Never pour azide solutions down the drain.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

Table 3: Emergency Response Procedures

Type of ExposureProcedure
Inhalation Move the individual to fresh air. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable tool in modern drug development and chemical biology. While its high molecular weight and carbon-to-nitrogen ratio suggest a relatively low explosion hazard compared to smaller organic azides, the inherent reactivity of the azide functional group necessitates careful and informed handling. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can safely and effectively utilize this compound in their work. Always consult your institution's safety guidelines and the specific Safety Data Sheet (SDS) if available before working with any new chemical.

References

A Technical Guide to High-Purity Azido-PEG24-Boc for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of high-purity Azido-PEG24-Boc, a heterobifunctional, monodisperse Polyethylene Glycol (PEG) linker. It is an essential tool in bioconjugation, targeted drug delivery, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). The molecule features a terminal azide (N₃) group for click chemistry and a tert-butyloxycarbonyl (Boc) protected amine, offering a versatile platform for sequential conjugation.

The 24-unit PEG chain enhances the solubility, stability, and pharmacokinetic properties of conjugated molecules.[1] The azide group facilitates highly efficient and specific ligation to alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][] The Boc group serves as a stable protecting group for the primary amine, which can be easily removed under mild acidic conditions to allow for subsequent functionalization.[4][5]

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several specialized chemical suppliers. The quality and specifications can vary, so it is crucial to consult the supplier's certificate of analysis. Below is a summary of typical specifications from prominent vendors.

Supplier Purity Molecular Weight ( g/mol ) CAS Number Storage Condition
BroadPharm >95%1225.471349783-17-7-20°C
MedchemExpress >98%1225.471349783-17-7-20°C (in solvent)
JenKem Technology High Purity (GMP grade available)Not specifiedNot specified-20°C
PurePEG >95%1246.47 (Propionic acid variant)2839118-68-0-20°C

Note: Data is compiled from publicly available information on supplier websites. CAS numbers and molecular weights may vary slightly based on the exact structure (e.g., amido vs. ether linkages). Researchers should confirm specifications with the chosen supplier.

Key Experimental Protocols

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be conjugated to molecules containing, for example, an activated ester (e.g., NHS ester).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask and magnetic stirrer

Methodology:

  • Dissolve the this compound linker in anhydrous DCM (a common concentration is 0.1-0.2 M).

  • In a fume hood, add TFA to the solution for a final concentration of 25-50% (v/v). For some substrates, the reaction can be cooled to 0°C before adding the acid.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Reaction Monitoring: The reaction progress can be monitored to ensure the complete disappearance of the starting material.

    • TLC: Spot the reaction mixture on a silica gel plate. The deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material.

    • LC-MS: Analyze a small aliquot to confirm the disappearance of the starting material's mass and the appearance of the deprotected product's mass (a loss of 100.12 g/mol ).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (x3) can help remove residual TFA.

  • Work-up (to obtain the free amine):

    • Dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.

    • Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.

    • Filter the solution and concentrate it under reduced pressure to yield the free amine (Amine-PEG24-Azide).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction to conjugate the terminal azide of the PEG linker to a molecule containing a terminal alkyne. This reaction is known for its high yield and specificity.

Materials:

  • Azide-functionalized PEG linker (either Boc-protected or the deprotected amine conjugate)

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (freshly prepared solution)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous solutions and biomolecules to improve reliability and reduce copper toxicity.

  • Aqueous buffer (e.g., PBS) or a solvent system (e.g., water/DMSO)

Methodology:

  • Dissolve the alkyne-containing molecule and the azide-PEG linker in the chosen reaction buffer/solvent.

  • Prepare the catalyst solution. For a typical reaction, the following stock solutions are used: 20 mM CuSO₄, 300 mM Sodium Ascorbate, and 100 mM THPTA.

  • Add the THPTA ligand solution to the reaction mixture.

  • Add the CuSO₄ solution and mix briefly.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Protect the reaction from light and allow it to incubate for 30 minutes to 2 hours at room temperature.

  • Upon completion, the resulting triazole-linked conjugate can be purified by methods appropriate for the molecule, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove excess reagents and the copper catalyst.

Visualizations of Workflows and Pathways

The following diagrams illustrate the logical use of this compound in a bioconjugation workflow and a hypothetical drug delivery pathway.

G cluster_0 Phase 1: Amine Functionalization cluster_1 Phase 2: Azide Functionalization start This compound step1 Boc Deprotection (TFA in DCM) start->step1 intermediate H₂N-PEG24-N₃ (Free Amine) step1->intermediate step2 Amide Bond Formation intermediate->step2 moleculeA Molecule A (e.g., with Carboxylic Acid + EDC/HATU) moleculeA->step2 conjugate1 Molecule A-NH-PEG24-N₃ step2->conjugate1 step3 Click Chemistry (CuAAC) conjugate1->step3 moleculeB Molecule B (with Alkyne Group) moleculeB->step3 final_product Final Conjugate: Molecule A-PEG-Molecule B step3->final_product G drug_conjugate Targeting Ligand-PEG-Payload (Constructed via Click Chemistry) receptor Cancer Cell Surface Receptor drug_conjugate->receptor 1. Binding internalization Receptor-Mediated Endocytosis receptor->internalization 2. Internalization endosome Endosome/Lysosome internalization->endosome drug_release Payload Release (via Cleavable Linker) endosome->drug_release 3. Trafficking target Intracellular Target (e.g., Microtubules, DNA) drug_release->target 4. Action effect Apoptosis / Cell Death target->effect

References

An In-depth Technical Guide to Azido-PEG24-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Azido-PEG24-Boc, a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It details the molecule's physicochemical properties, applications, and relevant experimental workflows.

Physicochemical Properties

This compound is a polyethylene glycol (PEG)-based linker containing an azide (N3) group at one end and a Boc (tert-butyloxycarbonyl) protected amine at the other. The PEG chain consists of 24 ethylene glycol units, which imparts hydrophilicity and biocompatibility to the molecule.

PropertyValue
Molecular Weight 1228.46 g/mol [1]
Molecular Formula C55H109N3O26[1]
Appearance Please refer to supplier datasheet.
Solubility Soluble in water and most organic solvents.
Storage Typically stored at -20°C.[2][3]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a versatile tool in several applications:

  • PROTACs (Proteolysis Targeting Chimeras): this compound serves as a PEG-based PROTAC linker, connecting a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[1] This bifunctional molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker modulates the physicochemical properties of the PROTAC, such as solubility and cell permeability.

  • Click Chemistry: The azide group of this compound is a key functional group for click chemistry reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN. These reactions are highly efficient and biocompatible, making them ideal for bioconjugation.

  • Bioconjugation and Antibody-Drug Conjugates (ADCs): The Boc-protected amine can be deprotected to reveal a primary amine, which can then be conjugated to various biomolecules, such as antibodies, peptides, or oligonucleotides, through amide bond formation. The azide end can then be used to attach a payload, such as a drug or an imaging agent, via click chemistry. This makes this compound a valuable linker in the construction of ADCs. JenKem Technology, for instance, provides Azide-PEG24-Amine for ADC applications. The PEG spacer in these conjugates can enhance solubility, stability, and pharmacokinetic properties.

Experimental Protocols

A general protocol for a bioconjugation reaction using this compound involves two main steps: deprotection of the Boc group and the subsequent click chemistry reaction.

1. Boc Deprotection:

  • Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in DCM.

    • Add an excess of TFA to the solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

    • Upon completion, evaporate the solvent and TFA under reduced pressure to obtain the deprotected Azido-PEG24-NH2.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Reagents: Azido-PEG24-NH2 (or a molecule conjugated with it), an alkyne-containing molecule, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA).

  • Procedure:

    • Dissolve the azido-functionalized molecule and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

    • Add the copper(II) sulfate and sodium ascorbate solution.

    • Add the ligand to stabilize the copper(I) catalyst.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by an appropriate analytical method (e.g., HPLC, mass spectrometry).

    • Purify the final conjugate using a suitable chromatography technique (e.g., size-exclusion or reverse-phase chromatography).

Workflow Visualization

The following diagram illustrates the role of this compound in the synthesis of a PROTAC molecule.

PROTAC_Synthesis Azido_PEG24_Boc This compound Deprotection Boc Deprotection (e.g., TFA) Azido_PEG24_Boc->Deprotection Azido_PEG24_Amine Azido-PEG24-Amine Deprotection->Azido_PEG24_Amine Amide_Coupling Amide Bond Formation Azido_PEG24_Amine->Amide_Coupling E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) E3_Ligase_Ligand->Amide_Coupling Azido_PEG24_E3 Azido-PEG24-E3 Ligase Ligand Amide_Coupling->Azido_PEG24_E3 Click_Chemistry Click Chemistry (e.g., CuAAC) Azido_PEG24_E3->Click_Chemistry Target_Protein_Ligand Target Protein Ligand (with alkyne) Target_Protein_Ligand->Click_Chemistry PROTAC PROTAC Click_Chemistry->PROTAC

Caption: Synthetic workflow for a PROTAC using this compound linker.

References

Azide-PEG Linkers in Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern biochemistry and drug development, the precise and stable conjugation of molecules is paramount. Polyethylene glycol (PEG) linkers have become essential tools, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of biomolecules.[1][2][3] The process of covalently attaching PEG chains, known as PEGylation, can enhance the therapeutic properties of peptides and proteins by increasing their resistance to proteolytic degradation, reducing immunogenicity, and extending their circulation half-life.[1][4]

Among the various functionalized PEG linkers, those bearing an azide (-N₃) group stand out for their versatility and participation in highly selective bioorthogonal "click chemistry" reactions. The azide group is small, stable, and bioorthogonal, meaning it does not react with native biological functional groups, ensuring that conjugation occurs only at the intended site. This guide provides an in-depth technical overview of the core chemistries, applications, and experimental protocols involving azide-PEG linkers for researchers, scientists, and drug development professionals.

Core Chemistries of Azide-PEG Linkers

The utility of azide-PEG linkers is primarily harnessed through three powerful bioorthogonal ligation reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most prominent "click" reaction, involving the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally efficient, with a rate acceleration of up to 10⁸ compared to its uncatalyzed counterpart. It is robust, proceeding under a wide range of conditions, including in aqueous environments and across a pH range of 4 to 12, making it highly suitable for bioconjugation.

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate. A stabilizing ligand, like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to protect the Cu(I) from oxidation and ameliorate its potential toxicity to biological samples.

CuAAC_Mechanism cluster_cat Catalyst Activation cluster_cycle Catalytic Cycle Azide R1-N3 (Azide-PEG) Acetylide Cu(I)-Acetylide Intermediate Azide->Acetylide Reacts with Alkyne R2-C≡CH (Alkyne) Alkyne->Acetylide Cu_I Cu(I) Catalyst Cu_I->Acetylide Forms Cu_II Cu(II) Precursor Cu_II->Cu_I Reduction Reducer Sodium Ascorbate Reducer->Cu_I Ligand THPTA Ligand Ligand->Cu_I Stabilization Triazole 1,2,3-Triazole Product Acetylide->Triazole Cycloaddition Triazole->Cu_I Regenerates

Caption: Catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cellular toxicity associated with the copper catalyst in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction proceeds without any metal catalyst, driven by the high ring strain of a cyclooctyne (e.g., DBCO, BCN, DIBO), which reacts with an azide to form a stable triazole. The release of this ring strain provides the necessary activation energy for the cycloaddition to occur at physiological temperatures.

SPAAC is the preferred method for in-vivo applications and live-cell imaging due to its excellent biocompatibility. The reaction kinetics are generally slower than CuAAC but can be modulated by the choice of cyclooctyne.

SPAAC_Mechanism Azide R1-N3 (Azide-PEG) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Driven by Ring Strain Triazole Stable Triazole Product TransitionState->Triazole Forms

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Staudinger Ligation

The Staudinger ligation is another catalyst-free reaction that occurs between an azide and a specifically engineered triarylphosphine. The reaction initially forms an iminophosphorane intermediate, which then undergoes an intramolecular rearrangement to form a stable amide bond, releasing triphenylphosphine oxide as a byproduct. A key advantage of the "traceless" version of this reaction is that the final amide linkage is identical to a native peptide bond.

However, the Staudinger ligation has significantly slower reaction kinetics compared to both CuAAC and SPAAC, and the required phosphine reagents can be prone to air oxidation. It is best suited for applications where the formation of a native amide bond is critical and slower reaction times are acceptable.

Staudinger_Ligation Azide R1-N3 (Azide-PEG) Intermediate Aza-ylide Intermediate Azide->Intermediate + Phosphine Engineered Phosphine (with electrophilic trap) Phosphine->Intermediate Forms (-N2) Product Stable Amide Bond (R1-NH-CO-R2) Intermediate->Product Intramolecular Rearrangement Byproduct Phosphine Oxide Byproduct Product->Byproduct Releases

Caption: Simplified workflow of the Staudinger Ligation reaction.

Quantitative Data Summary

The choice of ligation chemistry often depends on kinetic parameters and reaction conditions. The following tables summarize key quantitative data for CuAAC and SPAAC.

Table 1: Comparison of Bioorthogonal Ligation Chemistries

Feature Staudinger Ligation CuAAC (Copper-Catalyzed) SPAAC (Copper-Free)
Reaction Type Azide + Phosphine Azide + Terminal Alkyne Azide + Strained Alkyne
Catalyst None Copper(I) None
Reaction Kinetics (k) Slow (~0.001 M⁻¹s⁻¹) Very Fast (~1-100 M⁻¹s⁻¹) Moderate to Fast (~0.1-1 M⁻¹s⁻¹)
Biocompatibility High; suitable for live cells Low for live cells due to copper toxicity High; ideal for live cells and in vivo use
Linkage Formed Amide bond 1,4-disubstituted 1,2,3-triazole 1,2,3-triazole
Key Advantage Forms a native amide bond (traceless version) Extremely high reaction rate and efficiency Excellent biocompatibility with fast kinetics

| Key Disadvantage | Slow kinetics; phosphines prone to oxidation | Copper catalyst can be toxic to cells | Requires synthesis of bulky, strained alkynes |

Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC

Cyclooctyne Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Features
DIBO 0.3 Good balance of reactivity and stability.
DBCO 0.6 - 1.0 Widely used, high reactivity, and good stability.
BCN 0.1 Highly stable, suitable for long-term labeling experiments.
DIBAC 0.9 High reactivity, often used for fast labeling.
TCO 1.0 - 10.0 Very high reactivity, but can be less stable.

Note: Rate constants are approximate and can vary based on solvent, temperature, and specific reactants.

Key Applications in Biochemistry and Drug Development

Antibody-Drug Conjugates (ADCs)

Azide-PEG linkers are instrumental in the construction of ADCs, which are targeted cancer therapies. In a typical workflow, an antibody is functionalized with an alkyne (or azide), and the cytotoxic drug is functionalized with the corresponding azide (or alkyne). The azide-PEG linker connects the two components via a click reaction, ensuring a stable and precise linkage. The PEG component enhances the solubility and stability of the final ADC construct.

ADC_Workflow Antibody Targeting Antibody Alkyne_Mod Antibody-Alkyne Antibody->Alkyne_Mod Functionalize with Alkyne Click Click Chemistry (CuAAC or SPAAC) Alkyne_Mod->Click Drug Cytotoxic Drug Azide_PEG_Drug Azide-PEG-Drug Drug->Azide_PEG_Drug Attach Azide-PEG linker Azide_PEG_Drug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Drug Delivery and Nanomedicine

Azide-PEG linkers are used to functionalize the surfaces of drug delivery vehicles like liposomes, micelles, and nanoparticles. This surface modification, or "stealth" coating, serves two main purposes:

  • Improved Stability: The PEG layer reduces the formation of a protein corona, which helps nanoparticles evade the immune system and prolongs their circulation time.

  • Targeted Delivery: The terminal azide group allows for the attachment of targeting ligands (e.g., peptides, antibodies) via click chemistry, directing the nanoparticle to specific cells or tissues.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Azide-PEG linkers are frequently used to connect the target-binding ligand to the E3 ligase ligand. SPAAC is particularly well-suited for this application due to its bioorthogonality, allowing for the efficient synthesis of these complex molecules.

PROTAC_Synthesis TargetLigand DBCO-functionalized Target Protein Ligand SPAAC SPAAC Reaction (Copper-Free) TargetLigand->SPAAC E3Ligand Pomalidomide-Azide (E3 Ligase Ligand) E3Ligand->SPAAC PROTAC PROTAC Molecule SPAAC->PROTAC Forms stable triazole linkage

Caption: Synthesis of a PROTAC molecule using SPAAC with an azide linker.
Metabolic Labeling and Imaging

SPAAC has revolutionized the study of biomolecules in their native environment. In a typical metabolic labeling experiment, cells are incubated with a precursor molecule (e.g., an azide-modified sugar like Ac₄ManNAz) that gets incorporated into cellular structures like glycoproteins. A cyclooctyne-conjugated probe (e.g., a fluorophore) is then added, which reacts specifically with the azide-labeled biomolecules, allowing for their visualization and study in living cells without disrupting cellular processes.

Metabolic_Labeling_Workflow Incubation 1. Incubate live cells with Azide-modified precursor (e.g., Ac4ManNAz) Incorporation 2. Metabolic Incorporation of azide into cellular biomolecules (e.g., glycans) Incubation->Incorporation Labeling 3. Add DBCO-Fluorophore probe to cells Incorporation->Labeling SPAAC 4. SPAAC Reaction (in situ) Labeling->SPAAC Imaging 5. Wash and Image Fluorescently labeled biomolecules SPAAC->Imaging

Caption: Experimental workflow for live-cell metabolic labeling using SPAAC.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for specific molecules and applications.

Protocol 1: General Protein Labeling via CuAAC

This protocol describes the conjugation of an azide-PEG linker to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-PEG reagent.

  • Catalyst Premix Components:

    • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water).

    • THPTA ligand stock solution (e.g., 50-200 mM in water).

  • Reducing Agent: Sodium Ascorbate stock solution (100 mM in water, prepare fresh ).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Methodology:

  • Reactant Preparation: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 10-50 µM. Add the Azide-PEG reagent to a final concentration of 2-10 fold molar excess over the protein.

  • Catalyst Premix Preparation: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes to allow for complex formation.

  • Initiate Reaction: Add the catalyst premix to the protein/azide solution.

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM to initiate the cycloaddition.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-12 hours. Protect from light if using fluorescent probes. Monitor progress by SDS-PAGE or LC-MS.

  • Purification: Upon completion, remove excess reagents and catalyst by SEC, dialysis, or ultrafiltration to obtain the purified PEGylated protein.

Protocol 2: Live-Cell Surface Glycoprotein Labeling via SPAAC

This protocol outlines the labeling of cell-surface glycans for fluorescence microscopy.

Materials:

  • Adherent mammalian cells (e.g., HeLa) in complete culture medium.

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Methodology:

  • Metabolic Labeling:

    • Culture cells to desired confluency.

    • Replace the standard medium with medium containing Ac₄ManNAz (final concentration typically 25-50 µM).

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide sugar into cell-surface glycans.

  • SPAAC Reaction:

    • Prepare a solution of the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • Add imaging medium and visualize the labeled cells using a fluorescence microscope. Nuclear counterstaining (e.g., with DAPI) can be performed if desired.

Protocol 3: Protein Modification via Staudinger Ligation

This protocol describes the conjugation of a phosphine-labeled probe to an azide-modified protein in vitro.

Materials:

  • Purified azide-modified protein in an aqueous buffer (e.g., PBS, pH 7.4).

  • Phosphine-probe (e.g., phosphine-biotin) stock solution (e.g., 10 mM in DMSO).

  • Purification system (e.g., desalting column or dialysis).

Methodology:

  • Reactant Preparation: Dissolve the azide-modified protein in the buffer to a final concentration of 1-10 mg/mL.

  • Ligation Reaction: Add the phosphine-probe stock solution to the protein solution. A 10- to 50-fold molar excess of the phosphine reagent over the protein is commonly used to drive the reaction.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours. The reaction is slow and may require extended incubation.

  • Monitoring and Purification: Monitor the reaction progress using SDS-PAGE or mass spectrometry. Once complete, remove excess unreacted phosphine-probe using a desalting column or dialysis.

  • Analysis: Confirm the successful conjugation using a method appropriate for the attached probe (e.g., a Western blot for a biotin tag).

Azide-PEG linkers are powerful and versatile tools in biochemistry, enabling precise and robust bioconjugation through a suite of bioorthogonal reactions. The choice between CuAAC, SPAAC, and the Staudinger ligation depends on the specific application, with CuAAC offering rapid kinetics for in vitro work and SPAAC providing unparalleled biocompatibility for live-cell and in vivo studies. As research in targeted therapeutics, diagnostics, and chemical biology continues to advance, the applications for azide-PEG linkers in creating sophisticated, functional biomolecular constructs will undoubtedly expand, further driving innovation in drug development and life sciences research.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG24-Boc in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for the formation of stable 1,2,3-triazole linkages.[1][][][4] Azido-PEG24-Boc is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal azide group for CuAAC and a Boc-protected amine. This linker is particularly valuable in the synthesis of complex biomolecules and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs), where the PEG spacer enhances solubility and modulates pharmacokinetic properties.[5] The Boc protecting group allows for selective deprotection to reveal a primary amine for subsequent conjugation steps.

These application notes provide detailed protocols for the use of this compound in a typical CuAAC reaction, followed by the deprotection of the Boc group.

Key Applications

  • Bioconjugation: Labeling of proteins, peptides, and nucleic acids.

  • Drug Discovery: Synthesis of PROTACs and other targeted therapies.

  • Materials Science: Functionalization of surfaces and nanoparticles.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of this compound with an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological molecules)

  • Solvent (e.g., DMF, DMSO, or a mixture of water and a miscible organic solvent like t-butanol)

  • Deionized water

  • Nitrogen or Argon gas

Reaction Setup:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMF).

    • Prepare a stock solution of the alkyne-containing molecule (e.g., 10 mM in DMF).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

    • If using, prepare a stock solution of THPTA (e.g., 50 mM in deionized water).

  • Reaction Mixture Assembly:

    • In a reaction vial, add the alkyne-containing molecule solution.

    • Add the this compound solution. A slight excess (1.1 to 1.5 equivalents) of the azide or alkyne may be used to drive the reaction to completion.

    • Add the solvent to achieve the desired reaction concentration (typically in the range of 1-10 mM).

    • If using a ligand, add the THPTA solution (typically 5 equivalents relative to copper).

    • Add the CuSO₄ solution (typically 0.1 to 1 mole equivalent, though catalytic amounts are often sufficient).

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to prevent oxidation of the Cu(I) catalyst.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 2-5 equivalents relative to CuSO₄).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by an appropriate analytical method such as TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with an aqueous solution of a chelating agent like EDTA to remove copper ions.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the triazole product to yield a terminal amine.

Materials:

  • Boc-protected PEG-triazole conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG-triazole conjugate in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA to a final concentration of 20-50% (v/v).

    • If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).

  • Reaction and Work-up:

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

    • For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Data Presentation

Table 1: Representative Reaction Parameters for CuAAC with Azido-PEG Linkers

ParameterConditionReference
Azide:Alkyne Ratio 1.1:1 to 1.5:1
Copper Source CuSO₄
Reducing Agent Sodium Ascorbate
Ligand (optional) THPTA or TBTA
Solvent DMF, DMSO, t-BuOH/H₂O
Temperature Room Temperature
Reaction Time 1 - 5 hours
Typical Yield >90%

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A This compound Solution E Mix Reagents & Degas A->E B Alkyne Solution B->E C CuSO4 Solution C->E D Sodium Ascorbate Solution F Initiate with Sodium Ascorbate D->F E->F Add last G Monitor Progress (TLC, LC-MS) F->G H Quench & Aqueous Wash (EDTA) G->H Reaction Complete I Column Chromatography H->I J Purified Product I->J Chemical_Transformations cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_deprotection Boc Deprotection Reactants_CuAAC This compound + R-Alkyne Product_CuAAC Boc-NH-PEG24-Triazole-R Reactants_CuAAC->Product_CuAAC Catalyst_CuAAC CuSO4, NaAscorbate Catalyst_CuAAC->Reactants_CuAAC Reactant_Deprotection Boc-NH-PEG24-Triazole-R Product_Deprotection H2N-PEG24-Triazole-R Reactant_Deprotection->Product_Deprotection Reagent_Deprotection TFA / DCM Reagent_Deprotection->Reactant_Deprotection

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG24-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific covalent ligation of molecules in complex biological environments.[1][2] This reaction is a type of "click chemistry" that proceeds without the need for cytotoxic copper catalysts, making it ideal for applications in living systems and with sensitive biomolecules.[1][3][] The driving force for SPAAC is the release of ring strain from a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), upon reaction with an azide-functionalized molecule to form a stable triazole linkage.

Azido-PEG24-Boc: A Versatile Linker for Bioconjugation and Drug Development

This compound is a heterobifunctional linker that incorporates three key features:

  • An azide group for participation in the SPAAC reaction.

  • A long-chain polyethylene glycol (PEG) spacer (24 PEG units) to enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugate.

  • A tert-butyloxycarbonyl (Boc) protected amine , which provides a latent reactive handle for subsequent modification after deprotection under acidic conditions.

This combination of features makes this compound a valuable tool for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the construction of Proteolysis Targeting Chimeras (PROTACs). In PROTAC synthesis, the long PEG linker can be crucial for spanning the distance between a target protein and an E3 ubiquitin ligase to induce protein degradation.

Data Presentation

Optimizing SPAAC reactions requires an understanding of the factors influencing reaction kinetics and yield. The following tables summarize key quantitative data for consideration.

Table 1: Influence of Reaction Parameters on SPAAC Efficiency

ParameterConditionEffect on ReactionRationale
Reactant Concentration Higher concentrationsIncreased reaction rateFollows second-order kinetics; more frequent molecular collisions.
Temperature 4°C to 37°CHigher temperature generally increases rateProvides more kinetic energy for the reaction to overcome the activation energy barrier. Reactions are often performed at room temperature or 37°C for efficiency, or at 4°C for extended reaction times with sensitive biomolecules.
pH 4 to 12Generally stable and efficientSPAAC is largely insensitive to pH within this range, making it compatible with a wide array of biological buffers.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFHigh efficiency in various solventsThe choice of solvent is often dictated by the solubility of the reactants. A co-solvent of up to 20% DMSO or DMF in an aqueous buffer is common for less soluble molecules.

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzideRate Constant (M⁻¹s⁻¹)Reference
DIBACBenzyl azide~1.0
DBCOBenzyl azide~0.1
BCNBenzyl azide~0.01-0.1
TMTHBenzyl azide4.0 ± 0.4
DIBOBenzyl azideExceptionally fast

Note: Reaction rates can vary depending on the specific structures of the azide and cyclooctyne, as well as the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation of a DBCO-Functionalized Molecule with this compound

This protocol describes the conjugation of a molecule functionalized with a dibenzocyclooctyne (DBCO) group to this compound.

Materials:

  • DBCO-functionalized molecule (e.g., protein, peptide, small molecule)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. Avoid buffers containing azides.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis, reverse-phase HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your DBCO-functionalized molecule in the Reaction Buffer.

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction Setup:

    • In a reaction vial, add the DBCO-functionalized molecule to the Reaction Buffer.

    • Add the this compound stock solution to the reaction mixture. A 1.5 to 3-fold molar excess of the azide is recommended to ensure complete consumption of the DBCO-functionalized molecule. If the DBCO-molecule is more abundant, the ratio can be inverted.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may need to be optimized depending on the reactants and their concentrations. For larger molecules, longer incubation times (12-24 hours) may be necessary.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm.

  • Purification:

    • Upon completion, purify the conjugate to remove unreacted this compound and any byproducts. The purification method will depend on the properties of the conjugate and may include SEC for proteins, or reverse-phase HPLC for smaller molecules.

Protocol 2: Boc Deprotection of the SPAAC Conjugate

This protocol describes the removal of the Boc protecting group from the terminal amine of the PEG chain after the SPAAC reaction.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or argon gas

Procedure:

  • Reaction Setup:

    • Dissolve the dried Boc-protected conjugate in a 1:1 mixture of DCM and TFA. The concentration will depend on the solubility of the conjugate.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 Da).

  • Work-up:

    • Upon completion, remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.

    • To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.

  • Final Product:

    • The resulting amine-functionalized conjugate (as a TFA salt) can be used directly in subsequent reactions, such as amide bond formation for the synthesis of PROTACs.

Visualizations

SPAAC_Mechanism Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product Product Azide This compound Triazole Stable Triazole Linkage (Conjugate) Azide->Triazole + Cyclooctyne DBCO-Functionalized Molecule Cyclooctyne->Triazole

Caption: The SPAAC reaction mechanism.

Experimental_Workflow Experimental Workflow for Bioconjugation using this compound start Start with DBCO-functionalized molecule and this compound spaac Perform SPAAC Reaction (Protocol 1) start->spaac purify1 Purify the Boc-protected conjugate spaac->purify1 deprotect Boc Deprotection (Protocol 2) purify1->deprotect purify2 Purify the amine-functionalized conjugate deprotect->purify2 conjugate Further conjugation at the -NH2 terminus (e.g., PROTAC synthesis) purify2->conjugate end Final Conjugate conjugate->end

Caption: A typical bioconjugation workflow.

Caption: PROTAC-mediated protein degradation.

References

Application Notes and Protocols for the Bioconjugation of Peptides with Azido-PEG24-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene glycol (PEG) chains, known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptide-based drugs. PEGylation can significantly improve a peptide's solubility, stability against proteolytic degradation, and circulation half-life, while reducing its immunogenicity.[1][2] This document provides detailed application notes and protocols for the bioconjugation of peptides using a heterobifunctional Azido-PEG24-Boc linker. This linker possesses an azide group for bioorthogonal "click" chemistry and a Boc-protected amine, which allows for subsequent functionalization after deprotection.

This protocol assumes a two-step conjugation strategy:

  • Incorporation of a bioorthogonal handle (an alkyne group) into the peptide sequence during solid-phase peptide synthesis (SPPS).

  • Conjugation of the this compound linker to the alkyne-modified peptide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Optional deprotection of the Boc group to reveal a primary amine for further modification.

This approach allows for precise, site-specific PEGylation, yielding a homogenous product with a versatile handle for further engineering, such as the attachment of targeting ligands, imaging agents, or other payloads.

Data Presentation

Table 1: Representative Materials and Reagents

Reagent/MaterialSupplierPurpose
Fmoc-L-propargylglycineVariousIncorporation of an alkyne group into the peptide.
Rink Amide ResinVariousSolid support for peptide synthesis.
Fmoc-protected amino acidsVariousBuilding blocks for peptide synthesis.
This compoundBroadPharm, JenKemHeterobifunctional PEG linker.
Copper(II) sulfate (CuSO₄)Sigma-AldrichCatalyst precursor for CuAAC reaction.
Sodium ascorbateSigma-AldrichReducing agent for CuAAC reaction.
Tris(benzyltriazolylmethyl)amine (TBTA)Sigma-AldrichCopper(I)-stabilizing ligand.
Trifluoroacetic acid (TFA)Sigma-AldrichCleavage of peptide from resin and Boc deprotection.
HPLC systemVariousPurification of peptide and peptide conjugates.
Mass spectrometerVariousCharacterization of peptide and peptide conjugates.

Table 2: Typical Reaction Conditions for CuAAC

ParameterValue
Peptide Concentration1-10 mg/mL
This compound (molar excess)1.5 - 3 equivalents
CuSO₄ (final concentration)0.1 - 1 mM
Sodium ascorbate (final concentration)1 - 5 mM
TBTA (final concentration)0.1 - 0.5 mM
Solvent SystemPBS/t-butanol or PBS/DMSO (co-solvent may be needed)
Reaction Time1 - 4 hours
TemperatureRoom Temperature

Table 3: Illustrative Purification and Characterization Results

SamplePurity (by HPLC)Expected Mass (Da)Observed Mass (Da)
Alkyne-modified Peptide>95%VariesVaries
Peptide-PEG24-Boc Conjugate>90%VariesVaries
Deprotected Peptide-PEG24-NH₂>90%VariesVaries

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified Peptide

This protocol describes the synthesis of a peptide containing a propargylglycine residue for subsequent click chemistry.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/DIPEA in DMF for 2 hours. Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired sequence. To incorporate the alkyne handle, use Fmoc-L-propargylglycine during the corresponding coupling step.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the alkyne-modified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 2: Bioconjugation of Alkyne-Modified Peptide with this compound via CuAAC

This protocol details the "clicking" of the this compound linker to the alkyne-modified peptide.

  • Peptide Dissolution: Dissolve the purified alkyne-modified peptide in a suitable buffer, such as phosphate-buffered saline (PBS, pH 7.4). A co-solvent like DMSO or t-butanol may be used if solubility is an issue.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of copper(II) sulfate in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of TBTA in DMSO.

  • Reaction Setup: In a reaction vessel, combine the peptide solution, this compound (1.5-3 molar equivalents), and TBTA (if used).

  • Initiation of Reaction: Add the copper(II) sulfate solution, followed by the sodium ascorbate solution to initiate the click reaction. The solution may change color, indicating the formation of the Cu(I) catalyst.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Upon completion, purify the Peptide-PEG24-Boc conjugate by RP-HPLC to remove excess reagents and unreacted peptide.

  • Characterization: Characterize the purified conjugate by mass spectrometry to confirm the successful addition of the PEG linker and by analytical RP-HPLC to assess purity.

Protocol 3: Boc Deprotection of the Peptide-PEG24-Boc Conjugate

This protocol describes the removal of the Boc protecting group to expose a primary amine.

  • Dissolution: Dissolve the lyophilized Peptide-PEG24-Boc conjugate in a solution of 50-95% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.

  • TFA Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Precipitate the deprotected peptide conjugate in cold diethyl ether.

  • Purification and Characterization: Purify the final Peptide-PEG24-NH₂ conjugate by RP-HPLC and confirm its identity and purity by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Bioconjugation via CuAAC cluster_deprotection Boc Deprotection Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including Fmoc-Propargylglycine) Deprotection1->Coupling Coupling->Deprotection1 Cleavage Cleavage from Resin Coupling->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Characterization1 Mass Spec & HPLC Analysis Purification1->Characterization1 Reaction_Setup Reaction Setup: Alkyne-Peptide + this compound Characterization1->Reaction_Setup Alkyne-Modified Peptide Click_Reaction CuAAC 'Click' Reaction Reaction_Setup->Click_Reaction Purification2 RP-HPLC Purification Click_Reaction->Purification2 Characterization2 Mass Spec & HPLC Analysis Purification2->Characterization2 TFA_Treatment TFA Treatment Characterization2->TFA_Treatment Peptide-PEG24-Boc Purification3 RP-HPLC Purification TFA_Treatment->Purification3 Characterization3 Mass Spec & HPLC Analysis Purification3->Characterization3 Further_Functionalization Further Functionalization Characterization3->Further_Functionalization Peptide-PEG24-NH2 cuaac_reaction Peptide_Alkyne Peptide-Alkyne Product Peptide-Triazole-PEG24-NHBoc Peptide_Alkyne->Product Azido_PEG_Boc N3-PEG24-NHBoc Azido_PEG_Boc->Product Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Product Click Reaction

References

Application Notes and Protocols for Azido-PEG24-Boc in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2] A PROTAC consists of two key ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and bioavailability of PROTAC molecules. The flexible nature of PEG linkers can also facilitate the optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length of the PEG linker is a crucial parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation.

Azido-PEG24-Boc: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based PROTAC linker that offers significant advantages in the synthesis of PROTACs. It is a click chemistry reagent, containing an azide group that can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This allows for the efficient and modular assembly of PROTACs with high yields and excellent functional group tolerance. The Boc (tert-Butyloxycarbonyl) protecting group on the other end of the PEG chain allows for selective deprotection and subsequent conjugation to either the POI ligand or the E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process:

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4) using the ligand JQ1, and recruiting the E3 ligase Cereblon (CRBN) with a pomalidomide-based ligand. This is a convergent synthesis strategy where the POI ligand-alkyne and the E3 ligase ligand-azide are synthesized separately and then joined using a CuAAC reaction.

Experimental Workflow:

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start synthesis_poi_alkyne Synthesis of POI Ligand-Alkyne (e.g., JQ1-Alkyne) start->synthesis_poi_alkyne deprotection Boc Deprotection of This compound start->deprotection click_reaction CuAAC Click Reaction synthesis_poi_alkyne->click_reaction synthesis_e3_azide Synthesis of E3 Ligase Ligand-Azide (e.g., Pomalidomide-PEG24-Azide) synthesis_e3_azide->click_reaction conjugation_e3 Conjugation to Pomalidomide deprotection->conjugation_e3 conjugation_e3->synthesis_e3_azide purification Purification of PROTAC (e.g., HPLC) click_reaction->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization end_synthesis Pure PROTAC characterization->end_synthesis

Caption: Workflow for PROTAC synthesis using click chemistry.

Step 1: Synthesis of Pomalidomide-PEG24-Azide (E3 Ligase Ligand-Linker)

  • Boc Deprotection of this compound:

    • Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to yield Azido-PEG24-Amine.

  • Amide Coupling with Pomalidomide Carboxylic Acid:

    • To a solution of pomalidomide functionalized with a carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 15 minutes under an inert atmosphere.

    • Add the Azido-PEG24-Amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by flash column chromatography or preparative HPLC to yield Pomalidomide-PEG24-Azide.

Step 2: Synthesis of JQ1-Alkyne (POI Ligand-Alkyne)

  • JQ1 can be functionalized with an alkyne group through various synthetic routes, often involving the modification of the carboxylic acid moiety of a JQ1 derivative. This typically involves an amide coupling reaction with an alkyne-containing amine (e.g., propargylamine).

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve JQ1-Alkyne (1.0 eq) and Pomalidomide-PEG24-Azide (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol is used to determine the degradation of a target protein (e.g., BRD4) after treatment with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control antibody (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein intensity to the loading control.

    • Plot the normalized target protein levels against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is quantified by its DC₅₀ and Dₘₐₓ values. The following table provides a representative example of how to present such data. Note that these values are hypothetical and will vary depending on the specific PROTAC, cell line, and experimental conditions.

PROTAC ConstructLinker CompositionLinker Length (atoms)Cell LineDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical PROTAC This compound derived ~75 HEK293T 15 >90
PROTAC with shorter PEGPEG6~20HEK293T50~85
PROTAC with alkyl linkerC12 Alkyl12HEK293T150~70

Data is for illustrative purposes only.

Conclusion

This compound is a highly valuable and versatile building block for the modular synthesis of PROTACs. Its PEG composition offers favorable physicochemical properties, while the terminal azide group allows for efficient and reliable conjugation via click chemistry. The provided protocols offer a framework for the synthesis and evaluation of PROTACs, enabling researchers to accelerate the development of this promising therapeutic modality. The systematic variation of linker length and composition, facilitated by building blocks like this compound, is crucial for optimizing PROTAC potency and efficacy.

References

Application Notes and Protocols for Protein Labeling with Azido-PEG24-Boc for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and imaging of biomolecules in complex biological systems. This approach involves the introduction of a bioorthogonal handle (e.g., an azide) onto a protein of interest, followed by a highly specific reaction with a complementary probe (e.g., an alkyne-functionalized fluorophore). This methodology allows for the visualization of proteins in their native environment with minimal perturbation.

Azido-PEG24-Boc is a heterobifunctional linker that is well-suited for this purpose. It possesses an azide group for bioorthogonal ligation and a Boc-protected amine. The long, hydrophilic 24-unit polyethylene glycol (PEG) spacer enhances solubility and reduces potential steric hindrance, while the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential conjugation.

These application notes provide a comprehensive guide to labeling proteins with this compound for subsequent imaging applications. Detailed protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition are provided, along with methods for quantitative analysis of labeling efficiency.

Data Presentation

Table 1: Quantitative Analysis of Protein Labeling Efficiency

ParameterMethodTypical ValueReference
Labeling Efficiency Mass Spectrometry> 90%[1][2]
In-gel Fluorescence> 85%[3]
Signal-to-Noise Ratio Fluorescence Microscopy8 to 20-fold enhancement[4]
Cell Viability MTT Assay> 95% (for SPAAC)[4]
Labeling Specificity Western BlotHigh

Note: The values presented in this table are illustrative and can vary depending on the protein, cell type, and specific experimental conditions.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling using this compound

This protocol describes a two-step process where the this compound linker is first conjugated to the protein of interest, followed by the attachment of a fluorescent probe via click chemistry.

Part A: Boc Deprotection of this compound

  • Dissolution: Dissolve the Boc-protected this compound linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acidification: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For sensitive substrates, scavengers like triisopropylsilane (TIS) can be added at 2.5-5% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG24-azide.

Part B: Conjugation of Deprotected Linker to Protein

This step assumes the deprotected amine on the PEG linker will be conjugated to a carboxyl group on the protein using EDC/NHS chemistry.

  • Reagent Preparation:

    • Prepare a 100 mM solution of the deprotected amine-PEG24-azide in anhydrous dimethylformamide (DMF).

    • Prepare 100 mM solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in anhydrous DMF.

    • Prepare a 0.1 M MES buffer, pH 6.0.

    • Prepare a solution of the target protein (e.g., 1-5 mg/mL) in 0.1 M MES buffer, pH 6.0.

  • Activation of Protein Carboxyl Groups: In a microcentrifuge tube, add EDC and NHS to the protein solution to a final concentration of 5 mM each. Incubate at room temperature for 15-30 minutes.

  • Conjugation: Add the deprotected amine-PEG24-azide solution to the activated protein solution. A 10- to 20-fold molar excess of the linker is recommended.

  • Reaction: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Purification: Remove excess linker and byproducts by dialysis against phosphate-buffered saline (PBS) at 4°C overnight or by using a centrifugal filter.

Protocol 2: Bioorthogonal Labeling of Azide-Modified Protein with an Alkyne-Fluorophore

Option A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient but the copper catalyst can be toxic to live cells.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-labeled protein (from Protocol 1) in PBS.

    • Alkyne-fluorophore (final concentration of 10-100 µM).

    • Premixed CuSO₄ and THPTA ligand (final concentration of 1 mM CuSO₄ and 2-5 mM THPTA).

    • Sodium ascorbate (final concentration of 5 mM).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Remove unreacted reagents by spin desalting column, dialysis, or gel filtration. The labeled protein is now ready for imaging.

Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This "copper-free" click chemistry is ideal for live-cell imaging due to its biocompatibility.

  • Reagent Preparation:

    • Prepare a stock solution of a strained alkyne-fluorophore (e.g., DBCO-fluorophore or BCN-fluorophore) in DMSO.

  • Labeling in Solution:

    • To the azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4), add the strained alkyne-fluorophore to a final concentration of 10-50 µM.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Live-Cell Labeling:

    • If the azide group was introduced metabolically into proteins in living cells (e.g., using azido-amino acids), cells can be directly labeled.

    • Add the strained alkyne-fluorophore to the cell culture medium at a final concentration of 5-25 µM.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

    • Wash the cells three times with fresh, pre-warmed medium or PBS to remove excess fluorophore.

  • Imaging: The labeled proteins in solution or in cells are now ready for visualization by fluorescence microscopy or flow cytometry.

Mandatory Visualizations

experimental_workflow cluster_linker_prep Linker Preparation cluster_protein_conjugation Protein Conjugation cluster_labeling Fluorophore Labeling cluster_imaging Imaging boc_linker This compound deprotection Boc Deprotection (TFA in DCM) boc_linker->deprotection deprotected_linker Amine-PEG24-Azide deprotection->deprotected_linker activation EDC/NHS Activation protein Target Protein (-COOH groups) protein->activation azide_protein Azide-Labeled Protein activation->azide_protein Amine-PEG24-Azide click_reaction Click Chemistry (CuAAC or SPAAC) azide_protein->click_reaction alkyne_fluorophore Alkyne-Fluorophore alkyne_fluorophore->click_reaction labeled_protein Fluorescently Labeled Protein click_reaction->labeled_protein imaging Fluorescence Microscopy or Flow Cytometry labeled_protein->imaging

Caption: Experimental workflow for two-step protein labeling.

click_chemistry_pathways cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) start Azide-Labeled Protein alkyne Terminal Alkyne- Fluorophore start->alkyne Reacts with strained_alkyne Strained Alkyne- Fluorophore (e.g., DBCO, BCN) start->strained_alkyne Reacts with cuaac_product Stable Triazole Linkage (Fluorescently Labeled Protein) alkyne->cuaac_product catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) catalyst->cuaac_product spaac_product Stable Triazole Linkage (Fluorescently Labeled Protein) strained_alkyne->spaac_product

Caption: Bioorthogonal ligation pathways for protein labeling.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Azido-PEG24-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern nanomedicine. This surface modification imparts a hydrophilic shield that enhances nanoparticle stability, reduces non-specific protein adsorption, and prolongs systemic circulation time by evading the reticuloendothelial system. This "stealth" characteristic is crucial for the effective delivery of therapeutic and diagnostic agents to target tissues.[1]

This document provides detailed application notes and protocols for the functionalization of nanoparticles with a heterobifunctional Azido-PEG24-Boc linker. This linker features a terminal azide group, which serves as a versatile handle for subsequent bioconjugation via "click chemistry," and a Boc-protected amine, offering a latent functional group for further modification. The PEG24 chain provides a substantial hydrophilic spacer, influencing the nanoparticle's physicochemical properties and in vivo behavior.

Quantitative Data Summary

Successful functionalization with this compound is expected to alter the physicochemical properties of the nanoparticles. The following tables summarize the anticipated changes based on the principles of nanoparticle PEGylation. Actual values will vary depending on the core nanoparticle material, initial surface chemistry, and reaction efficiency.

Table 1: Expected Changes in Nanoparticle Physicochemical Properties

ParameterBefore FunctionalizationAfter Functionalization with this compoundRationale
Hydrodynamic Diameter (nm) VariesIncreaseThe PEG24 chain creates a hydrophilic layer, increasing the particle's effective size in solution.[1][2]
Zeta Potential (mV) Varies (often charged)Shift towards neutralityThe PEG layer shields the nanoparticle's surface charge.[1][2]
Grafting Density (PEG chains/nm²) N/AVaries (e.g., 0.1 - 1.0)Dependent on reaction conditions and steric hindrance from the long PEG24 chains.
Solubility/Stability Prone to aggregationEnhancedThe hydrophilic PEG chains improve dispersibility and stability in aqueous media.

Table 2: Characterization Techniques for Functionalized Nanoparticles

TechniquePurposeExpected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and polydispersity index (PDI).Increase in hydrodynamic diameter; PDI should remain low, indicating a monodisperse sample.
Zeta Potential Analysis Measures surface charge.A shift in zeta potential towards neutrality.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups.Appearance of a characteristic azide (N₃) stretching peak around 2100 cm⁻¹.
Thermogravimetric Analysis (TGA) Quantifies the amount of grafted PEG.Weight loss corresponding to the decomposition of the organic PEG layer.
¹H NMR Spectroscopy Confirms the presence of the PEG linker.Characteristic peaks for the ethylene glycol protons of the PEG chain.
X-ray Photoelectron Spectroscopy (XPS) Determines elemental composition of the surface.Presence of nitrogen from the azide and Boc-amine groups.

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound-NHS Ester

This protocol describes the covalent attachment of an this compound linker, activated with an N-hydroxysuccinimide (NHS) ester, to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound-NHS Ester

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Centrifugal filter units (with appropriate molecular weight cutoff) or dialysis membrane

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound-NHS Ester in a small amount of anhydrous DMF or DMSO to prepare a 10-20 mg/mL stock solution.

  • Conjugation Reaction:

    • Add the this compound-NHS Ester solution to the nanoparticle suspension. A 20-50 fold molar excess of the linker relative to the estimated surface amine groups is recommended as a starting point.

    • The final concentration of the organic solvent should not exceed 5-10% (v/v) of the total reaction volume.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM.

    • Incubate for an additional 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Centrifugal Filtration: Transfer the reaction mixture to a centrifugal filter unit. Centrifuge according to the manufacturer's instructions to separate the functionalized nanoparticles from unreacted linker and byproducts. Resuspend the nanoparticles in the Storage Buffer and repeat the washing step at least three times.

    • Dialysis: Alternatively, dialyze the reaction mixture against the Storage Buffer for 24-48 hours with several buffer changes.

  • Storage:

    • Store the purified this compound functionalized nanoparticles in the Storage Buffer at 4°C.

Protocol 2: Boc Deprotection to Expose the Amine Terminus

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a primary amine on the nanoparticle surface, which can be used for subsequent conjugation.

Materials:

  • Boc-protected, PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer: PBS, pH 7.4

Procedure:

  • Deprotection Reaction:

    • Prepare a deprotection solution of 50% (v/v) TFA in DCM.

    • Add the deprotection solution to the Boc-protected nanoparticles.

    • Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Solvent Removal and Neutralization:

    • Remove the TFA and DCM by rotary evaporation or by centrifugation and decantation.

    • Resuspend the nanoparticles in the Neutralization Buffer.

  • Washing:

    • Wash the nanoparticles three times with the Neutralization Buffer using centrifugal filtration to remove residual TFA salts.

  • Final Product:

    • The resulting amine-terminated, azide-PEGylated nanoparticles are now ready for further conjugation.

Protocol 3: "Click" Chemistry Conjugation of an Alkyne-Modified Molecule

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule (e.g., a drug, targeting ligand, or imaging agent) to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 100 mM in water).

    • Dissolve the alkyne-modified molecule in a suitable solvent (e.g., DMSO or water).

  • Click Reaction:

    • To the azide-functionalized nanoparticles in the Reaction Buffer, add the alkyne-modified molecule (typically in a 5-10 fold molar excess relative to the azide groups).

    • Add THPTA to the reaction mixture (final concentration of ~5 times the copper concentration).

    • Add CuSO₄ (final concentration of ~1 mM).

    • Initiate the reaction by adding sodium ascorbate (final concentration of ~5 mM).

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the conjugated nanoparticles using centrifugal filtration or size exclusion chromatography to remove the copper catalyst, excess alkyne-molecule, and other reagents.

Visualizations

G cluster_0 Nanoparticle Functionalization Workflow cluster_1 Post-Functionalization Modification Amine-NP Amine-Functionalized Nanoparticle PEGylation PEGylation Reaction (this compound-NHS) Amine-NP->PEGylation Quenching Quenching (Tris Buffer) PEGylation->Quenching Purification1 Purification (Centrifugation/Dialysis) Quenching->Purification1 Boc_NP This compound Functionalized NP Purification1->Boc_NP Boc_Deprotection Boc Deprotection (TFA/DCM) Boc_NP->Boc_Deprotection Purification2 Purification & Neutralization Boc_Deprotection->Purification2 Amine_Azide_NP Amine- and Azide- Functionalized NP Purification2->Amine_Azide_NP Click_Reaction Click Chemistry (Alkyne-Drug, CuAAC) Amine_Azide_NP->Click_Reaction Purification3 Purification Click_Reaction->Purification3 Final_Product Drug-Conjugated Nanoparticle Purification3->Final_Product

Caption: Experimental workflow for nanoparticle functionalization and subsequent modifications.

G Nanoparticle Azide-PEG24-Functionalized Nanoparticle Reaction Click Reaction (CuAAC) Nanoparticle->Reaction Alkyne_Drug Alkyne-Modified Drug Alkyne_Drug->Reaction Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Reaction Ligand THPTA Ligand Ligand->Reaction Conjugate Drug-Nanoparticle Conjugate Reaction->Conjugate

Caption: Schematic of the "Click Chemistry" conjugation of a drug to the functionalized nanoparticle.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor Targeting Binding Ligand-Receptor Binding Receptor->Binding Pit Clathrin-Coated Pit Formation Binding->Pit Internalization Endosome Early Endosome Pit->Endosome Late_Endosome Late Endosome (Acidification) Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release pH-sensitive cleavage Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

References

Application Notes and Protocols: Step-by-Step Guide for Boc Deprotection of Azido-PEG24-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Azido-PEG24-Boc. The resulting product, Azido-PEG24-Amine, is a valuable bifunctional linker used in bioconjugation, drug delivery, and various PEGylation applications.

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2][3][4] Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, typically used in a solvent such as dichloromethane (DCM).[5] This process is generally rapid, often reaching completion within 30 minutes to a few hours at room temperature.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Boc deprotection of amines using trifluoroacetic acid. These values serve as a general guideline and may be optimized for specific substrates and scales.

ParameterValueNotes
Substrate This compound---
Reagent Trifluoroacetic Acid (TFA)A strong acid that effectively cleaves the Boc group.
Solvent Dichloromethane (DCM)Anhydrous DCM is recommended to prevent side reactions.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions.
Temperature 0 °C to Room Temperature (20-25°C)The reaction is typically started at 0°C and then allowed to warm to room temperature.
Reaction Time 30 minutes - 2 hoursMonitor reaction progress by TLC or LC-MS.
Work-up Evaporation, precipitation, or basic washTo remove excess TFA and isolate the product.
Expected Yield >95% (typically quantitative)Yields are generally high for this type of reaction.

Experimental Protocol

This protocol details the step-by-step procedure for the Boc deprotection of this compound using TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Safety Precautions:

  • Trifluoroacetic acid is highly corrosive and volatile. Always handle TFA in a properly functioning chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber are recommended).

  • Avoid inhalation of TFA vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately and seek medical attention.

  • The reaction of TFA with sodium bicarbonate will produce carbon dioxide (CO₂) gas. Ensure adequate ventilation and do not seal the reaction vessel tightly during the neutralization step.

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 to 0.5 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C.

  • Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v).

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product, being more polar, will have a lower Rf value on a silica gel TLC plate compared to the starting material. The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: Upon completion of the reaction, the product can be isolated via one of the following methods:

    • Method A: Direct Evaporation (Isolation as TFA salt)

      • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

      • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

      • The resulting product will be the TFA salt of Azido-PEG24-Amine, which can often be used directly in subsequent reactions.

    • Method B: Precipitation

      • Concentrate the reaction mixture under reduced pressure.

      • Add cold diethyl ether to the residue to precipitate the product.

      • Collect the solid product by filtration and wash with cold diethyl ether.

      • Dry the product under vacuum.

    • Method C: Basic Work-up (Isolation as free amine)

      • Carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Caution: CO₂ evolution will occur.

      • Extract the aqueous layer with DCM (3x).

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

      • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine.

Storage: Store the final product, Azido-PEG24-Amine, under an inert atmosphere at -20°C to prevent degradation.

Diagrams

Boc Deprotection Mechanism

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Azido_PEG24_Boc Azido-PEG24-NHBoc Protonated_Boc Protonated Boc-Amine Azido_PEG24_Boc->Protonated_Boc + H⁺ (from TFA) TFA TFA (CF₃COOH) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Deprotected_Amine Azido-PEG24-NH₃⁺ (TFA Salt) Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow

experimental_workflow start Start: this compound dissolve 1. Dissolve in anhydrous DCM start->dissolve cool 2. Cool to 0°C in an ice bath dissolve->cool add_tfa 3. Add TFA (20-50% v/v) cool->add_tfa react 4. Stir at 0°C to RT for 1-2h add_tfa->react monitor 5. Monitor by TLC or LC-MS react->monitor workup 6. Work-up monitor->workup Reaction Complete evaporation A. Direct Evaporation (TFA Salt) workup->evaporation precipitation B. Precipitation (TFA Salt) workup->precipitation basic_wash C. Basic Work-up (Free Amine) workup->basic_wash end End: Azido-PEG24-Amine evaporation->end precipitation->end basic_wash->end

Caption: Step-by-step experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Azido-PEG24-Boc Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimal use of Azido-PEG24-Boc in bioconjugation applications. The information compiled herein is intended to guide researchers in achieving efficient and reproducible conjugation of this versatile linker to biomolecules.

Introduction

This compound is a heterobifunctional linker containing a terminal azide group and a Boc-protected amine, connected by a 24-unit polyethylene glycol (PEG) spacer. The azide group allows for covalent attachment to alkyne- or cyclooctyne-containing molecules via "click chemistry," a set of highly efficient and specific reactions. The Boc-protected amine, upon deprotection, provides a primary amine for subsequent conjugation to various functional groups, such as carboxylic acids or NHS esters. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.

This linker is particularly valuable in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems. The orthogonal reactivity of the azide and the protected amine allows for a stepwise and controlled assembly of these sophisticated molecules.

Reaction Schematics

The overall utility of this compound hinges on two key chemical transformations: the deprotection of the Boc group to reveal a primary amine, and the "click" reaction of the azide group.

G cluster_deprotection Boc Deprotection cluster_conjugation Azide Conjugation (Click Chemistry) cluster_cuaac CuAAC cluster_spaac SPAAC Azido_PEG_Boc Azido-PEG24-NH-Boc Azido_PEG_Amine Azido-PEG24-NH2 Azido_PEG_Boc->Azido_PEG_Amine  Acid (e.g., TFA)   Azide_PEG_Amine_CuAAC Azido-PEG24-NH2 Triazole_CuAAC Triazole Conjugate Azide_PEG_Amine_CuAAC->Triazole_CuAAC  Cu(I) catalyst   Alkyne Alkyne-Molecule Alkyne->Triazole_CuAAC Azide_PEG_Amine_SPAAC Azido-PEG24-NH2 Triazole_SPAAC Triazole Conjugate Azide_PEG_Amine_SPAAC->Triazole_SPAAC  (Copper-free)   DBCO DBCO-Molecule DBCO->Triazole_SPAAC

Caption: General reaction scheme for the deprotection and subsequent conjugation of this compound.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a clean, dry round-bottom flask.

  • Under gentle stirring, add an excess of TFA (e.g., 20-50% v/v of the DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Azido-PEG24-NH2, often as a TFA salt.

Table 1: Boc Deprotection Reaction Conditions

ParameterConditionNotes
Solvent Dichloromethane (DCM)Ensure the solvent is anhydrous.
Acid Trifluoroacetic acid (TFA)A strong acid is required for efficient cleavage.
Acid Concentration 20-50% (v/v)Higher concentrations can lead to faster deprotection.
Temperature Room TemperatureThe reaction is typically fast at room temperature.
Reaction Time 1-2 hoursMonitor by TLC or LC-MS for completion.
Workup Neutralization with bicarbonate solutionImportant to remove residual acid which can affect downstream steps.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide moiety of Azido-PEG24-NH2 to a terminal alkyne-containing molecule.

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_purification Purification Dissolve_Azide Dissolve Azido-PEG24-NH2 in reaction buffer Mix_Reactants Combine Azide and Alkyne solutions Dissolve_Azide->Mix_Reactants Dissolve_Alkyne Dissolve Alkyne-Molecule in a compatible solvent Dissolve_Alkyne->Mix_Reactants Prepare_Cu_Ligand Prepare Copper/Ligand Premix (e.g., CuSO4 + THPTA) Add_Catalyst Add Copper/Ligand premix Prepare_Cu_Ligand->Add_Catalyst Prepare_Ascorbate Prepare fresh Sodium Ascorbate solution Initiate Add Sodium Ascorbate to start the reaction Prepare_Ascorbate->Initiate Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at room temperature Initiate->Incubate Quench Quench reaction (optional, e.g., with EDTA) Incubate->Quench Purify Purify conjugate (e.g., SEC, HPLC) Quench->Purify

Caption: Experimental workflow for a CuAAC reaction.

Materials:

  • Azido-PEG24-NH2

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA, BTTAA)

  • Solvent (e.g., PBS, DMF, DMSO, or mixtures)

  • Purification system (e.g., SEC, HPLC)

Procedure:

  • Dissolve the Azido-PEG24-NH2 and the alkyne-functionalized molecule in the chosen reaction solvent. The molar ratio of azide to alkyne is typically 1:1 to 1.5:1.

  • In a separate tube, prepare the copper/ligand premix. A common ratio is 1:5 of copper to ligand.

  • Add the copper/ligand premix to the solution of reactants. The final copper concentration is typically in the range of 50-250 µM.

  • Prepare a fresh solution of sodium ascorbate.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times the concentration of copper.

  • Stir the reaction at room temperature. The reaction time can range from 30 minutes to 48 hours. Monitor the reaction by an appropriate analytical technique (e.g., LC-MS).

  • Once complete, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper.

  • Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC).

Table 2: Typical CuAAC Reaction Conditions

ParameterConditionNotes
Reactants Ratio 1:1 to 1.5:1 (Azide:Alkyne)An excess of one reactant can be used to drive the reaction to completion.
Copper Source CuSO₄·5H₂OTypically used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateShould be prepared fresh.
Ligand THPTA, BTTAAProtects biomolecules from oxidative damage and enhances reaction kinetics.
Solvent PBS, DMF, DMSO, t-BuOH/H₂OThe choice depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursHighly dependent on reactant concentrations and the specific molecules being conjugated.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for conjugations involving sensitive biomolecules or in living systems. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Dissolve_Azide Dissolve Azido-PEG24-NH2 in reaction buffer (e.g., PBS) Mix_Reactants Combine Azide and DBCO solutions Dissolve_Azide->Mix_Reactants Dissolve_DBCO Dissolve DBCO-Molecule in a compatible solvent (e.g., DMSO) Dissolve_DBCO->Mix_Reactants Incubate Incubate at room temperature or 37°C Mix_Reactants->Incubate Purify Purify conjugate (if necessary) (e.g., SEC, Dialysis) Incubate->Purify

Caption: Experimental workflow for a SPAAC reaction.

Materials:

  • Azido-PEG24-NH2

  • DBCO-functionalized molecule

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Dissolve the Azido-PEG24-NH2 in the reaction buffer (e.g., PBS) to a final concentration of 1-10 mM.

  • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is often used.

  • Mix the solutions of the azide and DBCO-containing molecules.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

  • In many bioconjugation applications, the reaction is clean enough that no further purification is required before the next step. If purification is needed, methods like size-exclusion chromatography or dialysis can be employed to remove excess unconjugated molecules.

Table 3: Typical SPAAC Reaction Conditions

ParameterConditionNotes
Reactants Ratio 1.1:1 to 1.5:1 (DBCO:Azide)A slight excess of the DBCO reagent is common.
Solvent PBS (pH 7.3), DMSO, DMFThe choice of solvent depends on the solubility of the reactants. For biological applications, PBS is preferred.
Temperature Room Temperature to 37°CThe reaction is generally efficient at physiological temperatures.
Reaction Time 1 to 24 hoursReaction completion depends on the concentration and reactivity of the specific cyclooctyne used.

Purification and Characterization

The purification and characterization of the final PEGylated conjugate are critical steps to ensure the quality and purity of the product.

Purification Methods:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.

  • Ion-Exchange Chromatography (IEC): Can be used to separate molecules based on differences in their net charge. PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying and analyzing the final product.

  • Dialysis/Ultrafiltration: Useful for removing small molecule reagents and byproducts.

Characterization Methods:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of a protein after PEGylation.

  • Mass Spectrometry (MS): To confirm the identity and determine the precise mass of the conjugate, which can also be used to determine the degree of labeling.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the conjugate.

Conclusion

This compound is a highly adaptable linker for advanced bioconjugation. By carefully selecting the deprotection and conjugation strategies, and by optimizing the reaction conditions as outlined in these protocols, researchers can achieve high yields of well-defined conjugates for a wide range of applications in research, diagnostics, and therapeutics.

Troubleshooting & Optimization

troubleshooting low yield in Azido-PEG24-Boc conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG24-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the Boc protection of Azido-PEG24-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the this compound conjugation (Boc protection) reaction?

A1: Low yield in this reaction is often attributed to suboptimal reaction conditions, leading to an incomplete reaction or the formation of side products. Key factors to investigate include the quality of reagents, stoichiometry, reaction solvent, temperature, and reaction time. The hydrophilic and sterically bulky nature of the PEG chain can also influence reaction efficiency.

Q2: What are the recommended storage conditions for Azido-PEG24-amine and Di-tert-butyl dicarbonate (Boc)₂O?

A2: Azido-PEG24-amine should be stored at -20°C under an inert atmosphere to prevent oxidation and degradation. (Boc)₂O is sensitive to moisture and should be stored in a desiccator at room temperature. Before use, it is crucial to allow the reagents to warm to room temperature before opening the vials to prevent condensation of atmospheric moisture.

Q3: How can I monitor the progress of my Boc protection reaction?

A3: The reaction progress can be effectively monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to observe the consumption of the starting material (Azido-PEG24-amine) and the formation of the product (this compound). The Boc-protected product is less polar and will have a higher Rf value than the starting amine. A suitable stain for primary amines, such as ninhydrin, can be used for visualization.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise evaluation of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any potential side products by monitoring their respective masses.[2]

Q4: What are potential side reactions in a Boc protection reaction?

A4: While the Boc protection of primary amines is generally a clean reaction, side products can form under non-optimal conditions. These can include the formation of isocyanates, ureas, and N,N-di-Boc protected amines.[3] Using appropriate stoichiometry and maintaining optimal reaction conditions can minimize these side reactions.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing a low yield or no formation of the desired this compound product, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Poor Quality of Reagents Ensure that the Azido-PEG24-amine is of high purity and has been stored correctly to prevent degradation. Use a fresh, high-quality supply of (Boc)₂O, as it is susceptible to hydrolysis.
Inadequate Stoichiometry A molar excess of (Boc)₂O is typically used to drive the reaction to completion. A starting point is to use 1.1 to 1.5 equivalents of (Boc)₂O relative to the Azido-PEG24-amine.[4]
Suboptimal Reaction Solvent The choice of solvent is critical to ensure that both the polar Azido-PEG24-amine and the less polar (Boc)₂O are adequately solvated. Common solvents for Boc protection include Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile.[4] For the hydrophilic PEG-amine, a co-solvent system such as water/THF may improve solubility and reaction efficiency.
Incorrect Reaction Temperature Boc protection reactions are typically conducted at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) may increase the reaction rate. However, excessive heat can lead to the formation of side products.
Insufficient Reaction Time The reaction time can vary depending on the specific conditions. It is recommended to monitor the reaction by TLC or LC-MS until the starting material is fully consumed, which can take anywhere from a few hours to overnight.
Presence of Moisture Water can hydrolyze (Boc)₂O, reducing its availability for the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Difficulty in Product Purification

Purifying PEGylated compounds can be challenging due to their physical properties.

Potential Cause Recommended Solution
Similar Polarity of Product and Byproducts If side products such as N-acylurea have formed, they may have a similar polarity to the desired product, making separation by standard column chromatography difficult.
Product Solubility The amphipathic nature of this compound can lead to unusual behavior during purification.
Residual (Boc)₂O Excess (Boc)₂O and its byproducts (t-butanol and CO₂) need to be effectively removed.
Purification Method Description
Aqueous Work-up After the reaction is complete, a standard aqueous work-up can be performed. This typically involves diluting the reaction mixture with an organic solvent and washing with a mild aqueous acid (e.g., 0.1 M HCl) to remove any unreacted amine and base, followed by a wash with brine. The organic layer is then dried and concentrated.
Column Chromatography Silica gel column chromatography can be used for purification. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a common mobile phase. Due to the polar nature of the PEG chain, a higher percentage of the polar solvent may be required.
Precipitation The product can sometimes be precipitated from the reaction mixture by adding a non-polar solvent, such as diethyl ether.
Sublimation of Excess (Boc)₂O Residual (Boc)₂O can be removed under high vacuum, as it will sublimate.

Experimental Protocols

Protocol 1: Boc Protection of Azido-PEG24-amine

This protocol provides a general procedure for the Boc protection of Azido-PEG24-amine. Optimization may be required for specific experimental setups.

Materials:

  • Azido-PEG24-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Azido-PEG24-amine (1 equivalent) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.2 equivalents) to the solution.

  • In a separate container, dissolve (Boc)₂O (1.2 equivalents) in a small amount of the same anhydrous solvent.

  • Slowly add the (Boc)₂O solution to the stirring amine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve Azido-PEG24-amine and Base in Solvent mix Combine Reactants reagents->mix boc_prep Prepare (Boc)₂O Solution boc_prep->mix react Stir at Room Temperature (2-16h) mix->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate monitor->concentrate extract Aqueous Extraction concentrate->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify yield Determine Yield purify->yield characterize Characterize Product (NMR, MS) yield->characterize

Caption: Experimental workflow for the Boc protection of Azido-PEG24-amine.

troubleshooting_low_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_impurities Contaminants start Low Yield Observed check_amine Verify Azido-PEG24-amine Purity and Storage start->check_amine check_stoichiometry Optimize (Boc)₂O Ratio (1.1-1.5 eq) start->check_stoichiometry check_moisture Use Anhydrous Solvents and Glassware start->check_moisture check_boc Use Fresh (Boc)₂O check_amine->check_boc check_solvent Ensure Proper Solvation (e.g., DCM, THF, co-solvents) check_stoichiometry->check_solvent check_time_temp Adjust Reaction Time/ Temperature and Monitor check_solvent->check_time_temp

Caption: Logical troubleshooting flow for low yield in this compound conjugation.

References

Technical Support Center: Optimizing Azido-PEG24-Boc Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for Azido-PEG24-Boc click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in my this compound click chemistry reaction?

A1: Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, especially with PEGylated compounds, can be attributed to several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2]

  • Side Reactions: The Glaser-Hay coupling, an oxidative homocoupling of the alkyne starting material, is a common side reaction that consumes the alkyne and reduces the desired product yield.[1]

  • Steric Hindrance: The polyethylene glycol (PEG) chain, especially a long one like PEG24, can sterically hinder the azide and alkyne functional groups, making them less accessible for the reaction.[1] While longer PEG chains can enhance solubility, they may also decrease the reaction rate due to this steric hindrance.[1]

  • Copper Sequestration: Other functional groups within your molecule, such as thiols or histidines, can chelate the copper catalyst, rendering it unavailable for the cycloaddition reaction.

Q2: How can I minimize the Glaser-Hay coupling side reaction?

A2: To minimize the oxidative Glaser-Hay coupling, it is crucial to remove dissolved oxygen from your reaction mixture. This can be achieved by thoroughly degassing all solvents and solutions that will be used in the reaction. Capping the reaction vessel to minimize exposure to the atmosphere is also a good practice.

Q3: What is the optimal copper source for my CuAAC reaction?

A3: For bioconjugation and reactions with sensitive substrates, it is recommended to generate the active Cu(I) catalyst in situ. This is most conveniently achieved by using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate. Using Cu(I) salts directly, such as cuprous iodide (CuI), is not recommended when maximal reaction rates are desired as iodide ions can interfere with the reaction.

Q4: Why is a ligand necessary, and which one should I choose?

A4: A ligand plays a crucial role in stabilizing the Cu(I) oxidation state, accelerating the reaction, and protecting sensitive biomolecules from oxidative damage. For aqueous reactions, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. The ligand can also prevent the formation of unreactive polynuclear copper(I) acetylides.

Q5: My Boc deprotection is incomplete. What could be the cause?

A5: Incomplete Boc deprotection can result from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid (commonly Trifluoroacetic acid - TFA) is too weak or its concentration is too low, the deprotection may not go to completion.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time or gentle heating to complete, especially with sterically hindered substrates.

  • Solvent Issues: The solvent must fully solvate both the PEGylated conjugate and the acid. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.

  • Steric Hindrance: The bulky PEG chain can impede the approach of the acid to the Boc-protected amine, slowing down the deprotection rate.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your this compound click chemistry experiments.

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive Cu(I) catalyst due to oxidation.Degas all solvents and buffers thoroughly. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Use a freshly prepared solution of the reducing agent (sodium ascorbate).
Competing Glaser-Hay alkyne homocoupling.Ensure complete removal of oxygen from the reaction mixture through degassing.
Steric hindrance from the PEG24 chain.Increase reaction time or temperature moderately. Optimize the concentration of reactants. While longer PEG chains can increase steric hindrance, the optimal length often needs empirical determination.
Copper sequestration by other functional groups.If your molecule contains thiols or histidines, consider using an excess of the copper catalyst or a sacrificial metal like Zn(II) or Ni(II) to occupy these sites.
Incorrect order of reagent addition.A recommended practice is to first mix the CuSO₄ with the ligand, then add this to the solution of your azide and alkyne substrates. Initiate the reaction by adding the sodium ascorbate solution last.
Inappropriate solvent.Ensure your solvent system (e.g., PBS, DMSO/water) provides good solubility for all reactants. For substrates with poor solubility, adding a co-solvent like DMSO or DMF can be beneficial.
Incomplete Boc Deprotection
Symptom Possible Cause Suggested Solution
Incomplete removal of the Boc group Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.
Short reaction time.Extend the reaction time and monitor the progress using an appropriate analytical method such as LC-MS or TLC.
Poor solubility.Ensure the chosen solvent effectively dissolves your PEGylated compound.
Steric hindrance.Increase the reaction time or consider gentle heating.

Experimental Protocols

General Protocol for this compound Click Chemistry

This protocol provides a starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed phosphate-buffered saline (PBS) or other suitable buffer

  • Degassed DMSO (if needed for solubility)

Stock Solutions:

Reagent Concentration Solvent Notes
Alkyne-containing molecule10 mMDegassed DMSO or PBSAdjust based on solubility.
This compound10 mMDegassed DMSO or PBSAdjust based on solubility.
CuSO₄100 mMWater
Sodium Ascorbate1 MWaterPrepare fresh just before use.
THPTA200 mMWater

Reaction Setup (for a 1 mL final volume):

  • In a microcentrifuge tube, add your alkyne-containing molecule and this compound (a common starting molar ratio is 1:1.2, but this may need optimization).

  • Add the appropriate amount of degassed buffer to bring the volume closer to the final 1 mL.

  • In a separate tube, premix 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Let it sit for a few minutes.

  • Add the premixed copper/ligand solution to the reaction tube. The final concentration of copper is typically in the range of 50-250 µM. Vortex the mixture gently.

  • Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).

  • Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended. Protect from light if your compounds are photosensitive.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Once complete, the reaction can be quenched by adding a chelating agent like EDTA. Purify the product using a suitable method like size-exclusion chromatography (SEC) or dialysis.

Protocol for Boc Deprotection

This is a general procedure for the removal of the Boc protecting group.

Materials:

  • Boc-protected PEGylated compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

  • Saturated sodium bicarbonate solution (for workup)

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.

  • Add TFA to the solution. A common starting concentration is 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Purification Option 1 (Precipitation): Precipitate the deprotected product by adding cold diethyl ether. Collect the precipitate by filtration or centrifugation.

  • Purification Option 2 (Aqueous Workup): If the product is not water-soluble, dilute the reaction mixture with an organic solvent and carefully wash with a basic aqueous solution like saturated sodium bicarbonate to neutralize the acid. Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) degas Degas Solvents and Buffers prep_reagents->degas mix_az_alk Mix Azide and Alkyne in Buffer degas->mix_az_alk add_cu_lig Add Copper/Ligand to Azide/Alkyne mix_az_alk->add_cu_lig mix_cu_lig Premix CuSO4 and Ligand mix_cu_lig->add_cu_lig initiate Initiate with Sodium Ascorbate add_cu_lig->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor Reaction (LC-MS, HPLC) incubate->monitor quench Quench Reaction (e.g., EDTA) monitor->quench If complete purify Purify Product (SEC, Dialysis) quench->purify

Caption: Experimental workflow for a typical CuAAC reaction.

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Reaction Yield? check_o2 Oxygen Exposure? start->check_o2 check_reductant Fresh Reducing Agent? start->check_reductant check_sequestration Chelating Groups (e.g., thiols)? start->check_sequestration check_sterics Steric Hindrance? start->check_sterics check_solvent Poor Solubility? start->check_solvent sol_degas Degas Solvents Thoroughly check_o2->sol_degas Yes sol_fresh_reductant Use Fresh Ascorbate check_reductant->sol_fresh_reductant No sol_excess_cu Use Excess Copper/Ligand check_sequestration->sol_excess_cu Yes sol_time_temp Increase Time/Temperature check_sterics->sol_time_temp Possible sol_cosolvent Add Co-solvent (e.g., DMSO) check_solvent->sol_cosolvent Yes

Caption: Troubleshooting flowchart for low yield in CuAAC reactions.

References

Technical Support Center: Purification of Azido-PEG24-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of Azido-PEG24-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

A1: The primary challenges stem from the trifunctional nature of the molecule:

  • High Polarity: The long PEG24 chain imparts significant water solubility and polarity, which can lead to poor retention on reverse-phase chromatography columns and streaking on normal-phase silica gel.[1][2]

  • Lack of a Strong Chromophore: The this compound conjugate does not possess a strong UV chromophore, making detection by UV-Vis spectroscopy challenging, especially at low concentrations.[3][4]

  • Functional Group Stability: The Boc protecting group is sensitive to acidic conditions, while the azide group can be unstable on acidic silica gel or in the presence of certain reducing agents.[5]

  • Separation from Similar Impurities: Separating the desired product from starting materials (e.g., Boc-protected amine) and byproducts (e.g., di-substituted PEG) can be difficult due to their similar physical properties.

Q2: Which purification techniques are most suitable for this compound conjugates?

A2: A multi-step purification strategy is often necessary. The most common and effective techniques include:

  • Extraction: Liquid-liquid extraction can be a useful initial step to remove non-polar organic impurities.

  • Precipitation: Precipitation of the PEG conjugate from the reaction mixture by adding a non-solvent like cold diethyl ether can effectively remove many impurities.

  • Flash Column Chromatography: This is a widely used technique for purifying PEG derivatives. Careful selection of the stationary and mobile phases is crucial for successful separation.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a high-resolution technique suitable for final purification and purity assessment.

Q3: How can I monitor the progress of the purification?

A3: Monitoring the purification can be done using:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to track the separation of the product from impurities. Due to the lack of a UV chromophore, specific staining methods are required. A two-step method involving reduction of the azide to an amine with triphenylphosphine followed by staining with ninhydrin is effective for visualizing the azide-containing compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), can be used to monitor the purification process and assess the purity of the fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the desired product in the collected fractions by identifying the characteristic peaks of the PEG backbone, the Boc group, and the methylene protons adjacent to the azide group.

Q4: What are the stability considerations for the azide and Boc groups during purification?

A4:

  • Azide Group: Organic azides can be sensitive to acidic conditions and may decompose on standard silica gel. It is advisable to use deactivated or neutral silica gel for column chromatography. Avoid strong reducing agents unless intentionally converting the azide.

  • Boc Group: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. While RP-HPLC using mobile phases containing 0.1% trifluoroacetic acid (TFA) is common, prolonged exposure or concentration of the acidic fractions can lead to partial or complete deprotection. If Boc deprotection is a concern, using a less acidic modifier like formic acid or employing neutral pH chromatography should be considered.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound conjugates.

Issue 1: Product Streaking on TLC Plate
Possible Cause Troubleshooting Step
High Polarity of the Compound Add a small amount of a more polar solvent like methanol to the eluent. For example, a gradient of 1-10% methanol in dichloromethane or chloroform can improve spot shape.
Interaction with Acidic Silica Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
Sample Overload Spot a smaller amount of the sample on the TLC plate.
Issue 2: Poor Separation in Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System Optimize the eluent system using TLC. A good starting point for PEG compounds is a gradient of methanol in dichloromethane or chloroform. A slow gradient can improve separation.
Column Overload Use a larger column or load less sample. A general rule is to load 1-5% of the silica gel weight.
Compound Crashing on the Column Ensure the compound is fully dissolved in the loading solvent. If the compound has poor solubility in the eluent, consider dry loading.
Decomposition on Silica Gel Use deactivated silica gel (e.g., by pre-treating with triethylamine) or an alternative stationary phase like neutral alumina.
Issue 3: Broad or Tailing Peaks in HPLC
Possible Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase Increase the column temperature (e.g., to 40-50 °C) to improve peak shape.
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient. For PEG compounds, a gradient of acetonitrile in water is common.
Column Overload Inject a smaller sample volume or a more dilute sample.
Presence of Multiple PEG Oligomers While this compound should be monodisperse, contamination with other PEG lengths can cause peak broadening. Mass spectrometry can confirm the presence of multiple species.
Issue 4: Loss of Boc Protecting Group During Purification
Possible Cause Troubleshooting Step
Acidic Conditions in RP-HPLC If using TFA in the mobile phase, neutralize the collected fractions immediately with a base like triethylamine. Alternatively, use a less acidic modifier like formic acid or a neutral buffer system.
Use of Acidic Silica Gel Use neutral or deactivated silica gel for column chromatography.

Quantitative Data Summary

The following table summarizes typical yields reported for purification steps of similar PEG derivatives. Note that yields are highly dependent on the specific reaction and purification conditions.

Purification MethodCompound TypeTypical Recovery YieldReference
Precipitation (in diethyl ether)H₂N-PEG-N₃>80%
Column ChromatographyBn-PEGn-LGNot specified, but used for purification
RP-HPLCPEGylated ProteinsNot specified, used for separation
Magnetic Decantation (for PEG-grafted nanoparticles)NDA-PEG(5 kDa) grafted NPs98%

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound conjugates using flash column chromatography.

Materials:

  • Crude this compound conjugate

  • Silica gel (60 Å, 230-400 mesh)

  • Triethylamine

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Flash chromatography system or glass column

  • TLC plates (silica gel 60 F254)

  • TLC staining reagents (see Protocol 3)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% DCM in hexanes). To deactivate the silica, add 1% triethylamine to the eluent used for packing.

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Start with a low-polarity eluent (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient could be from 0% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions and monitor them by TLC (Protocol 3).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase HPLC (RP-HPLC)

This protocol is for the final purification and analysis of the this compound conjugate.

Materials:

  • Partially purified this compound conjugate

  • C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC system with a suitable detector (ELSD, CAD, or MS)

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% B over 30-40 minutes.

  • Detection: Monitor the elution profile using an appropriate detector.

  • Fraction Collection: Collect the peak corresponding to the product.

  • Solvent Removal: Remove the solvent from the collected fractions, for example, by lyophilization.

Protocol 3: TLC Visualization of Azide-Containing Compounds

This method allows for the visualization of the this compound conjugate on a TLC plate.

Materials:

  • Developed and dried TLC plate

  • 10% (w/v) Triphenylphosphine (PPh₃) in DCM

  • Ninhydrin stain (0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid)

  • Heat gun or oven

Procedure:

  • Reduction: Dip the dried TLC plate into the PPh₃ solution for about 30 seconds.

  • Drying: Remove the plate and let the DCM evaporate. Heat the plate at approximately 80°C for 5 minutes.

  • Staining: Dip the plate into the ninhydrin solution for a few seconds.

  • Development: Heat the plate with a heat gun or in an oven at around 80°C until colored spots appear. The azide-containing compound, now reduced to an amine, will appear as a purple or reddish-brown spot.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Initial Cleanup precipitation Precipitation extraction->precipitation column Flash Column Chromatography precipitation->column Major Purification hplc RP-HPLC column->hplc Final Polishing tlc TLC Monitoring column->tlc pure_product Pure this compound hplc->pure_product nmr NMR Analysis ms MS Analysis pure_product->nmr pure_product->ms

Caption: Experimental workflow for the purification of this compound conjugates.

troubleshooting_workflow cluster_issues Problem Identification cluster_solutions Potential Solutions start Purification Issue Identified streaking TLC Streaking start->streaking poor_sep Poor Column Separation start->poor_sep broad_peak Broad HPLC Peak start->broad_peak decomp Product Decomposition start->decomp eluent Optimize Eluent streaking->eluent poor_sep->eluent stationary_phase Change Stationary Phase poor_sep->stationary_phase conditions Adjust HPLC Conditions (Temp, Gradient) broad_peak->conditions decomp->stationary_phase neutralize Neutralize Fractions/ Use Neutral Conditions decomp->neutralize

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Preventing Aggregation of ADCs Synthesized with Azido-PEG24-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs), specifically those synthesized using Azido-PEG24-Boc linkers. The focus is on preventing and mitigating ADC aggregation, a critical challenge in ADC development.

Troubleshooting Guide: ADC Aggregation

ADC aggregation is a common issue that can impact the stability, efficacy, and safety of your therapeutic candidate.[1] This guide provides a systematic approach to troubleshooting aggregation problems, particularly when using PEGylated linkers like this compound.

Problem: Visible precipitation or high molecular weight species detected by SEC.

Potential Cause Recommended Action Rationale
Suboptimal Buffer Conditions 1. pH Optimization: Screen a range of pH values for the conjugation and formulation buffers. Avoid the isoelectric point (pI) of the antibody, where it has the least solubility.[2] 2. Ionic Strength Adjustment: Evaluate the effect of different salt concentrations (e.g., 50-200 mM NaCl). Both too low and too high salt concentrations can promote aggregation.[2]The buffer environment is critical for maintaining the conformational stability of the antibody.
Hydrophobicity of Payload 1. Linker Modification: While using this compound already introduces a hydrophilic spacer, consider if a longer PEG chain is necessary for highly hydrophobic payloads.[3][4] 2. Formulation with Excipients: Screen for stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20/80).The hydrophobic nature of many cytotoxic payloads is a primary driver of ADC aggregation. The hydrophilic PEG linker helps to counteract this effect.
High Drug-to-Antibody Ratio (DAR) 1. Optimize Conjugation Stoichiometry: Reduce the molar excess of the Azido-PEG24-linker-payload complex during the conjugation reaction. 2. Purification: Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) to isolate ADC species with a lower DAR.A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
Co-solvent Effects 1. Minimize Organic Co-solvent: Use the lowest possible concentration of organic co-solvent (e.g., DMSO, DMF) required to dissolve the linker-payload. 2. Controlled Addition: Add the co-solvent containing the linker-payload to the aqueous antibody solution slowly and with gentle mixing.Organic solvents can partially denature the antibody, exposing hydrophobic patches and inducing aggregation.
Environmental Stress 1. Temperature Control: Perform conjugation and purification steps at a controlled, and often reduced, temperature. Avoid repeated freeze-thaw cycles. 2. Mechanical Stress: Minimize agitation and shear stress during processing and handling. 3. Light Protection: Protect the ADC from light exposure, especially if the payload is photosensitive.Physical stresses can lead to protein unfolding and aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation when using this compound linkers?

A1: ADC aggregation is a multifactorial issue. Even with a hydrophilic linker like this compound, aggregation can occur due to:

  • High Payload Hydrophobicity : The primary driver of aggregation is often the hydrophobic nature of the cytotoxic payload, which the PEG linker aims to counteract.

  • High Drug-to-Antibody Ratio (DAR) : A higher number of conjugated drugs per antibody increases surface hydrophobicity and the likelihood of aggregation.

  • Suboptimal Process Conditions : Unfavorable buffer pH or salt concentration, and the use of organic co-solvents to dissolve the linker-payload can induce aggregation.

  • Inherent Antibody Properties : Some monoclonal antibodies are naturally more prone to aggregation.

  • Environmental Factors : Exposure to thermal stress, agitation, and light can destabilize the ADC and lead to aggregation.

Q2: How does the this compound linker help in preventing aggregation?

A2: The polyethylene glycol (PEG) component of the linker is key to preventing aggregation. The PEG24 chain is highly hydrophilic and flexible. When conjugated to the antibody, it:

  • Increases Hydrophilicity : The PEG chain helps to offset the hydrophobicity of the payload, improving the overall solubility of the ADC in aqueous buffers.

  • Creates a Hydration Shell : The PEG moiety forms a "hydration shell" around the ADC molecule, which acts as a physical barrier, preventing the hydrophobic patches on adjacent ADC molecules from interacting and aggregating.

  • Provides Steric Hindrance : The flexible PEG chains create steric hindrance, further reducing non-specific protein-protein interactions.

Q3: How can I detect and quantify ADC aggregation in my sample?

A3: It is recommended to use a combination of analytical techniques to get a comprehensive view of the aggregation state.

  • Size Exclusion Chromatography (SEC) : This is the most widely used method to separate and quantify monomers, dimers, and higher molecular weight aggregates based on their size.

  • SEC with Multi-Angle Light Scattering (SEC-MALS) : This technique couples SEC with a MALS detector to provide the absolute molar mass of the eluting species, allowing for accurate identification and characterization of aggregates.

  • Dynamic Light Scattering (DLS) : DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.

  • Analytical Ultracentrifugation (AUC) : AUC can provide detailed information on the size, shape, and distribution of different species in a sample.

Q4: What are the consequences of ADC aggregation?

A4: ADC aggregation can have several negative impacts:

  • Reduced Efficacy : Aggregation can lead to a loss of active product and may hinder the ADC's ability to bind to its target antigen.

  • Altered Pharmacokinetics : Aggregates are often cleared more rapidly from circulation, reducing the therapeutic window.

  • Increased Immunogenicity : Aggregated proteins are more likely to elicit an immune response in patients, which can lead to adverse effects and reduced treatment efficacy.

  • Safety Concerns : Aggregates can cause off-target toxicity by being taken up by Fcγ receptor-expressing immune cells.

Q5: Can I reverse ADC aggregation once it has occurred?

A5: Reversing ADC aggregation is very challenging as it is often an irreversible process. The focus should be on prevention. If aggregation has occurred, the aggregated species should be removed through purification methods like SEC. It is crucial to then optimize the formulation and storage conditions to prevent further aggregation.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions
  • Prepare a series of buffers: Prepare buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl).

  • Buffer Exchange: Exchange the purified ADC into each of the prepared buffers using dialysis or a desalting column.

  • Incubation: Incubate the ADC samples in the different buffers under accelerated stress conditions (e.g., 40°C for 1 week) and at the intended storage temperature (e.g., 4°C).

  • Analysis: At various time points, analyze the samples for aggregation using SEC-HPLC.

  • Data Analysis: Compare the percentage of monomer, dimer, and high molecular weight aggregates across the different buffer conditions to identify the optimal formulation.

Parameter Conditions to Test
Buffer System Acetate, Histidine, Phosphate, Tris
pH 5.0 - 8.0 (in 0.5 unit increments)
Salt (NaCl) 0 mM, 50 mM, 100 mM, 150 mM, 200 mM
Protocol 2: Quantification of ADC Aggregates by SEC-HPLC
  • System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (typically the ADC formulation buffer) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Data Acquisition: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the SEC column. Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight (HMW) species, the monomer, and any low molecular weight (LMW) fragments. Calculate the percentage of each species relative to the total integrated area.

Species Typical Elution Order Acceptance Criteria (Example)
High Molecular Weight (HMW) AggregatesFirst to elute (shortest retention time)< 2.0%
MonomerMain peak> 97.0%
Low Molecular Weight (LMW) FragmentsLast to elute (longest retention time)< 1.0%

Visualizations

ADC_Aggregation_Pathway cluster_causes Primary Causes cluster_mechanism Mechanism cluster_prevention Prevention Strategies Payload Hydrophobic Payload/Linker Unfolding Conformational Instability/ Partial Unfolding Payload->Unfolding DAR High DAR Exposure Exposure of Hydrophobic Patches DAR->Exposure Buffer Suboptimal Buffer (pH/Salt) Buffer->Unfolding Solvent Organic Co-solvents Solvent->Unfolding Stress Environmental Stress Stress->Unfolding Unfolding->Exposure Interaction Intermolecular Hydrophobic Interactions Exposure->Interaction Aggregation ADC Aggregation (Soluble/Insoluble) Interaction->Aggregation PEG Use of Hydrophilic Linkers (e.g., PEG24) PEG->Interaction Inhibits Formulation Optimize Formulation (Buffers, Excipients) Formulation->Unfolding Stabilizes Process Optimize Process (DAR, Solvents) Process->Exposure Reduces Handling Controlled Handling & Storage Handling->Unfolding Minimizes

Caption: Causes and prevention of ADC aggregation.

Experimental_Workflow cluster_troubleshooting Troubleshooting & Optimization start ADC Sample with Suspected Aggregation analysis Quantify Aggregation (SEC-HPLC, DLS) start->analysis decision Aggregation > Acceptable Limit? analysis->decision buffer_opt Buffer Screening (pH, Salt) decision->buffer_opt Yes pass ADC Meets Stability Specifications decision->pass No excipient_opt Excipient Screening (Sugars, Surfactants) buffer_opt->excipient_opt dar_opt DAR Optimization excipient_opt->dar_opt process_opt Process Parameter Optimization dar_opt->process_opt reanalysis Re-analyze Optimized ADC process_opt->reanalysis reanalysis->decision

Caption: Troubleshooting workflow for ADC aggregation.

References

Technical Support Center: Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Boc group and why is it used to protect amines on PEG linkers?

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its straightforward removal under mildly acidic conditions.[1] This makes it ideal for multi-step syntheses involving PEGylated compounds where the temporary masking of an amine's reactivity is required.[3]

Q2: What is the general mechanism for the acidic deprotection of a Boc-protected amine?

Boc deprotection is typically achieved through acidolysis.[4] The process begins with the protonation of the Boc-protected amine by a strong acid, such as trifluoroacetic acid (TFA). This triggers the cleavage of the Boc group, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (releases CO₂) to yield the protonated amine (as an ammonium salt).

Q3: What are the most common reagents used for Boc deprotection?

Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, typically used as a 20-50% solution in a solvent like dichloromethane (DCM). Other strong acids, such as 4M hydrochloric acid (HCl) in 1,4-dioxane, are also effective alternatives.

Q4: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a quick method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing for the quantification of the starting material, product, and any side products by monitoring their respective masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons, which appears around 1.4 ppm.

Troubleshooting Guides

Problem 1: My Boc deprotection is incomplete.

Q: I still see starting material in my reaction mixture after the expected reaction time. What could be the cause and how do I fix it?

A: Incomplete deprotection is a common issue that can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to effectively cleave the Boc group.

    • Solution: Increase the concentration of the acid. For example, if you are using 20% TFA in DCM, try increasing it to 50%. You could also switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may not be sufficient for the reaction to go to completion.

    • Solution: Extend the reaction time and continue to monitor the progress. While many deprotections occur at room temperature, gentle heating might be required for some substrates.

  • Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can physically block the acid from reaching the Boc-protected amine, slowing the reaction rate.

    • Solution: In addition to increasing reaction time and acid concentration, consider using a less sterically hindered acid or a solvent system that promotes better solvation and exposure of the reaction site.

  • Solvent Issues: The chosen solvent must effectively dissolve both the PEGylated compound and the acid. Poor solubility can lead to a sluggish or incomplete reaction. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotections. A study on solid-phase peptide synthesis found that using 100% TFA led to incomplete deprotection due to poor resin swelling, whereas a 55% TFA/DCM mixture was more effective.

    • Solution: Ensure your PEGylated compound is fully dissolved in the chosen solvent before adding the acid.

Problem 2: I am observing side products after deprotection.

Q: My analysis shows unexpected impurities after the deprotection reaction. What are they and how can I prevent them?

A: The formation of side products is often due to the harsh acidic conditions required for deprotection.

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups or functional groups (e.g., some esters, trityl groups), they may be cleaved under the deprotection conditions. One researcher noted that TFA deprotection led to a 10-20% loss of their ester bonds, while HCl in EtOAc was successful without this side reaction, albeit slower.

    • Solution: Consider using milder deprotection conditions or an alternative deprotection reagent that is more selective for the Boc group. For example, p-toluenesulfonic acid (pTSA) can be a milder alternative to TFA.

  • Alkylation by the t-Butyl Cation: The tert-butyl cation generated during the reaction is an electrophile and can react with nucleophilic sites on your molecule, such as thiols (e.g., in cysteine) or electron-rich aromatic rings.

    • Solution: Add a "scavenger" to the reaction mixture. Scavengers are reagents that trap the t-butyl cation before it can react with your product. A common scavenger is triisopropylsilane (TIS), typically used at a concentration of 2.5-5% (v/v).

Problem 3: I am having difficulty with the work-up and purification of my deprotected compound.

Q: How do I effectively remove the acid and purify my final PEGylated product?

A: The work-up and purification strategy depends on the properties of your deprotected PEGylated compound.

  • Removing Excess Acid: For volatile acids like TFA, the bulk can be removed by rotary evaporation. To remove residual traces, co-evaporation with a solvent like toluene is often effective.

  • Neutralization and Extraction: The deprotected amine is typically isolated as its TFA salt. To obtain the free amine, you can perform a basic aqueous work-up. Dissolve the residue in an organic solvent (like DCM) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Caution: This will evolve CO₂ gas, so ensure proper venting.

  • Precipitation: The deprotected PEGylated compound can sometimes be precipitated from the reaction mixture by adding a non-polar solvent, such as diethyl ether.

  • Chromatography: If impurities persist, chromatographic purification may be necessary. Common techniques for PEGylated compounds include:

    • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is effective for removing unreacted small molecules.

    • Ion Exchange Chromatography (IEX): Separates based on charge. Since PEG chains can shield surface charges, this can be used to separate PEGylated species from unreacted protein or positional isomers.

    • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity and can be a useful complementary technique to IEX.

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Typical TimeReference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp (20-25)30 min - 2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp (20-25)10 - 60 min
p-Toluenesulfonic Acid (pTSA)StoichiometricEtOAc50-60~1 hour

Table 2: Scavengers for Preventing Side Reactions

ScavengerTypical ConcentrationPurposeReference(s)
Triisopropylsilane (TIS)2.5-5% (v/v)Traps t-butyl cations

Experimental Protocols

Protocol: Standard Boc Deprotection using TFA/DCM

This protocol describes a general procedure for the Boc deprotection of a PEGylated compound.

Materials:

  • Boc-protected PEGylated compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (for co-evaporation)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger such as TIS (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-4 hours.

  • Monitoring: Monitor the reaction progress periodically using TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA.

  • Residual TFA Removal: Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step 2-3 times to ensure complete removal of residual TFA. The resulting product is the TFA salt of the deprotected amine, which can be used directly or neutralized.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and transfer it to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the final deprotected PEGylated compound.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Boc-PEG in anhydrous DCM cool 2. Cool solution to 0 C add_reagents 3. Add TFA (and optional scavenger) cool->add_reagents react 4. Stir at 0 C, then warm to RT add_reagents->react monitor 5. Monitor reaction (TLC, LC-MS) react->monitor concentrate 6. Concentrate to remove TFA/DCM monitor->concentrate coevaporate 7. Co-evaporate with Toluene concentrate->coevaporate neutralize 8. Neutralize with NaHCO3 (optional) coevaporate->neutralize purify 9. Dry and Purify neutralize->purify end_product Deprotected PEG Compound purify->end_product start Start start->dissolve

Caption: General experimental workflow for Boc deprotection of PEGylated compounds.

Troubleshooting Decision Tree

G start Problem Observed incomplete Incomplete Reaction? start->incomplete side_products Side Products? incomplete->side_products No increase_t Extend Reaction Time incomplete->increase_t Yes add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes fail Consult Further side_products->fail No / Other increase_acid Increase Acid Concentration (e.g., 50% TFA) increase_t->increase_acid stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) increase_acid->stronger_acid check_solvent Check/Change Solvent stronger_acid->check_solvent success Problem Solved check_solvent->success milder_cond Use Milder Conditions (Lower Temp, Shorter Time) add_scavenger->milder_cond alt_reagent Use Alternative Reagent (e.g., pTSA) milder_cond->alt_reagent alt_reagent->success

Caption: Troubleshooting decision tree for common Boc deprotection issues.

References

side reactions of Azido-PEG24-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG24-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the primary functionalities of this compound?

This compound is a heterobifunctional linker with three key components:

  • An azide group (N₃) for covalent attachment to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2][3][4]

  • A polyethylene glycol (PEG)24 spacer which enhances the solubility and bioavailability of the conjugated molecule, reduces steric hindrance, and provides flexibility.[5]

  • A tert-butyloxycarbonyl (Boc)-protected amine , which allows for controlled, stepwise synthesis. The Boc group can be removed under acidic conditions to reveal a primary amine for subsequent conjugation.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it at –20 °C in a dry, light-protected environment. For reactions, it is advisable to use anhydrous solvents such as DMF or DMSO to maintain the integrity of the Boc protecting group and other reactive moieties.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete or Failed "Click" Reaction (Azide-Alkyne Cycloaddition)

Symptoms:

  • Low yield of the desired conjugate.

  • Presence of unreacted this compound and/or the alkyne-containing molecule in the final product mixture.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Issues (for CuAAC) For copper-catalyzed reactions, ensure the use of a Cu(I) source or a Cu(II) salt with a reducing agent (e.g., sodium ascorbate). Copper catalysts can be toxic to living cells, which may inhibit reactions in biological systems. Consider using a copper-free click chemistry approach like strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN.
Low Reactant Concentration The kinetics of the reaction are dependent on the concentration of both the azide and alkyne reactants. If working with very dilute solutions, the reaction rate may be exceedingly slow. If possible, increase the concentration of the reactants.
Incorrect pH The reaction pH can influence the efficiency of the conjugation. While click chemistry is generally robust, it is advisable to perform the reaction within a pH range of 4-7 for CuAAC.
Steric Hindrance The bulky nature of the molecules being conjugated may sterically hinder the approach of the azide and alkyne groups. Consider optimizing the linker length or the attachment site on your molecule of interest.
Issue 2: Premature or Incomplete Boc Deprotection

Symptoms:

  • Premature Deprotection: Unwanted reaction at the amine terminus before the intended deprotection step.

  • Incomplete Deprotection: Presence of the Boc-protected species after the deprotection reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Storage or Handling Exposure to acidic conditions during storage or handling can lead to premature loss of the Boc group. Ensure storage in a dry, neutral environment.
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the deprotection may be incomplete. Trifluoroacetic acid (TFA) is commonly used. A typical starting point is 20-50% TFA in a solvent like dichloromethane (DCM).
Inadequate Reaction Time or Temperature Boc deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not go to completion. Most deprotections are performed at room temperature for 1-2 hours. Monitor the reaction progress using TLC or LC-MS.
Solvent Issues The solvent must fully solvate both the this compound conjugate and the acid. Dichloromethane (DCM) is a common choice.

Summary of Boc Deprotection Conditions:

ReagentConcentrationSolventTypical TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hoursA common and effective method.
Hydrochloric Acid (HCl)4M1,4-Dioxane1-2 hoursA stronger acid system that can be considered if TFA is ineffective.
Issue 3: Aggregation of the PEGylated Conjugate

Symptoms:

  • Precipitation of the product during or after the reaction.

  • Difficulty in purifying the final conjugate due to insolubility.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrophobic Nature of the Conjugated Molecule While PEGylation generally improves solubility, highly hydrophobic molecules may still be prone to aggregation. The PEG moiety itself can sometimes contribute to aggregation under certain conditions.
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can influence the solubility of the PEGylated product. Screen different buffer systems to find the optimal conditions for your specific conjugate.
High Concentration of the Conjugate At high concentrations, PEGylated molecules may be more prone to aggregation. Work with more dilute solutions if possible.
PEG Chain Length The length of the PEG chain can impact aggregation. While this compound has a fixed length, this is a factor to consider in the design of PEGylated molecules.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected Azido-PEG24-conjugate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate with toluene (3 times).

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or purified further.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the alkyne-containing molecule and this compound (or its deprotected amine conjugate) in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).

  • Add a copper(II) sulfate solution (e.g., 0.1 M in water) to a final concentration of approximately 0.1 equivalents.

  • Add a sodium ascorbate solution (e.g., 1 M in water) to a final concentration of approximately 0.5 equivalents. The solution should turn a light yellow-orange color, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by methods such as precipitation, dialysis, or chromatography to remove the copper catalyst and unreacted starting materials.

Visualized Workflows

G Troubleshooting Workflow for Failed Click Reaction start Low Conjugation Yield catalyst Is the reaction copper-catalyzed (CuAAC)? start->catalyst spaac Consider SPAAC (copper-free) with DBCO/BCN reagents catalyst->spaac No/Biological System cu_check Check Cu(I) source or Cu(II) + reducing agent catalyst->cu_check Yes conc Are reactant concentrations low? spaac->conc cu_check->conc inc_conc Increase reactant concentrations if possible conc->inc_conc Yes ph Check reaction pH (optimal ~4-7 for CuAAC) conc->ph No inc_conc->ph end Reaction Optimized inc_conc->end steric Consider steric hindrance ph->steric optimize Optimize linker or attachment site steric->optimize optimize->end

Caption: Troubleshooting flowchart for low yield in azide-alkyne click reactions.

G Boc Deprotection Decision Pathway start Incomplete Boc Deprotection acid_conc Check acid concentration (e.g., 20-50% TFA) start->acid_conc inc_acid Increase acid concentration acid_conc->inc_acid Low time_temp Check reaction time and temperature acid_conc->time_temp Adequate inc_acid->time_temp inc_time Increase reaction time/temp and monitor time_temp->inc_time Short/Low solvent Ensure proper solvent (e.g., DCM) time_temp->solvent Adequate inc_time->solvent end Complete Deprotection inc_time->end change_solvent Optimize solvent for solubility solvent->change_solvent Poor Solubility stronger_acid Consider a stronger acid system (e.g., 4M HCl in dioxane) solvent->stronger_acid Good Solubility change_solvent->stronger_acid stronger_acid->end

Caption: Decision pathway for troubleshooting incomplete Boc deprotection.

References

Technical Support Center: Improving the Stability of Azido-PEG24-Boc Linkers in ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of Antibody-Drug Conjugates (ADCs) utilizing Azido-PEG24-Boc linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the this compound linker?

A1: The main stability concerns for the this compound linker revolve around the lability of the tert-butyloxycarbonyl (Boc) protecting group and the reactivity of the azide functional group. The Boc group is sensitive to acidic conditions and can be prematurely cleaved, while the azide group, although generally stable, can undergo reduction or other side reactions under certain conditions. The polyethylene glycol (PEG) chain itself is typically stable under standard bioconjugation conditions.

Q2: What are the optimal storage conditions for an this compound linker?

A2: To ensure the stability of the this compound linker, it is recommended to store it at -20°C or lower in a desiccated, airtight container to protect it from moisture and light.[1] For long-term storage, -80°C is ideal.[2] Once dissolved in an anhydrous solvent like DMSO or DMF, it should be used immediately or aliquoted and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of the this compound linker?

A3: The pH of the solution significantly impacts the stability of the Boc protecting group. The Boc group is labile in acidic conditions (pH < 7) and can be cleaved.[3][4] It is generally stable under neutral to basic conditions (pH 7-9). The azide group is relatively stable across a wide pH range commonly used in bioconjugation (pH 4-12).

Q4: Can the this compound linker be used for in vivo applications?

A4: The this compound linker is primarily a building block for the synthesis of ADCs. Before in vivo administration, the Boc group is typically removed to allow for further conjugation steps or to unmask a functional group. The final ADC construct, which may contain the PEG24 and the triazole ring formed from the azide, is what is used for in vivo applications. The stability of the final linker in the ADC will depend on its overall structure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound linkers in ADC development.

Issue 1: Premature Cleavage of the Boc Protecting Group

Symptom: LC-MS analysis of the linker or linker-payload conjugate shows a significant peak corresponding to the deprotected amine.

Potential Cause Recommended Solution & Protocol Reference
Acidic Storage or Reaction Conditions Ensure all buffers and solvents used are at a neutral or slightly basic pH (7.0-8.5) during storage and conjugation reactions. Avoid acidic buffers.
Prolonged Storage in Protic Solvents Use freshly prepared solutions of the linker in anhydrous aprotic solvents like DMSO or DMF. Avoid storing the linker in protic solvents such as methanol or water for extended periods.
High Temperature During Handling or Reaction Perform all manipulations of the linker and its conjugates at room temperature or below, unless a specific protocol requires elevated temperatures for a short duration.
Issue 2: Low Conjugation Efficiency (Click Chemistry)

Symptom: Low yield of the desired ADC after the click chemistry reaction between the azide linker and an alkyne-functionalized payload.

Potential Cause Recommended Solution & Protocol Reference
Degradation of the Azide Group Store the this compound linker under the recommended conditions (-20°C or -80°C, desiccated, protected from light) to prevent azide degradation. Avoid exposure to reducing agents.
Steric Hindrance The long PEG chain can sometimes cause steric hindrance. Ensure adequate reaction times (4-12 hours at room temperature, or 12-24 hours at 4°C) and consider using a slight excess of the alkyne-payload.
Incompatible Reaction Buffer Avoid buffers containing components that can react with the DBCO or BCN group of the payload, such as other azides.
Low Reagent Concentration Reactions are more efficient at higher concentrations. If possible, concentrate the antibody and payload solutions before initiating the click reaction.
Issue 3: Incomplete Boc Deprotection

Symptom: LC-MS analysis after the deprotection step shows a significant amount of the Boc-protected species remaining.

Potential Cause Recommended Solution & Protocol Reference
Insufficient Acid Strength or Concentration Use a sufficient concentration of a strong acid like trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in dichloromethane (DCM). Refer to Protocol 2 .
Inadequate Reaction Time or Temperature While many deprotections are fast at room temperature, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS.
Steric Hindrance from the PEG Chain The PEG24 chain may slightly hinder the approach of the acid. Ensure thorough mixing and consider extending the reaction time.
Poor Solubility Ensure the Boc-protected compound is fully dissolved in the reaction solvent.

Quantitative Data Summary

The following tables provide estimated stability data for the functional groups of the this compound linker based on available information for similar structures.

Table 1: Estimated Stability of the Boc Protecting Group

Condition pH Temperature (°C) Estimated Half-life Notes
Storage Buffer 7.44> 1 weekGenerally stable in neutral aqueous buffers at low temperatures.
Storage Buffer 7.425Several daysStability decreases at room temperature.
Acidic Buffer 5.025HoursSignificant cleavage can occur.
Deprotection < 2 (e.g., 20% TFA in DCM)25MinutesRapid deprotection.

Table 2: General Stability of the Azide Functional Group

Condition Reactivity/Degradation Notes
Bioconjugation Buffers (pH 6-9) Generally stableAvoid reducing agents like DTT or TCEP which can reduce the azide.
Long-term Storage (-20°C) StableShould be stored in a desiccated environment and protected from light.
Copper-free Click Chemistry Conditions Highly reactive with cyclooctynes (DBCO, BCN)The desired reaction for ADC synthesis.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound Linker by LC-MS

Objective: To determine the stability of the this compound linker under various pH and temperature conditions.

Materials:

  • This compound linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • Ammonium bicarbonate buffer, pH 8.5

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • LC-MS system with a C18 column

Methodology:

  • Prepare stock solutions of the this compound linker in anhydrous DMSO.

  • Dilute the stock solution into the different aqueous buffers (PBS, acetate, ammonium bicarbonate) to a final concentration of 1 mg/mL.

  • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Quench any potential reaction by diluting the aliquot in mobile phase A (e.g., water with 0.1% formic acid).

  • Analyze the samples by LC-MS using a suitable gradient of mobile phase A and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Monitor the disappearance of the parent mass of the this compound linker and the appearance of any degradation products, such as the deprotected amine.

  • Calculate the percentage of intact linker remaining at each time point to determine its stability.

Protocol 2: Boc Deprotection of an this compound Conjugate

Objective: To remove the Boc protecting group from a molecule conjugated with the this compound linker.

Materials:

  • Boc-protected Azido-PEG24-conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Methodology:

  • Dissolve the Boc-protected conjugate in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 3: Copper-Free Click Chemistry for ADC Formation

Objective: To conjugate an alkyne-modified payload to an antibody functionalized with the deprotected Azido-PEG24 linker.

Materials:

  • Azido-PEG24-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO- or BCN-functionalized payload dissolved in DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare the azide-functionalized antibody in the reaction buffer.

  • Add the DBCO- or BCN-payload solution to the antibody solution. A 1.5 to 3-fold molar excess of the payload is often recommended. The final concentration of DMSO should ideally be below 10% to avoid antibody denaturation.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical method, such as HIC-HPLC or RP-HPLC, to determine the drug-to-antibody ratio (DAR).

  • Once the desired DAR is achieved, the ADC can be purified by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess payload and other reagents.

Visualizations

G cluster_storage Linker Storage & Handling cluster_stability Potential Instability Pathways storage This compound Linker (Lyophilized Powder) dissolution Dissolve in Anhydrous DMSO or DMF storage->dissolution Equilibrate to RT before opening conjugation Use Immediately in Conjugation Reaction dissolution->conjugation boc_cleavage Premature Boc Cleavage conjugation->boc_cleavage Acidic pH (<7) High Temperature azide_reduction Azide Reduction conjugation->azide_reduction Reducing Agents (e.g., DTT, TCEP)

Caption: Logical workflow for handling and potential instability pathways of the this compound linker.

G start Start: Low ADC Yield check_linker Check Linker Stability (LC-MS) start->check_linker check_boc Premature Boc Deprotection? check_linker->check_boc Linker Intact solution_storage Use Freshly Prepared Linker Solution check_linker->solution_storage Linker Degraded check_azide Azide Degradation? check_boc->check_azide No solution_ph Adjust Buffer pH to 7.0-8.5 check_boc->solution_ph Yes check_click Optimize Click Chemistry Conditions check_azide->check_click No solution_reagents Use High-Quality Reagents check_azide->solution_reagents Yes solution_conditions Increase Reaction Time/ Concentration check_click->solution_conditions end End: Improved ADC Yield solution_ph->end solution_storage->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting decision tree for low ADC yield using this compound linkers.

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Attachment cluster_step3 Step 3: Purification & Analysis antibody Antibody modified_ab Azido-PEG24-Antibody antibody->modified_ab NHS Ester Reaction (pH 7.2-8.0) linker Azido-PEG24-NHS Ester linker->modified_ab adc ADC modified_ab->adc Copper-Free Click Chemistry (SPAAC) payload DBCO-Payload payload->adc purification Purification (SEC/TFF) adc->purification analysis Analysis (HIC/LC-MS) purification->analysis

Caption: Experimental workflow for the synthesis of an ADC using an Azido-PEG24 linker.

References

dealing with solubility issues of Azido-PEG24-Boc in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Azido-PEG24-Boc. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to facilitate your experiments.

Troubleshooting Guide

Problem: this compound is difficult to dissolve in aqueous buffers.

The hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group is a primary contributor to the limited aqueous solubility of this compound. The polyethylene glycol (PEG) chain enhances hydrophilicity, but the Boc group can lead to aggregation and poor dissolution in purely aqueous media.

Possible Cause Suggested Solution
Hydrophobicity of the Boc Group The Boc group significantly decreases the water solubility of the PEG linker.
Insufficient Agitation The compound may not be adequately dispersed in the buffer.
Low Temperature Lower temperatures can decrease the solubility of some compounds.
Incorrect pH of the Buffer The stability and charge of the molecule can be pH-dependent, affecting solubility.
Buffer Composition Certain salts or additives in the buffer might negatively impact solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS buffer (pH 7.4)?

A1: The limited solubility is likely due to the hydrophobic Boc protecting group. While the PEG24 chain is hydrophilic, the nonpolar Boc group can cause the molecules to aggregate in aqueous solutions like PBS. To improve solubility, consider using a co-solvent, gentle heating, or sonication as outlined in the protocols below.

Q2: Can I heat the solution to dissolve this compound?

A2: Yes, mild heating can be an effective method to aid dissolution. However, excessive or prolonged heating should be avoided to prevent potential degradation of the molecule. A gentle warming to 30-40°C is generally recommended.

Q3: Will the azide or Boc group be affected by changes in pH?

A3: The azide group is generally stable across a wide pH range. The Boc group, however, is sensitive to acidic conditions and can be cleaved at a low pH. Therefore, it is crucial to maintain a neutral to slightly basic pH (pH 7-8.5) in your aqueous buffer to ensure the integrity of the Boc protecting group.

Q4: What is the best way to prepare a stock solution of this compound?

A4: The recommended method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. This stock can then be slowly added to your aqueous buffer to the desired final concentration while vortexing to ensure proper mixing and minimize precipitation.

Q5: How does the azide functional group influence the solubility of the PEG linker?

A5: The azide group can slightly decrease the crystallinity and melting point of PEGs, particularly those with a low molecular weight. However, it does not significantly hinder the aqueous solubility. In fact, azido-functionalized PEGs are widely utilized in bioconjugation due to their favorable water solubility.

Experimental Protocols

Protocol 1: Standard Dissolution in Aqueous Buffer

This protocol is a starting point for dissolving this compound in a standard aqueous buffer.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Initial Buffer Addition: Add a small volume of the aqueous buffer (e.g., 10-20% of the final volume) to the solid.

  • Suspension: Gently swirl or vortex the mixture to create a uniform suspension.

  • Incremental Buffer Addition: Gradually add the remaining buffer in small portions while continuously vortexing or stirring.

  • Sonication (Optional): If the compound does not fully dissolve, place the vial in a sonication bath for 5-10 minutes.

  • Mild Heating (Optional): If solubility is still an issue, warm the solution to 30-40°C with gentle agitation until the solid is dissolved.

  • Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Protocol 2: Dissolution Using a Co-solvent

This protocol is recommended when direct dissolution in an aqueous buffer is challenging.

  • Weighing: Accurately weigh the desired amount of this compound into a clean vial.

  • Co-solvent Addition: Add a minimal volume of a water-miscible organic solvent (e.g., DMSO or DMF) to the solid. Start with a volume just sufficient to wet the powder.

  • Initial Dissolution: Gently vortex or sonicate the mixture until the this compound is fully dissolved in the organic solvent.

  • Aqueous Buffer Addition: While vigorously vortexing the aqueous buffer, slowly add the dissolved this compound solution dropwise. This rapid mixing helps to prevent precipitation.

  • Final Concentration: Continue adding the stock solution until the desired final concentration is reached in the aqueous buffer.

  • Final Inspection: Ensure the final solution is clear and homogenous.

Quantitative Data Summary

Solvent/Buffer Qualitative Solubility Notes
WaterLow to ModerateThe hydrophobic Boc group limits solubility.
PBS (pH 7.4)Low to ModerateSimilar to water; aggregation may occur.
DMSOHighRecommended as a co-solvent for stock solutions.
DMFHighAn alternative co-solvent to DMSO.
EthanolModerateCan be used as a co-solvent in some applications.
Buffers with pH < 6Potentially Higher (with degradation)Acidic conditions can cleave the Boc group, increasing solubility but altering the molecule.

Visualizations

experimental_workflow Experimental Workflow for Dissolving this compound start Start weigh Weigh this compound start->weigh add_buffer Add Aqueous Buffer weigh->add_buffer vortex Vortex/Stir add_buffer->vortex check_solubility1 Is it dissolved? vortex->check_solubility1 use_solution Use Solution check_solubility1->use_solution Yes troubleshoot Troubleshoot check_solubility1->troubleshoot No add_cosolvent Use Co-solvent (DMSO/DMF) troubleshoot->add_cosolvent sonicate Sonicate troubleshoot->sonicate heat Mild Heating (30-40°C) troubleshoot->heat check_solubility2 Is it dissolved? add_cosolvent->check_solubility2 sonicate->check_solubility2 check_solubility3 Is it dissolved? heat->check_solubility3 check_solubility2->use_solution Yes check_solubility2->heat No check_solubility3->use_solution Yes check_solubility3->add_cosolvent No

Caption: Workflow for dissolving this compound.

logical_relationship Factors Influencing this compound Solubility solubility Aqueous Solubility peg_chain PEG24 Chain (Hydrophilic) peg_chain->solubility Increases boc_group Boc Group (Hydrophobic) boc_group->solubility Decreases azide_group Azide Group (Slightly Polar) azide_group->solubility Minor Effect temperature Temperature temperature->solubility Increases (mildly) ph pH ph->solubility Affects Boc stability cosolvent Co-solvent cosolvent->solubility Increases

Caption: Factors influencing the solubility of this compound.

Technical Support Center: Monitoring Azido-PEG24-Boc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG24-Boc reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring the progress of this compound reactions?

A1: The primary analytical techniques for monitoring this compound reactions include Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique offers distinct advantages for assessing reaction completion, purity, and structural confirmation.[1]

Q2: How can I quickly check if my this compound reaction is proceeding?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method to qualitatively monitor the progress of your reaction.[1] By observing the disappearance of the starting material spot and the appearance of a new product spot with a different Retention Factor (Rf), you can quickly assess the reaction's progress.[1]

Q3: What is the role of NMR spectroscopy in monitoring these reactions?

A3: NMR spectroscopy is a powerful tool for obtaining detailed structural information about the reactants and products in your reaction mixture.[2][3] It is inherently quantitative and can be used to determine the extent of the reaction and identify the structure of the final product and any byproducts.

Q4: When should I use HPLC and Mass Spectrometry?

A4: HPLC is ideal for quantitative analysis of reaction conversion and for determining the purity of the final product with high resolution. Mass Spectrometry (MS) is used to confirm the identity of the product by providing molecular weight information and can help in the identification of impurities.

Troubleshooting Guides

Troubleshooting Common Issues in Reaction Monitoring

Q5: My TLC plate shows multiple spots. What could be the cause?

A5: Multiple spots on a TLC plate can indicate several possibilities:

  • Incomplete Reaction: Both starting material and product spots are present.

  • Formation of Byproducts: Unexpected spots with different Rf values may appear.

  • Degradation: The starting material or product may be degrading under the reaction conditions.

  • Contamination: Impurities in the starting materials or solvents can result in extra spots.

To troubleshoot, you can compare the TLC of the reaction mixture with the starting materials. If the reaction is incomplete, consider extending the reaction time or adjusting the temperature. If byproducts are suspected, further analysis by LC-MS is recommended to identify their structures.

Q6: The NMR spectrum of my reaction mixture is complex and difficult to interpret. What should I do?

A6: Complex NMR spectra are common in PEGylated compounds due to the repeating ethylene glycol units. Here are some tips for interpretation:

  • Focus on Key Peaks: Identify the characteristic peaks for the azide (-CH2-N3) and Boc (-C(CH3)3) groups in your starting material and look for their disappearance or shifts in the product.

  • Compare with Starting Material: Always run an NMR spectrum of your starting material for direct comparison.

  • Use 2D NMR: Techniques like COSY and HSQC can help in assigning complex proton and carbon signals.

  • Sample Purity: Ensure your NMR sample is free of residual solvents which can complicate the spectrum.

Q7: I don't see the expected molecular weight in my mass spectrum. What is the problem?

A7: Several factors can lead to an incorrect or absent molecular weight in MS analysis:

  • Ionization Issues: The compound may not be ionizing efficiently with the chosen method (e.g., ESI, MALDI). Try adjusting the ionization source parameters or switching to a different ionization technique.

  • Fragmentation: The molecule might be fragmenting in the mass spectrometer. Using a softer ionization method can help to observe the parent ion.

  • Adduct Formation: The observed mass may correspond to adducts with salts (e.g., Na+, K+) or solvents.

  • Incorrect Product: The reaction may not have yielded the expected product. Re-examine other analytical data like NMR and HPLC.

Analytical Techniques and Protocols

Comparison of Analytical Techniques
TechniqueApplicationAdvantagesLimitations
TLC Rapid, qualitative monitoring of reaction progress.Simple, fast, and inexpensive.Limited resolution and not quantitative.
HPLC Quantitative analysis of reaction conversion and product purity.High resolution, accurate quantification, and suitable for automation.Requires more specialized equipment and longer analysis times than TLC.
LC-MS Confirmation of product identity and detection of impurities.High sensitivity and specificity, provides molecular weight information.More complex instrumentation and data analysis.
NMR Structural confirmation and quantitative analysis of reaction mixtures.Provides detailed structural information and is inherently quantitative.Lower sensitivity compared to MS, requires higher sample concentrations.
Experimental Protocols

TLC is an effective method for quickly assessing the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

  • Protocol:

    • Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

    • Spotting: Use a capillary tube to spot the sample onto a TLC plate (silica gel). Also, spot the starting material for reference.

    • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Cover the chamber and allow the solvent to ascend the plate.

    • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front. After the plate is dry, visualize the spots under UV light (254 nm). Staining with reagents like ninhydrin can be used to visualize amine groups (the Boc-protected product should not stain).

  • Interpretation: The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of the product spot with a different Rf value.

NMR provides detailed structural information and is quantitative.

  • Protocol:

    • Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

    • Acquisition: Acquire a 1H NMR spectrum. For more detailed analysis, 13C NMR and 2D NMR spectra can be acquired.

  • Interpretation:

    • This compound Starting Material: Look for the characteristic signals of the Boc protecting group (a singlet around 1.4 ppm) and the methylene protons adjacent to the azide group (a triplet around 3.4 ppm).

    • Reaction Product: Monitor for shifts in the signals of the PEG backbone and the appearance of new signals corresponding to the newly formed bond. The disappearance of the azide signal in 13C NMR (around 50 ppm) can also confirm the reaction.

RP-HPLC is a powerful technique for the quantitative monitoring of reactions and for determining purity.

  • Protocol:

    • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or triethylammonium acetate (TEAA).

      • Detection: UV detector at a suitable wavelength (e.g., 214 nm for amide bonds).

  • Interpretation: The reaction progress is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product. Purity is determined by the relative area of the product peak.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Product Analysis start Start this compound Reaction tlc Monitor by TLC start->tlc Quick Check hplc Monitor by HPLC tlc->hplc Quantitative Check workup Reaction Workup & Purification hplc->workup Reaction Complete nmr Structural Confirmation by NMR workup->nmr ms Identity Confirmation by MS workup->ms final_product Pure Product nmr->final_product ms->final_product

Caption: General workflow for monitoring an this compound reaction.

Troubleshooting_TLC cluster_diagnosis Diagnosis cluster_solution Potential Solution start TLC shows multiple spots q1 Starting material spot present? start->q1 q2 Unexpected spots present? q1->q2 No sol1 Incomplete Reaction: - Extend reaction time - Adjust temperature q1->sol1 Yes sol2 Byproducts/Degradation: - Analyze by LC-MS - Optimize reaction conditions q2->sol2 Yes sol3 Purify and re-analyze q2->sol3 No (Impurity in starting material)

Caption: Decision tree for troubleshooting TLC results.

Analytical_Techniques_Relationship cluster_techniques Analytical Confirmation cluster_confirmation Final Confirmation product Purified Product hplc Purity Check (HPLC) product->hplc nmr Structural Elucidation (NMR) product->nmr ms Molecular Weight Verification (MS) product->ms confirmed Confirmed this compound Product hplc->confirmed nmr->confirmed ms->confirmed

Caption: Relationship of analytical techniques for product confirmation.

References

Validation & Comparative

A Comparative Guide to Azido-PEG24-Boc and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic index by modulating stability, hydrophilicity, pharmacokinetics (PK), and efficacy.[1][2] Among the various linker technologies, polyethylene glycol (PEG) linkers have gained significant attention for their ability to improve the physicochemical and pharmacological properties of ADCs.[2][3] This guide provides an objective comparison of Azido-PEG24-Boc with other PEG linkers of varying lengths and functionalities, supported by experimental data to inform the rational design of next-generation ADCs.

The Role of PEG Linkers in ADCs

The incorporation of PEG chains into ADC linkers offers several advantages:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. Hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[2]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.

  • Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.

This compound: A Tool for Controlled Conjugation

This compound is a heterobifunctional linker that features a long-chain PEG spacer (24 PEG units), an azide (N3) group for "click chemistry" conjugation, and a tert-butyloxycarbonyl (Boc) protecting group. This specific combination of functionalities offers precise control over the ADC synthesis process. The Boc group protects the amine, allowing for a controlled, stepwise approach where the linker can be activated for conjugation to either the antibody or the payload, preventing unwanted side reactions. The azide group provides a bioorthogonal handle for a highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction with an alkyne-modified payload or antibody. This "click chemistry" approach is modular, high-yielding, and generates minimal byproducts, making it an attractive method for ADC synthesis.

Comparative Analysis of PEG Linker Performance

The choice of PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
LinkerPEG UnitsAntibody-PayloadAnimal ModelPlasma Half-life (t½)Clearance RateReference
Non-PEGylated0αCD19-MMAERatIncreasedRapid
PEG88αCD19-MMAERatSlower than non-PEGylatedOptimal slower clearance
PEG1212αCD19-MMAERatNo significant advantage over PEG8Similar to PEG8
PEG24 24 αCD19-MMAE Rat No significant advantage over PEG8 Similar to PEG8 ****
No PEG0ZHER2-SMCC-MMAEMouse19.6 min-
PEG4k~90ZHER2-PEG4K-MMAEMouse49.2 min-
PEG10k~227ZHER2-PEG10K-MMAEMouse219.0 min-

Data synthesized from multiple sources. Direct head-to-head comparison may vary.

Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity
LinkerPEG UnitsCell LineIC50Fold Reduction in Cytotoxicity (vs. no PEG)Reference
No PEG0HER2+Baseline-
PEG4k~90HER2+Increased4.5-fold
PEG10k~227HER2+Increased22-fold

Data synthesized from multiple sources. Direct head-to-head comparison may vary.

Table 3: Impact of PEG Linker Length on ADC In Vivo Efficacy
LinkerPEG UnitsTumor ModelTumor Growth Inhibition (TGI)Reference
Non-PEGylated0L540cy xenograft11%
PEG22L540cy xenograft35-45%
PEG44L540cy xenograft35-45%
PEG88L540cy xenograft75-85%
PEG1212L540cy xenograft75-85%
PEG24 24 L540cy xenograft 75-85% ****

Data synthesized from multiple sources. Direct head-to-head comparison may vary.

Experimental Protocols

Detailed methodologies are crucial for the rational design and evaluation of ADCs with different PEG linkers. Below are representative protocols for key experiments.

ADC Synthesis and Purification using Azido-PEG-Boc Linker

This protocol outlines a two-step conjugation strategy.

Step 1: Antibody Modification with Azido-PEG-Boc Linker

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Linker Activation: If the Azido-PEG-Boc linker has a carboxyl group, activate it using standard carbodiimide chemistry (e.g., EDC/NHS) to form an NHS ester.

  • Conjugation: Add the activated linker to the antibody solution at a specific molar ratio to control the degree of labeling. Incubate at room temperature or 4°C for a specified time.

  • Purification: Remove excess linker and byproducts by size exclusion chromatography (SEC) or dialysis.

Step 2: Payload Conjugation via Click Chemistry

  • Boc Deprotection: Remove the Boc protecting group from the linker-modified antibody using a mild acid (e.g., trifluoroacetic acid) to expose the amine group for payload attachment if necessary, or proceed directly to click chemistry if the payload is alkyne-modified.

  • Click Reaction: Add the alkyne-modified cytotoxic payload to the azido-modified antibody. If using a copper-catalyzed reaction, add a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA). For strain-promoted click chemistry, no catalyst is needed. Incubate to allow the cycloaddition reaction to proceed.

  • Final Purification: Purify the resulting ADC using SEC to remove unreacted payload and other impurities.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in the cell culture medium. Add the ADC solutions to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Use immunodeficient mice bearing subcutaneous xenograft tumors derived from a relevant human cancer cell line.

  • Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, ADC with different linkers, non-targeting control ADC).

  • ADC Administration: Administer the ADCs intravenously at a defined dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate important processes and relationships.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Antibody Modified_Antibody Azido-PEG24-Modified Antibody Antibody->Modified_Antibody Conjugation Azido-PEG24-Boc_Linker This compound Linker Azido-PEG24-Boc_Linker->Modified_Antibody Final_ADC Final ADC Modified_Antibody->Final_ADC Click Chemistry Purification1 Purification (SEC) Modified_Antibody->Purification1 Alkyne_Payload Alkyne-modified Payload Alkyne_Payload->Final_ADC Purification2 Purification (SEC) Final_ADC->Purification2 PEG_Linker_Benefits ADC Antibody-Drug Conjugate PEG_Linker PEG Linker (e.g., this compound) ADC->PEG_Linker Improved_Properties Improved ADC Properties PEG_Linker->Improved_Properties Hydrophilicity Increased Hydrophilicity Improved_Properties->Hydrophilicity Stability Enhanced Stability Improved_Properties->Stability Pharmacokinetics Improved Pharmacokinetics Improved_Properties->Pharmacokinetics Efficacy Potentially Higher Efficacy Improved_Properties->Efficacy Experimental_Workflow ADC_Synthesis ADC Synthesis & Purification Characterization Characterization (DAR, Purity) ADC_Synthesis->Characterization In_Vitro_Assays In Vitro Assays (Cytotoxicity, Stability) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Efficacy, PK) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vivo_Studies->Data_Analysis

References

Characterization of Azido-PEG24-Boc Conjugated Biomolecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and other biologics. The use of heterobifunctional linkers such as Azido-PEG24-Boc allows for precise, site-specific modification of biomolecules through "click chemistry," a highly efficient and bioorthogonal reaction. This guide provides an objective comparison of the characterization and performance of biomolecules conjugated with this compound against other alternatives, supported by experimental data and detailed protocols.

Performance Comparison of PEG Linkers

The choice of a PEG linker can significantly impact the physicochemical properties, stability, and in vivo performance of a bioconjugate. Key parameters for comparison include conjugation efficiency, stability of the resulting conjugate, and the impact on the biomolecule's biological activity.

Table 1: Comparison of Conjugation Efficiency and Stability

Linker TypeReactive GroupsTypical Conjugation EfficiencySerum Stability (t½)Key AdvantagesKey Disadvantages
This compound Azide, Boc-protected Amine> 90% (via Click Chemistry)> 100 hours[1][2]High specificity, bioorthogonal reaction, good aqueous solubility.Requires a two-step process (Boc deprotection), potential for copper cytotoxicity in CuAAC.
Maleimide-PEG24 Maleimide80-95%24-48 hours[3]High reactivity with thiols, well-established chemistry.Potential for off-target reactions with other nucleophiles, maleimide-thiol linkage can be reversible (retro-Michael addition).[3]
NHS-Ester-PEG24 N-Hydroxysuccinimide Ester70-90%> 100 hoursReacts readily with primary amines (lysine residues), stable amide bond formed.Can lead to heterogeneous products due to multiple lysine residues on a protein surface, hydrolysis of NHS ester in aqueous solutions.
Azido-PEG12-Boc Azide, Boc-protected Amine> 90% (via Click Chemistry)> 100 hoursSimilar to PEG24 version, shorter linker may be advantageous for some applications.Shorter PEG chain may offer less shielding and reduced solubility compared to PEG24.

Table 2: Impact of PEG Linker on Pharmacokinetics of a Monoclonal Antibody

Linker Conjugated to mAbHydrodynamic Radius (nm)In Vivo Half-Life (hours)Aggregation Propensity
This compound 12.5350Low
Maleimide-PEG24 12.2330Low to Moderate
Unconjugated mAb 10.1250Moderate
Data is representative and can vary based on the specific biomolecule and conjugation conditions.

Experimental Protocols

Accurate characterization of PEGylated biomolecules is crucial for ensuring product quality, safety, and efficacy. The following are detailed methodologies for key experiments.

Protocol 1: Conjugation of a Protein with this compound via SPAAC

This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating a protein containing a bioorthogonally incorporated azide group with a DBCO-functionalized molecule, following modification with this compound.

Materials:

  • Azide-modified protein (e.g., containing p-azido-L-phenylalanine)

  • DBCO-PEG24-NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Introduction of the Azide Handle: Incorporate an azide-bearing unnatural amino acid into the protein of interest during expression.[4]

  • Activation of this compound: If starting with an acid form, activate the carboxyl group to an NHS ester. For this protocol, we assume the use of a commercially available DBCO-PEG24-NHS ester.

  • Conjugation:

    • Dissolve the azide-modified protein in PBS to a final concentration of 5-10 mg/mL.

    • Prepare a 10 mM stock solution of DBCO-PEG24-NHS ester in DMSO.

    • Add a 5- to 10-fold molar excess of the DBCO-PEG24-NHS ester to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column (e.g., PD-10) or through dialysis against PBS.

  • Characterization: Analyze the purified conjugate using SDS-PAGE, SEC-MALS, and MALDI-TOF MS to confirm conjugation and determine the degree of PEGylation.

Protocol 2: Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique to determine the molar mass, size, and degree of conjugation of PEGylated proteins.

Instrumentation:

  • HPLC system with a size-exclusion column

  • Multi-angle light scattering (MALS) detector

  • Refractive index (RI) detector

  • UV detector

Procedure:

  • Sample Preparation: Prepare the conjugated protein sample at a concentration of 1-2 mg/mL in a suitable mobile phase (e.g., PBS).

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the sample onto the column.

    • Elute the sample isocratically.

  • Data Acquisition and Analysis:

    • Collect data from the UV, MALS, and RI detectors simultaneously.

    • Use specialized software (e.g., ASTRA) to calculate the molar mass of the protein and the attached PEG at each elution volume. This allows for the determination of the degree of PEGylation and the detection of any aggregates or unconjugated species.

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is used to determine the molecular weight of the conjugated protein and to assess the heterogeneity of the PEGylation.

Instrumentation:

  • MALDI-TOF mass spectrometer

  • Matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)

Procedure:

  • Sample Preparation:

    • Mix the purified conjugate solution (0.5-1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Analysis:

    • Acquire the mass spectrum in the appropriate mass range for the expected conjugate.

    • The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The distribution of these peaks provides information on the degree and heterogeneity of PEGylation.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Protein PEGylation and Characterization

G Workflow for Protein Conjugation and Characterization cluster_conjugation Bioconjugation cluster_characterization Characterization Protein_with_Azide Protein with Azide Group Click_Reaction Click Chemistry (e.g., SPAAC with DBCO-alkyne) Protein_with_Azide->Click_Reaction Azido_PEG24_Boc This compound Boc_Deprotection Boc Deprotection Azido_PEG24_Boc->Boc_Deprotection Boc_Deprotection->Click_Reaction Purification_1 Purification (SEC or Dialysis) Click_Reaction->Purification_1 PEGylated_Protein Purified PEGylated Protein Purification_1->PEGylated_Protein SDS_PAGE SDS-PAGE PEGylated_Protein->SDS_PAGE Confirm conjugation SEC_MALS SEC-MALS PEGylated_Protein->SEC_MALS Determine molar mass and aggregation MALDI_TOF MALDI-TOF MS PEGylated_Protein->MALDI_TOF Assess heterogeneity and degree of PEGylation Functional_Assay Functional Assay PEGylated_Protein->Functional_Assay Evaluate bioactivity

Caption: Workflow for PEGylation and Characterization.

Diagram 2: Comparison of Bioconjugation Chemistries

G Comparison of Bioconjugation Chemistries cluster_click Click Chemistry cluster_maleimide Maleimide Chemistry cluster_nhs NHS Ester Chemistry Biomolecule Biomolecule (Protein, Peptide, etc.) Azide_Group Azide Group (e.g., from Azido-PEG-Boc) Biomolecule->Azide_Group Thiol_Group Thiol Group (Cysteine residue) Biomolecule->Thiol_Group Amine_Group Amine Group (Lysine residue) Biomolecule->Amine_Group Triazole_Linkage Stable Triazole Linkage Azide_Group->Triazole_Linkage + Alkyne Alkyne_Group Alkyne Group (e.g., DBCO, terminal alkyne) Alkyne_Group->Triazole_Linkage Thioether_Linkage Thioether Linkage Thiol_Group->Thioether_Linkage + Maleimide Maleimide_Group Maleimide-PEG Maleimide_Group->Thioether_Linkage Amide_Linkage Stable Amide Linkage Amine_Group->Amide_Linkage + NHS Ester NHS_Ester_Group NHS-Ester-PEG NHS_Ester_Group->Amide_Linkage

Caption: Comparison of Common Bioconjugation Chemistries.

References

A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG24-Boc and Its Amine-Functionalized Alternative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of heterobifunctional polyethylene glycol (PEG) linkers is a critical aspect of modern drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Mass spectrometry (MS) stands as a cornerstone technique for verifying the molecular weight, assessing the purity, and identifying potential byproducts of these crucial reagents. This guide provides a detailed comparison of the mass spectrometry analysis of Azido-PEG24-Boc, a popular azide-functionalized PEG linker, with a common alternative, Boc-NH-PEG24-NHS ester, which features a Boc-protected amine.

Executive Summary

This guide offers a head-to-head comparison of this compound and Boc-NH-PEG24-NHS ester, focusing on their analysis by Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While both linkers are monodisperse, their terminal functional groups—azide versus a Boc-protected amine—can influence their behavior during ionization and fragmentation, impacting data interpretation. This document provides researchers with the necessary experimental protocols and expected data to effectively characterize these linkers and make informed decisions in their synthetic workflows.

Product Comparison and Mass Spectrometry Performance

The choice between an azide- and an amine-functionalized PEG linker often depends on the desired downstream conjugation chemistry. However, their characterization by mass spectrometry reveals distinct features that are important for quality control and reaction monitoring.

FeatureThis compoundBoc-NH-PEG24-NHS Ester
Molecular Formula C₅₅H₁₀₈N₄O₂₇C₅₉H₁₁₂N₂O₃₀
Monoisotopic Mass 1245.72 g/mol 1321.73 g/mol
Primary Use Introduction of an azide for "click chemistry"Introduction of a primary amine (after deprotection) for amide bond formation
ESI-MS Ionization Readily forms [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ adducts.Readily forms [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ adducts.
MALDI-TOF MS Ionization Primarily forms [M+Na]⁺ and [M+K]⁺ adducts.Primarily forms [M+Na]⁺ and [M+K]⁺ adducts.
Characteristic Fragmentation Loss of N₂ (28 Da) from the azide terminus.Loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the protected amine.
Purity Assessment Key impurities may include the corresponding alcohol or other PEG oligomers.Key impurities can include the hydrolyzed NHS ester and other PEG oligomers.

Experimental Protocols

Below are detailed protocols for the mass spectrometry analysis of this compound and Boc-NH-PEG24-NHS ester.

Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry

This protocol is suitable for routine confirmation of molecular weight and purity assessment.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the PEG linker in 50:50 acetonitrile:water.
  • Dilute the stock solution to a final concentration of 10 µM in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings (Positive Ion Mode):

  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Desolvation Gas Flow: 600 L/hr
  • Mass Range: m/z 300-2000

Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

This protocol is particularly useful for analyzing the overall molecular weight distribution and for samples that may be less soluble in common ESI solvents.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the PEG linker in acetonitrile.
  • Prepare a 10 mg/mL solution of the matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
  • Mix the sample and matrix solutions in a 1:1 ratio.

2. Spotting:

  • Spot 1 µL of the mixture onto the MALDI target plate.
  • Allow the spot to air dry completely.

3. Mass Spectrometer Settings (Positive Reflector Mode):

  • Laser: Nitrogen laser (337 nm).
  • Accelerating Voltage: 20 kV.
  • Reflector Voltage: 23 kV.
  • Pulsed Ion Extraction: 150 ns.
  • Mass Range: m/z 500-3000.

Data Interpretation and Visualization

The following diagrams illustrate the expected logical relationships in the mass spectrometry data for the two compounds and a general experimental workflow.

Logical Flow for MS Data Interpretation cluster_azido This compound Analysis cluster_boc Boc-NH-PEG24-NHS Ester Analysis Azido_MS Acquire Mass Spectrum Azido_Parent Identify Parent Ion (e.g., [M+Na]⁺) Azido_MS->Azido_Parent Azido_Fragment Look for Characteristic Loss of N₂ (28 Da) Azido_Parent->Azido_Fragment Azido_Purity Assess Purity: Check for PEG oligomers Azido_Parent->Azido_Purity Boc_MS Acquire Mass Spectrum Boc_Parent Identify Parent Ion (e.g., [M+Na]⁺) Boc_MS->Boc_Parent Boc_Fragment Look for Characteristic Loss of C₄H₈ (56 Da) or Boc (100 Da) Boc_Parent->Boc_Fragment Boc_Purity Assess Purity: Check for hydrolyzed NHS ester Boc_Parent->Boc_Purity

Caption: Interpreting MS data for this compound vs. Boc-NH-PEG24-NHS ester.

General MS Experimental Workflow SamplePrep Sample Preparation (Dissolution & Dilution) MS_Acquisition Mass Spectrometry (ESI or MALDI) SamplePrep->MS_Acquisition Introduce Sample Data_Processing Data Processing (Deconvolution, Peak Picking) MS_Acquisition->Data_Processing Generate Raw Data Analysis Data Analysis (MW Confirmation, Purity Assessment) Data_Processing->Analysis Process Spectra

A Comparative Guide to HPLC Methods for Purity Assessment of Azido-PEG24-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The purity of Azido-PEG24-Boc conjugates, critical linkers in bioconjugation and drug delivery, demands robust analytical methods for accurate assessment. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering various modes of separation tailored to the unique physicochemical properties of these PEGylated molecules. This guide provides an objective comparison of the most effective HPLC methods for purity analysis of this compound, supported by representative experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific impurities to be detected and the desired resolution. The primary methods for analyzing this compound conjugates are Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Ion-Exchange Chromatography (IEX). Each method offers distinct advantages and is suited for different aspects of purity assessment.

Key Performance Metrics of HPLC Methods for this compound Analysis

MethodPrinciple of SeparationPrimary ApplicationAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Hydrodynamic volumeAnalysis of aggregates, oligomeric distribution, and removal of unreacted PEG.Mild separation conditions, predictable elution based on size.Limited resolution for species of similar size, potential for non-specific interactions.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution separation of the main conjugate from closely related impurities and positional isomers.High efficiency and resolving power, compatible with mass spectrometry.Can cause denaturation of protein conjugates (if applicable), requires organic solvents.
Ion-Exchange Chromatography (IEX) Net surface chargeSeparation of species with different charge states, such as isomers or degradation products.High capacity, ability to separate based on subtle charge differences.Sensitive to mobile phase pH and ionic strength, may require salt gradients.

Quantitative Comparison of Separation Parameters

ParameterSEC-HPLCRP-HPLCIEX-HPLC
Typical Retention Time of Main Peak 8 - 12 min15 - 25 min10 - 20 min
Resolution (Main Peak vs. Impurity) > 1.5> 2.0> 1.8
Limit of Detection (LOD) ~0.05%~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.15%~0.03%~0.06%

Experimental Protocols

Detailed methodologies for each HPLC technique are provided below. These protocols are starting points and may require optimization based on the specific conjugate and available instrumentation.

Size-Exclusion Chromatography (SEC-HPLC)

This method is ideal for detecting high molecular weight aggregates and residual unreacted PEG.

  • Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent)[1]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for PEG-containing species. UV at 214 nm can also be used.

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-2 mg/mL.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides high-resolution separation of the this compound conjugate from closely related impurities.

  • Column: C18 column, 4.6 mm x 150 mm, 3.5 µm (e.g., Waters XBridge BEH C18)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-95% B

    • 30-35 min: 95% B

    • 35-36 min: 95-30% B

    • 36-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector: UV at 210 nm (for the Boc-protecting group) and/or Charged Aerosol Detector (CAD) for universal detection.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 70:30 v/v) to a concentration of 0.5-1 mg/mL.

Ion-Exchange Chromatography (IEX-HPLC)

IEX is particularly useful for separating charged impurities or positional isomers.

  • Column: Strong Anion Exchange (SAX) or Strong Cation Exchange (SCX) column, 4.6 mm x 250 mm, 5 µm (selection depends on the net charge of the molecule at the operating pH).

  • Mobile Phase A: 20 mM TRIS, pH 7.5

  • Mobile Phase B: 20 mM TRIS, 1 M NaCl, pH 7.5

  • Gradient:

    • 0-5 min: 0% B

    • 5-35 min: 0-50% B

    • 35-40 min: 50-100% B

    • 40-45 min: 100% B

    • 45-46 min: 100-0% B

    • 46-50 min: 0% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm and/or CAD.

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

Workflow and Data Analysis

The general workflow for HPLC purity assessment involves sample preparation, chromatographic separation, detection, and data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC_System HPLC System Separation Chromatographic Separation (SEC / RP / IEX) HPLC_System->Separation Detection Detection (UV, RI, CAD, ELSD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: General workflow for HPLC purity assessment of this compound conjugates.

Alternative and Complementary Methods

While HPLC is the primary tool for purity assessment, other techniques can provide valuable complementary information:

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide mass information for each peak, aiding in the identification of impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity of the main component and characterize impurities if they are present at sufficient levels.

  • Thin-Layer Chromatography (TLC): A rapid and simple technique for a qualitative assessment of purity and for monitoring reaction progress.

Conclusion

The purity assessment of this compound conjugates is a critical aspect of quality control in research and drug development. A multi-faceted approach utilizing different HPLC methods is often necessary for a comprehensive purity profile. SEC-HPLC is well-suited for analyzing aggregates and large impurities. RP-HPLC offers the highest resolution for closely related impurities and is the workhorse for quantitative purity determination. IEX-HPLC provides an orthogonal separation mechanism based on charge, which is valuable for resolving isomers and certain degradation products. By selecting the appropriate method and carefully optimizing the experimental conditions, researchers can ensure the quality and consistency of their this compound conjugates.

References

A Researcher's Guide to Functional Assays for Validating the Activity of Azido-PEG24-Boc ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of an Antibody-Drug Conjugate's (ADC) biological activity is a cornerstone of preclinical development. The choice of linker technology, such as the hydrophilic and flexible Azido-PEG24-Boc, can significantly influence an ADC's efficacy, stability, and safety profile. This guide provides a comparative overview of essential functional assays to characterize the activity of ADCs, with a particular focus on those incorporating long-chain PEG linkers. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate the selection and implementation of these critical assays.

The therapeutic action of an ADC is a multi-step process encompassing target binding, internalization, payload release, and induction of cell death. A comprehensive functional evaluation, therefore, necessitates a suite of assays that interrogate each of these key events. This guide focuses on three pivotal in vitro functional assays: Cytotoxicity Assays, Internalization Assays, and Bystander Effect Assays. While direct comparative data for ADCs utilizing the precise this compound linker is not extensively available in public literature, this guide presents representative data from ADCs with structurally similar long-chain, hydrophilic PEG linkers to provide a relevant performance comparison.

Comparative Performance of ADCs with PEGylated Linkers

The inclusion of a polyethylene glycol (PEG) spacer in an ADC linker, such as in this compound, is intended to improve the hydrophilicity and pharmacokinetic properties of the ADC. The following tables summarize representative data from preclinical studies, comparing the performance of ADCs with and without PEGylated linkers.

Table 1: In Vitro Cytotoxicity (IC50) Comparison

ADC ConfigurationTarget Cell LineAntigen ExpressionPayloadIC50 (nM)Reference
ADC without PEG LinkerNCI-N87High HER2MMAE4.94[1]
ADC without PEG LinkerBT-474High HER2MMAE2.48[1]
ADC with 4kDa PEG Linker NCI-N87High HER2MMAE31.9[1]
ADC with 4kDa PEG Linker BT-474High HER2MMAE26.2[1]
ADC with 10kDa PEG Linker NCI-N87High HER2MMAE111.3[1]
ADC with 10kDa PEG Linker BT-474High HER2MMAE83.5
ADC with Non-PEGylated LinkerKarpas-299CD30+MMAE~16 pM
ADC with PEG12 Linker Karpas-299CD30+MMAESub-nanomolar

Note: Lower IC50 values indicate higher potency. The data presented are illustrative and can vary based on the specific antibody, payload, cell line, and experimental conditions.

Table 2: In Vivo Efficacy Comparison in Xenograft Models

ADC ConfigurationXenograft ModelDosing RegimenTumor Growth InhibitionReference
ADC without PEG LinkerNCI-N87 (Gastric Cancer)1.5 mg/kg, every 3 days x 4Moderate
ADC with 4kDa PEG Linker NCI-N87 (Gastric Cancer)1.5 mg/kg, every 3 days x 4Improved
ADC with 10kDa PEG Linker NCI-N87 (Gastric Cancer)1.5 mg/kg, every 3 days x 4Significant
ADC with Non-PEGylated LinkerOvarian Cancer ModelDAR 8Moderate
ADC with PEGylated Linker Ovarian Cancer ModelDAR 8Higher tumor volume reduction

Key Functional Assays and Experimental Protocols

Cytotoxicity Assay

The cytotoxicity assay is fundamental for determining the cell-killing potency of an ADC. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-PEGylated control ADC, and the free payload in complete culture medium. Add the diluted compounds to the respective wells and incubate for a period that allows for ADC processing and cell death (typically 72-120 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software like GraphPad Prism.

G cluster_workflow Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Serial Dilutions of ADC incubate1->treat incubate2 Incubate for 72-120 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze G cluster_workflow Internalization Assay Workflow start Label ADC with Fluorescent Dye bind Incubate Labeled ADC with Cells at 4°C start->bind wash Wash to Remove Unbound ADC bind->wash induce Induce Internalization at 37°C wash->induce quench Quench Surface Fluorescence induce->quench analyze Analyze by Flow Cytometry quench->analyze quantify Quantify Internalization Rate analyze->quantify G cluster_pathway ADC-Induced Apoptosis via Microtubule Inhibition adc ADC binds to cell surface antigen internalization Internalization via Endocytosis adc->internalization lysosome Trafficking to Lysosome internalization->lysosome release Payload Release (e.g., MMAE) lysosome->release tubulin Payload binds to Tubulin release->tubulin disruption Disruption of Microtubule Dynamics tubulin->disruption arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

References

A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of polyethylene glycol (PEG) linkers is a critical determinant of the efficacy and safety of bioconjugates, influencing their pharmacokinetic profiles and the timely release of therapeutic payloads. This guide provides an objective comparison of the in vitro and in vivo stability of various PEG linkers, supported by experimental data, to inform the selection of optimal linkers for drug development.

Data Presentation: Comparative Stability of PEG Linkers

The stability of a PEG linker is intrinsically tied to its chemical structure. The following tables summarize the stability of common PEG linkers under different conditions. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro Stability of Common PEG Linkers

Linker TypeLinkageStability in Human Plasma (Half-life)Stability at Acidic pH (e.g., pH 5.0)Cleavage MechanismKey Considerations
Amide -CO-NH-Highly Stable (> 7 days)[1]StableEnzymatic (slow) or chemical hydrolysis (very slow)Generally considered non-cleavable under physiological conditions, providing high stability.[2]
Ester -CO-O-Labile (hours to days)[3]Susceptible to hydrolysisEsterase-mediated enzymatic hydrolysis, chemical hydrolysis[3]Release rates can be unpredictable due to variable esterase levels in vivo.[3]
Thioether -S-Highly StableStableGenerally non-cleavableProvides a very stable connection, often used in non-cleavable ADCs.
Hydrazone -C=N-NH-Moderately stable (t½ ≈ 2 days for phenylketone-derived)Labile (cleavage within minutes to hours)Acid-catalyzed hydrolysisStability is highly dependent on the structure of the carbonyl and hydrazine precursors. Aromatic hydrazones are more stable than aliphatic ones.
Disulfide -S-S-Stable in extracellular environmentStableReduction by intracellular glutathioneDesigned for intracellular drug release due to the higher concentration of reducing agents inside cells compared to the bloodstream.
Valine-Citrulline (VC) Peptide BondHigh stability in plasmaStableCathepsin B-mediated enzymatic cleavageA dipeptide linker designed for cleavage by lysosomal proteases.
Silyl Ether -Si-O-Highly Stable (t½ > 7 days)LabileAcid-catalyzed hydrolysisOffers improved stability over traditional acid-cleavable linkers.
Sulfatase-cleavable Aryl SulfateHigh stability in plasma (> 7 days)StableSulfatase-mediated enzymatic cleavage (t½ ≈ 24 min)Exploits the overexpression of sulfatase in some tumor environments.

Table 2: Impact of PEG Linker Length on In Vivo Half-Life

Molecule TypePEG Linker LengthIn Vivo Half-Life (Animal Model)Fold Increase in Half-LifeReference
Affibody-Drug ConjugateNone19.6 min (mice)-
4 kDa49.2 min (mice)2.5
10 kDa219.0 min (mice)11.2
Recombinant Protein (rMETase)None~2.5 hours (monkeys)-
5 kDa90 hours (apoenzyme, monkeys)~36
Recombinant Protein (TIMP-1)None1.1 hours (mice)-
20 kDa28 hours (mice)25
Generic PEG6 kDa18 minutes-
50 kDa16.5 hours-

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PEG linker stability. Below are outlines for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a PEG-linked conjugate in plasma over time by measuring the amount of intact conjugate and/or the release of the payload.

Materials:

  • PEG-linked conjugate of interest

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (e.g., HPLC, LC-MS/MS)

  • Quenching solution (e.g., acetonitrile with internal standard)

Procedure:

  • Incubation: The PEG-linked conjugate is incubated in plasma at a predetermined concentration at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation:

    • To measure the intact conjugate, plasma proteins may be precipitated, and the supernatant analyzed. For antibody-drug conjugates (ADCs), immunocapture can be used to isolate the ADC.

    • To measure the released payload, proteins are precipitated, and the supernatant is analyzed for the free payload.

  • Analysis: The concentration of the intact conjugate or the released payload is quantified using a validated analytical method such as HPLC or LC-MS/MS.

  • Data Analysis: The percentage of intact conjugate remaining or the percentage of payload released is plotted against time. The half-life (t½) of the linker in plasma is then calculated.

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo stability and pharmacokinetic profile of a PEG-linked conjugate.

Materials:

  • PEG-linked conjugate

  • Animal model (e.g., mice, rats)

  • Dosing vehicle (e.g., saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instruments (e.g., ELISA, LC-MS/MS)

Procedure:

  • Dosing: A single dose of the PEG-linked conjugate is administered to the animal model, typically via intravenous injection.

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96 hours).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma.

  • Analysis: The concentration of the intact conjugate and/or the free payload in the plasma samples is quantified using a validated bioanalytical method, such as ELISA for protein-based conjugates or LC-MS/MS for small molecule payloads.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd), using appropriate software.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Pharmacokinetic Study invitro_start Incubate Conjugate in Plasma at 37°C invitro_sample Collect Aliquots at Time Points invitro_start->invitro_sample invitro_prep Sample Preparation (e.g., Protein Precipitation) invitro_sample->invitro_prep invitro_analysis Analyze by HPLC or LC-MS/MS invitro_prep->invitro_analysis invitro_end Calculate Half-life (t½) invitro_analysis->invitro_end invivo_start Administer Conjugate to Animal Model invivo_sample Collect Blood Samples at Time Points invivo_start->invivo_sample invivo_prep Process to Obtain Plasma invivo_sample->invivo_prep invivo_analysis Analyze by ELISA or LC-MS/MS invivo_prep->invivo_analysis invivo_end Calculate PK Parameters (t½, AUC, etc.) invivo_analysis->invivo_end

Caption: Experimental workflows for assessing in vitro and in vivo stability of PEG linkers.

linker_cleavage_pathways cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers start PEG-Linked Drug Conjugate hydrazone Hydrazone start->hydrazone disulfide Disulfide start->disulfide peptide Peptide start->peptide ester Ester start->ester amide Amide start->amide thioether Thioether start->thioether hydrazone_stimulus Low pH (Endosome/Lysosome) hydrazone->hydrazone_stimulus disulfide_stimulus High Glutathione (Intracellular) disulfide->disulfide_stimulus peptide_stimulus Lysosomal Proteases (e.g., Cathepsin B) peptide->peptide_stimulus ester_stimulus Esterases (Plasma/Intracellular) ester->ester_stimulus end Released Active Drug hydrazone_stimulus->end disulfide_stimulus->end peptide_stimulus->end ester_stimulus->end noncleavable_stimulus Antibody/Protein Degradation amide->noncleavable_stimulus thioether->noncleavable_stimulus noncleavable_stimulus->end

Caption: Cleavage pathways for different types of PEG linkers.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Analysis of Azido-PEG24-Boc and Shorter PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the overall performance of the ADC, profoundly influencing its pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate these properties. This guide provides an objective comparison of a long-chain PEG linker, Azido-PEG24-Boc, with its shorter counterparts, supported by experimental data to inform the selection of the most appropriate linker for specific ADC applications.

The inclusion of PEG chains in ADC linkers is a strategic approach to enhance the hydrophilicity of the conjugate. This is particularly crucial when working with hydrophobic payloads, as it mitigates the risk of aggregation and subsequent rapid clearance from circulation. The length of the PEG chain is a critical design parameter, directly impacting the ADC's hydrodynamic radius and its interactions with the biological environment. Generally, longer PEG linkers are associated with improved pharmacokinetic profiles, leading to prolonged systemic exposure and enhanced tumor accumulation.

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from preclinical studies, comparing ADCs with varying PEG linker lengths. The data illustrates a clear trend: as the PEG linker length increases, there is a corresponding improvement in the pharmacokinetic profile, characterized by reduced clearance and increased exposure (Area Under the Curve - AUC).

LinkerClearance (mL/day/kg)Area Under the Curve (AUC) (µg*h/mL)Half-Life (t½)
No PEG~15-Shortest
PEG2~103,500Increased
PEG4~75,600Further Increased
PEG8~59,800Significantly Increased
PEG12~510,000Similar to PEG8
PEG24 ~5 10,000 Longest

Data synthesized from a study on PEGylated glucuronide-MMAE linkers in rats[1]. While specific half-life values were not provided in a comparative table, the trend of increasing half-life with longer PEG chains is a well-established principle in PEGylation.

A study on an anti-Trop-2 ADC incorporating a methyl-PEG24 (mPEG24) moiety demonstrated a favorable pharmacokinetic profile with lower clearance and a longer half-life, underscoring the benefits of long-chain PEG linkers in achieving sustained drug exposure.

Visualizing the Structural Differences and Experimental Workflow

To conceptualize the structural variations and the typical workflow for evaluating ADCs with different PEG linkers, the following diagrams are provided.

ADC_Structure General Structure of a PEGylated Antibody-Drug Conjugate cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker (e.g., this compound) Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow Experimental Workflow for Comparing ADCs with Different PEG Linkers cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Antibody Modification (e.g., Azide Introduction) A3 Conjugation A1->A3 A2 Drug-Linker Synthesis (Varying PEG Lengths) A2->A3 A4 Purification & Characterization (DAR, Purity) A3->A4 B1 Cytotoxicity Assays (IC50 Determination) A4->B1 B2 Plasma Stability Assays A4->B2 C1 Pharmacokinetic Studies (Clearance, AUC, Half-life) A4->C1 C2 Efficacy Studies (Tumor Growth Inhibition) C1->C2

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADCs with different PEG linkers. The following are representative protocols for key experiments.

Synthesis and Characterization of ADCs with Azido-PEG-Boc Linkers

a. Antibody Modification with an Azide Handle:

  • Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker Activation: Dissolve the Azido-PEG-NHS ester linker in anhydrous DMSO to prepare a stock solution.

  • Conjugation: Add a molar excess of the activated linker to the antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration.

b. Drug-Linker Synthesis:

The Boc-protected amine on the Azido-PEG-Boc linker allows for the attachment of a payload. The azide group is then available for conjugation to a modified antibody.

c. Antibody-Drug Conjugation (via Click Chemistry):

  • Antibody Preparation: If the antibody is not already azide-modified, it can be functionalized with a DBCO (dibenzocyclooctyne) group.

  • Payload-Linker Preparation: The Azido-PEG-Boc linker is conjugated to the cytotoxic payload.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized antibody is reacted with the azide-containing drug-linker construct in a biocompatible buffer. This reaction is catalyst-free and proceeds efficiently at physiological conditions.

  • Purification: The resulting ADC is purified using SEC to remove unconjugated drug-linker.

d. Characterization:

  • Drug-to-Antibody Ratio (DAR): Determined by hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

  • Purity and Aggregation: Assessed by SEC.

  • Confirmation of Conjugation: Verified by mass spectrometry.

In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Healthy, female BALB/c mice (6-8 weeks old) are typically used.

  • ADC Administration: ADCs with varying PEG linker lengths are administered as a single intravenous (IV) bolus dose (e.g., 1-10 mg/kg) via the tail vein.

  • Blood Sampling: Blood samples (approximately 20-50 µL) are collected at predetermined time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 96h, and 168h). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is isolated by centrifugation and stored at -80°C until analysis.

  • Quantification of ADC: The concentration of the total antibody or conjugated ADC in the plasma samples is quantified using a validated enzyme-linked immunosorbent assay (ELISA). The concentration of the payload can be determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including clearance (CL), area under the curve (AUC), and half-life (t½), are calculated using non-compartmental analysis software.

Conclusion

The length of the PEG linker is a critical determinant of an ADC's pharmacokinetic profile. Experimental data consistently demonstrates that longer PEG chains, such as in this compound, lead to a significant improvement in pharmacokinetics compared to shorter PEG linkers. This is evidenced by decreased clearance rates and increased plasma exposure (AUC), which are generally correlated with a longer circulating half-life. These enhanced pharmacokinetic properties can translate to increased tumor accumulation and, consequently, improved in vivo efficacy. However, it is important to note that a potential trade-off may exist between improved pharmacokinetics and in vitro potency, as very long linkers may introduce steric hindrance. Therefore, the optimal PEG linker length should be determined empirically for each specific ADC, taking into account the antibody, payload, and target antigen characteristics. The use of a well-defined experimental workflow, as outlined in this guide, is crucial for making an informed decision in the design of next-generation antibody-drug conjugates.

References

Validating Site-Specific Conjugation of Azido-PEG24-Boc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The site-specific conjugation of therapeutic proteins with polyethylene glycol (PEG) is a critical strategy for enhancing their pharmacokinetic and pharmacodynamic properties. Azido-PEG24-Boc is a discrete PEG (dPEG®) reagent that facilitates precise, site-specific PEGylation through "click chemistry." This guide provides a comprehensive overview of the experimental validation of this compound conjugation, comparing it with alternative methods and presenting supporting experimental data and protocols.

Core Concepts in Site-Specific PEGylation

PEGylation can significantly improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2] However, non-specific PEGylation can lead to a heterogeneous mixture of products with reduced biological activity.[3] Site-specific PEGylation, on the other hand, ensures a homogeneous product with a well-defined structure and preserved function.[4][5]

This compound is designed for such precise applications. The azide (N3) group allows for a highly selective and efficient reaction with an alkyne-modified protein via a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), forming a stable triazole linkage. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the PEG chain can be removed under mild acidic conditions to reveal a primary amine, which can be used for further functionalization if needed.

Experimental Validation Workflow

Validating the site-specific conjugation of this compound involves a multi-step process to confirm the successful and precise attachment of the PEG moiety to the target protein.

G cluster_0 Protein Modification & Conjugation cluster_1 Purification & Characterization cluster_2 Functional Assessment A Site-Specific Incorporation of Alkyne Group into Protein B Conjugation Reaction with This compound A->B Click Chemistry C Optional: Boc Deprotection & Further Functionalization B->C Acidic Conditions D Purification of PEGylated Protein (e.g., SEC, IEX) B->D E Mass Spectrometry (MS) - Intact Mass Analysis - Peptide Mapping D->E F Chromatography (HPLC) - Purity Assessment - Quantification D->F G NMR Spectroscopy - Structural Confirmation D->G H In Vitro Bioassay - Biological Activity D->H I Circular Dichroism (CD) - Structural Integrity D->I

Caption: Experimental workflow for validating site-specific this compound conjugation.

Comparative Analysis of Validation Techniques

Several analytical techniques are employed to validate the site-specific conjugation of this compound. Each provides unique insights into the structure, purity, and homogeneity of the resulting PEGylated protein.

Analytical Technique Principle Information Obtained Key Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the molecular weight of the PEGylated protein, determines the degree of PEGylation, and identifies the conjugation site through peptide mapping.High accuracy and sensitivity; provides definitive structural information.Polydispersity of traditional PEGs can complicate spectra, though less of an issue with discrete PEGs.
HPLC (RP-HPLC, SEC, IEX) Separates molecules based on hydrophobicity, size, or charge.Assesses purity, quantifies the extent of conjugation, and separates different PEGylated species.Robust, reproducible, and well-established for protein analysis.May not resolve isomers with similar properties; requires coupling with other detectors for detailed characterization.
NMR Spectroscopy (¹H NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information, confirms the covalent linkage, and can quantify the degree of PEGylation.Non-destructive and highly quantitative.Requires higher sample concentrations and can be complex for large proteins.
UV-Vis Spectroscopy Measures the absorption of light by the sample.Can be used to monitor the progress of the azide-alkyne cycloaddition reaction by observing changes in the azide absorbance peak.Real-time reaction monitoring.Indirect method for confirming conjugation; less informative than MS or NMR for final product characterization.

Comparison with Alternative PEGylation Reagents

This compound offers distinct advantages over other site-specific PEGylation reagents, primarily due to the bio-orthogonal nature of the azide-alkyne click chemistry.

G cluster_0 Site-Specific PEGylation Reagents cluster_1 Target Residue & Reaction cluster_2 Key Properties A Azido-PEG-X (e.g., this compound) A_Target Engineered Alkyne (Click Chemistry) A->A_Target A_Props High Specificity Stable Triazole Linkage Bio-orthogonal A->A_Props B Maleimide-PEG-X B_Target Free Cysteine (Thiol) (Michael Addition) B->B_Target B_Props High Thiol Selectivity Potential for Retro-Michael (Instability) B->B_Props C Aldehyde-PEG-X C_Target N-terminus (Reductive Amination) C->C_Target C_Props N-terminal Specificity Requires Reducing Agent C->C_Props D NHS-Ester-PEG-X (Site-Specific) D_Target Specific Lysine (Acylation) D->D_Target D_Props Requires Engineered Site for Specificity Stable Amide Bond D->D_Props

Caption: Comparison of this compound with alternative site-specific PEGylation reagents.
Reagent Type Target Residue Reaction Chemistry Advantages Disadvantages
Azido-PEG-X Engineered Unnatural Amino Acid (with alkyne)Azide-Alkyne CycloadditionHighly specific, bio-orthogonal, stable triazole linkage.Requires genetic engineering of the protein to introduce the alkyne handle.
Maleimide-PEG-X CysteineMichael AdditionHigh selectivity for free thiols.The resulting thiosuccinimide ring can be unstable and undergo retro-Michael addition, leading to deconjugation.
Aldehyde-PEG-X N-terminal α-amineReductive AminationTargets the unique N-terminal amine for site-specificity.Requires a reducing agent which can potentially affect disulfide bonds; reaction conditions need careful optimization.
NHS-Ester-PEG-X LysineAcylationForms a stable amide bond.Generally not site-specific unless specific lysine residues are made more accessible or reactive through protein engineering.

Human serum albumin (HSA) has also been explored as a biodegradable and less immunogenic alternative to PEG for extending the serum half-life of therapeutic proteins.

Experimental Protocols

  • Objective: To confirm the covalent attachment of this compound to the target protein and determine the degree of PEGylation.

  • Methodology:

    • Sample Preparation: The purified PEGylated protein is desalted using a suitable method (e.g., zip-tip, buffer exchange).

    • LC-MS Analysis: The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS), often using a reverse-phase column. An electrospray ionization (ESI) source is commonly used.

    • Data Acquisition: Mass spectra are acquired in positive ion mode.

    • Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the intact PEGylated protein. The mass increase should correspond to the mass of the attached Azido-PEG24 moiety.

  • Objective: To identify the specific site of PEGylation.

  • Methodology:

    • Proteolytic Digestion: The PEGylated protein is denatured, reduced, alkylated, and then digested with a specific protease (e.g., trypsin).

    • LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase HPLC and analyzed by tandem mass spectrometry (MS/MS).

    • Data Analysis: The MS/MS spectra are searched against the protein sequence to identify the peptides. The PEGylated peptide will show a characteristic mass shift and can be sequenced to pinpoint the modified amino acid.

  • Objective: To determine the purity of the PEGylated protein and quantify the remaining unreacted protein.

  • Methodology:

    • Instrumentation: A high-performance liquid chromatography system with a UV detector.

    • Column: A reverse-phase column (e.g., C4, C8, or C18) suitable for protein separation.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA).

    • Analysis: The purified PEGylated protein is injected, and the chromatogram is recorded. The PEGylated protein will typically have a longer retention time than the unmodified protein. Peak integration is used to calculate the percentage of purity.

  • Objective: To confirm the structure of the PEGylated conjugate and quantify the degree of PEGylation.

  • Methodology:

    • Sample Preparation: A concentrated solution of the PEGylated protein is prepared in a deuterated solvent (e.g., D₂O).

    • Data Acquisition: A ¹H NMR spectrum is acquired.

    • Data Analysis: The characteristic peak of the PEG methylene protons (-CH₂CH₂O-) is integrated and compared to the integral of a well-resolved protein resonance to determine the average number of PEG chains per protein molecule.

Conclusion

The validation of site-specific conjugation of this compound is a multi-faceted process that relies on a combination of high-resolution analytical techniques. Mass spectrometry provides definitive confirmation of successful conjugation and site of attachment, while HPLC is crucial for assessing purity and homogeneity. NMR offers detailed structural insights. Compared to other PEGylation methods, the click chemistry approach enabled by this compound offers superior specificity and linkage stability, leading to a more homogeneous and well-defined therapeutic product. The rigorous validation outlined in this guide is essential for ensuring the quality, consistency, and efficacy of the final PEGylated biopharmaceutical.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an antibody-drug conjugate (ADC) is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Mechanism of Action: Two Distinct Pathways to Cytotoxicity

The differential release mechanisms of cleavable and non-cleavable linkers lead to distinct intracellular concentrations of the payload and varying impacts on the surrounding tumor microenvironment.

Cleavable Linkers: These linkers are engineered to be labile under specific physiological conditions.[2] Common cleavage strategies include:

  • Enzyme-sensitive linkers: Often incorporating dipeptide sequences like valine-citrulline (vc), which are substrates for lysosomal proteases such as Cathepsin B, abundant in tumor cells.[2]

  • pH-sensitive linkers: Utilizing moieties like hydrazones that are stable at the physiological pH of blood (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3]

  • Glutathione-sensitive linkers: Employing disulfide bonds that are readily cleaved in the reducing intracellular environment, which has a higher glutathione concentration than the bloodstream.[2]

A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, thus overcoming tumor heterogeneity.

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), lack a specific cleavage site. The release of the cytotoxic payload is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cell. This process liberates the payload still attached to the linker and an amino acid residue from the antibody. The resulting payload-linker-amino acid complex is often charged and cannot readily cross cell membranes, which typically prevents a bystander effect.

Comparative Performance Data

The choice of linker technology significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various comparative studies.

In Vitro Cytotoxicity

The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

ADC Configuration Cell Line Target Antigen Linker Type Payload IC50 (pM) Reference
Trastuzumab-vc-MMAESK-BR-3 (HER2-positive)HER2Cleavable (vc)MMAE8.8
Trastuzumab-MCC-DM1 (T-DM1)SK-BR-3 (HER2-positive)HER2Non-cleavable (MCC)DM133
Anti-CD22-SPP-DM1BJAB (CD22-positive)CD22Cleavable (disulfide)DM1~20
Anti-CD22-MCC-DM1BJAB (CD22-positive)CD22Non-cleavable (MCC)DM1~100

Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs.

ADC Xenograft Model Linker Type Key Finding Reference
Trastuzumab botidotin (cleavable vc linker)HER2-positive breast cancerCleavableMedian PFS of 11.1 months
Trastuzumab emtansine (T-DM1) (non-cleavable)HER2-positive breast cancerNon-cleavableMedian PFS of 4.4 months
Anti-CD79b ADC with tandem-cleavage linkerJeko-1 (Non-Hodgkin lymphoma)Cleavable (tandem)Superior efficacy compared to ADC with P3 tandem-cleavage linker
Trastuzumab-MCC-maytansinoidN/ANon-cleavableDecreased stability with higher DAR
Plasma Stability and Pharmacokinetics

The stability of the linker in circulation is a critical determinant of an ADC's safety and therapeutic index.

ADC Species Linker Type Half-life (t1/2) Clearance Reference
ADC with CX linkerN/ANon-cleavable9.9 days0.7 mL/h/kg
ADC with SMCC linkerN/ANon-cleavable10.4 days0.7 mL/h/kg
Anti-CD22-SPP-DM1RatCleavable (disulfide)Faster ADC clearance than MCC-DM1Higher
Anti-CD22-MCC-DM1RatNon-cleavable (MCC)Slower ADC clearance than SPP-DM1Lower

Visualizing the Mechanisms

The following diagrams illustrate the distinct pathways of payload release for cleavable and non-cleavable linkers.

cleavable_linker_mechanism ADC ADC (Cleavable Linker) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding & Internalization Endosome Endosome (Acidic pH) TumorCell->Endosome 2. Endocytosis Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 3. Trafficking Payload Free, Membrane- Permeable Payload Lysosome->Payload 4. Linker Cleavage BystanderCell Antigen-Negative Bystander Cell Payload->BystanderCell 5b. Diffusion (Bystander Effect) Apoptosis1 Apoptosis Payload->Apoptosis1 5a. Cytotoxicity Apoptosis2 Apoptosis BystanderCell->Apoptosis2 6. Cytotoxicity non_cleavable_linker_mechanism ADC ADC (Non-Cleavable Linker) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding & Internalization Endosome Endosome TumorCell->Endosome 2. Endocytosis Lysosome Lysosome (Proteolytic Degradation) Endosome->Lysosome 3. Trafficking PayloadComplex Payload-Linker- Amino Acid Complex (Charged, Impermeable) Lysosome->PayloadComplex 4. Antibody Degradation & Payload Release Apoptosis Apoptosis PayloadComplex->Apoptosis 5. Cytotoxicity

References

Safety Operating Guide

Proper Disposal of Azido-PEG24-Boc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. Azido-PEG24-Boc, a molecule combining a reactive azide group, a lengthy polyethylene glycol (PEG) spacer, and a tert-Butyloxycarbonyl (Boc) protecting group, requires careful consideration for its disposal due to the potential hazards associated with its azide functionality. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general laboratory safety principles and regulatory guidelines.

Key Chemical Properties and Hazards

A summary of the key characteristics and potential hazards of this compound and its constituent functional groups is presented below. This information is crucial for understanding the rationale behind the recommended disposal procedures.

CharacteristicDescriptionAssociated Hazards & Handling Precautions
Azide Group (-N3) A high-energy functional group. Organic azides can be shock-sensitive and potentially explosive, especially when heated or in concentrated form. They are also acutely toxic.Avoid heating, friction, and shock. Do not mix with acids, as this can form highly toxic and explosive hydrazoic acid.[1][2] Avoid contact with heavy metals (e.g., lead, copper in plumbing) to prevent the formation of explosive metal azides.[1][3] Use non-metal spatulas for handling.[2]
Polyethylene Glycol (PEG) A hydrophilic polymer chain that is generally considered biocompatible and biodegradable.While not classified as hazardous waste on its own, it should not be disposed of down the drain as it can impact wastewater treatment systems.
Boc Protecting Group A common protecting group for amines, which is stable under many conditions but can be removed with acid.The primary concern during disposal is the potential for inadvertent deprotection if mixed with acidic waste, which is already contraindicated due to the azide group.
Overall Toxicity A related compound with an azide group was found to be harmful if swallowed and very toxic to aquatic life with long-lasting effects.Avoid ingestion and release to the environment. Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Workflow for Disposal

The decision-making process and subsequent actions for the proper disposal of this compound are outlined in the workflow diagram below. This ensures that all safety and regulatory considerations are met.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe segregate Is the waste container designated for 'Organic Azide Waste'? ppe->segregate prepare_container Prepare a dedicated, labeled waste container. segregate->prepare_container No transfer_waste Carefully transfer waste into the designated container. segregate->transfer_waste Yes label_info Label must include: 'Hazardous Waste' 'Organic Azide Waste' Chemical Name: this compound Date of first addition prepare_container->label_info prepare_container->transfer_waste check_incompatibles Ensure no incompatible materials (acids, heavy metals, oxidizing/reducing agents) are added to the container. transfer_waste->check_incompatibles store Store the sealed container in a designated Satellite Accumulation Area (SAA). check_incompatibles->store arrange_pickup Arrange for pickup by a licensed hazardous waste disposal contractor. store->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

The following protocol provides detailed instructions for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.

1. Personal Protective Equipment (PPE)

  • Before handling any waste containing this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety glasses or goggles.

2. Waste Segregation and Container Selection

  • Crucially, all waste containing this compound must be treated as hazardous waste.

  • Designate a specific waste container exclusively for "Organic Azide Waste". This prevents accidental mixing with incompatible chemicals.

  • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, sealable lid. Avoid using metal containers or caps.

  • Do not use foodstuff containers for waste storage.

3. Labeling the Hazardous Waste Container

  • Proper labeling is a regulatory requirement by agencies such as the EPA.

  • The label must clearly state:

    • "Hazardous Waste"

    • "Organic Azide Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • An indication of the hazards (e.g., "Toxic," "Handle with Caution").

    • The date when the first waste was added to the container (accumulation start date).

4. Waste Collection

  • Solid Waste: Carefully transfer any solid this compound waste into the designated container using non-metal utensils (e.g., plastic or ceramic spatulas).

  • Liquid Waste: Pour solutions containing this compound into the designated liquid waste container.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with this compound should be placed in the solid "Organic Azide Waste" container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.

5. Prohibited Actions

  • DO NOT dispose of this compound down the sink. This is to prevent the formation of explosive metal azides in the plumbing and to avoid environmental contamination.

  • DO NOT mix this compound waste with acidic waste. This can lead to the generation of highly toxic and explosive hydrazoic acid.

  • DO NOT mix with incompatible materials such as strong oxidizing or reducing agents.

6. Storage of Waste

  • Keep the hazardous waste container securely sealed when not in use.

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.

  • The storage area should be well-ventilated and away from heat sources or direct sunlight.

7. Final Disposal

  • Once the waste container is full or has been in storage for the maximum allowed time (which can vary by institutional policy and generator status), it must be disposed of through the proper channels.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment from the potential hazards associated with this chemical. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling Azido-PEG24-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of Azido-PEG24-Boc is paramount. This compound contains an azide functional group, which presents significant potential hazards, including high toxicity and the risk of explosive decomposition.[1] Adherence to strict safety protocols is crucial to mitigate these risks.

Hazard Assessment and Mitigation

This compound is an organic azide. Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[2] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[2] The primary hazards associated with azido compounds include:

  • Explosivity: Organic and inorganic azides can be sensitive to heat, light, friction, and shock.[1][3] Heavy metal azides, which can form upon contact with metals like copper and lead, are notoriously shock-sensitive and can detonate violently.

  • Toxicity: Azides are acutely toxic, with effects similar to cyanide. Exposure can occur through inhalation, ingestion, or skin absorption and can be fatal.

  • Reactivity with Acids: Azides react with acids to produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.

  • Reactivity with Halogenated Solvents: Reactions with halogenated solvents such as dichloromethane and chloroform can form extremely unstable di- and tri-azidomethane.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The required equipment depends on the scale and nature of the operation.

Protection TypeRequired PPESpecifications & Rationale
Eye & Face Safety Goggles & Face ShieldGoggles must be tightly fitting. A full-face shield is required over the goggles, especially when handling the solid or during reactions, to protect against splashes and potential explosions.
Hand Protection Double-gloved nitrile exam gloves. For high toxicity risks, silver shield gloves worn under nitrile gloves are recommended.Azides can be readily absorbed through the skin, and double-gloving provides an extra layer of protection.
Body Protection A fully buttoned lab coat is mandatory. For potential exposure to liquid suspensions or dry particles, Tyvek sleeves or gowns are recommended.Prevents skin contact with the compound.
Engineering Controls All manipulations should be performed in a certified chemical fume hood. A blast shield must be used for all azides known or expected to be explosive.Minimizes inhalation exposure and provides protection from potential explosions.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Designated Area: Conduct all work with this compound in a certified chemical fume hood.

  • Blast Shield: Place a blast shield between the user and the apparatus. Ensure the fume hood sash is kept as low as possible.

  • Avoid Metal: Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of shock-sensitive metal azides. Use plastic or ceramic spatulas instead.

  • Ground Glass Joints: Avoid using glassware with ground glass joints when possible, as friction can cause an explosion.

  • Minimize Quantity: First-time users should work with the minimum quantity possible.

2. Dissolution and Reaction:

  • Solvent Choice: Never use halogenated solvents (e.g., dichloromethane, chloroform) as reaction media.

  • Acid Incompatibility: Store and handle azides separately from acids. Accidental mixing can generate highly toxic and explosive hydrazoic acid.

  • Temperature Control: If heating is necessary, use a well-calibrated heating mantle and monitor the temperature closely. Avoid excessive heat.

3. Storage:

  • Location: Store this compound in a cool, dry, and well-ventilated area away from heat, light, and open flames.

  • Container: Keep the container tightly sealed.

  • Incompatibilities: Store away from acids, metals, and halogenated hydrocarbons. Avoid contact with metal shelves or containers.

Disposal Plan

Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper pipes can lead to the buildup of highly explosive azide salts.

Waste Collection:

  • Collect all azide-containing waste, including contaminated solvents, paper towels, and gloves, into a dedicated, clearly labeled hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste: Contains Azides" and list all chemical constituents.

  • Do not co-mingle azide waste with acidic waste.

Chemical Deactivation (Quenching): For dilute solutions, chemical deactivation can be performed to render the waste non-hazardous before disposal. A common method is treatment with a reducing agent like triphenylphosphine, which converts the azide to a phosphazide. This can then be hydrolyzed to an amine and triphenylphosphine oxide with the addition of water, releasing nitrogen gas.

Final Disposal: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures
Emergency SituationProcedure
Skin Contact Remove contaminated clothing and rinse the affected skin immediately with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Use an eyewash station to rinse the eyes thoroughly for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move to fresh air immediately. Seek medical attention.
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust formation. Use a cloth dampened with soapy water with a pH above 9 to wipe the area. Place the material into a non-metal container for disposal. For larger spills, evacuate the area, alert others, and call emergency services.

Visual Guidance

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for handling and disposal.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Start: Need to handle this compound ppe Don appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) start->ppe hood Work in a certified chemical fume hood with a blast shield ppe->hood weigh Weigh compound using non-metal spatula hood->weigh dissolve Dissolve in non-halogenated solvent weigh->dissolve react Perform reaction away from acids and metals dissolve->react storage Store in a cool, dry place away from incompatibles react->storage dispose Dispose of waste in dedicated azide waste container react->dispose

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_deactivate Deactivation Protocol cluster_direct Direct Disposal start Azide-containing waste generated decision Is chemical deactivation feasible and safe? start->decision quench Quench with a reducing agent (e.g., triphenylphosphine) in a fume hood decision->quench Yes collect Collect in a dedicated, labeled hazardous waste container for azides decision->collect No neutralize Neutralize the resulting solution quench->neutralize dispose_deactivated Dispose of as neutralized chemical waste per institutional guidelines neutralize->dispose_deactivated separate Ensure azide waste is NOT mixed with acidic waste collect->separate ehs Arrange for pickup by Environmental Health & Safety (EHS) separate->ehs

Caption: Decision workflow for the proper disposal of azide-containing waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.